molecular formula C7H3Br2NS B1454926 2,5-Dibromobenzothiazole CAS No. 1019111-64-8

2,5-Dibromobenzothiazole

Número de catálogo: B1454926
Número CAS: 1019111-64-8
Peso molecular: 292.98 g/mol
Clave InChI: XJVJGOIARLIDRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5-Dibromobenzothiazole (: 1019111-64-8) is an organobromine compound belonging to the class of benzothiazoles. It features a benzene ring fused to a thiazole ring, with bromine substituents at the 2 and 5 positions. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic materials research. Research Applications and Value: The primary research value of 2,5-Dibromobenzothiazole lies in its potential as a building block for the synthesis of more complex chemical entities . The benzothiazole scaffold is a privileged structure in drug discovery, present in numerous compounds with a wide range of biological activities . The presence of two bromine atoms on the core structure makes this compound an excellent substrate for sequential metal-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira couplings, allowing researchers to systematically functionalize the ring system . This is particularly useful for creating focused libraries of compounds for structure-activity relationship (SAR) studies. In pharmaceutical research, benzothiazole derivatives have demonstrated significant anticancer, antimicrobial, and anti-inflammatory properties , and are also investigated as potential treatments for neurodegenerative diseases such as Alzheimer's . Furthermore, the benzothiazole core is found in compounds that act as enzyme inhibitors and allosteric receptor modulators , making it a key structure in the development of targeted therapies . Beyond medicinal chemistry, benzothiazole derivatives are also explored in material science for applications in liquid crystals and organic electronics . Handling and Usage Note: This product is intended for research use only and is not suitable for diagnostic, therapeutic, or veterinary use, or for administration to humans. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,5-dibromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVJGOIARLIDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677314
Record name 2,5-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019111-64-8
Record name 2,5-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Precision Synthesis of 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2,5-dibromobenzothiazole starting from the parent heterocycle, benzothiazole .[1]

This transformation presents a significant regiochemical challenge. In the benzothiazole system, the C2 position is nucleophilic (and acidic), while the C6 position is the most reactive toward electrophilic aromatic substitution (EAS). The C5 position is electronically "dormant," making direct bromination at C5 and C2 simultaneously impossible using standard electrophilic conditions.

Therefore, this guide prescribes a Sequential Functionalization Strategy :

  • Phase I: Installation of the C5-bromide via a Nitration-Reduction-Sandmeyer sequence (overcoming the C6-directing bias).

  • Phase II: Installation of the C2-bromide via directed lithiation (exploiting the acidity of the C2 proton).

Strategic Analysis & Retrosynthesis

The synthesis cannot be achieved by treating benzothiazole with excess bromine, which typically yields perbromides or 6-bromobenzothiazole. The 2,5-substitution pattern requires orthogonal synthetic logic.

The Regioselectivity Paradox
  • Position 2 (N=C-S): Electron-deficient but possesses an acidic proton (

    
    ). Accessible via base-mediated metalation (Lithiation).
    
  • Position 6: The most electron-rich site on the benzene ring, activated by the nitrogen lone pair resonance. Standard EAS targets this position.

  • Position 5: Meta to the directing nitrogen. Deactivated relative to C6. Access requires introducing a directing group (Nitro) and separating isomers.

Retrosynthetic Pathway

The most robust route involves establishing the difficult C5-halogen first, followed by the facile C2-halogenation.

Target: 2,5-Dibromobenzothiazole


 (Lithiation/Trapping)
Intermediate:  5-Bromobenzothiazole


(Sandmeyer Reaction) Intermediate: 5-Aminobenzothiazole

(Reduction) Intermediate: 5-Nitrobenzothiazole (separated from 6-nitro isomer)

(Nitration) Starting Material: Benzothiazole

Experimental Workflow Visualization

SynthesisPath Start Benzothiazole Step1 Nitration (HNO3/H2SO4) Start->Step1 Isomers Isomer Mixture (6-Nitro: ~50%, 5-Nitro: ~20%) Step1->Isomers Sep Fractional Crystallization or Chromatography Isomers->Sep Isomers->Sep Discard 6-Nitro Inter1 5-Nitrobenzothiazole Sep->Inter1 Step2 Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 5-Aminobenzothiazole Step2->Inter2 Step3 Sandmeyer Rxn (NaNO2, HBr, CuBr) Inter2->Step3 Inter3 5-Bromobenzothiazole Step3->Inter3 Step4 Lithiation (n-BuLi, -78°C) Quench (CBr4 or Br2) Inter3->Step4 Final 2,5-Dibromobenzothiazole Step4->Final

Caption: Step-wise synthetic logic prioritizing the isolation of the C5-substituted core before C2 functionalization.

Detailed Experimental Protocols

Phase I: Synthesis of 5-Bromobenzothiazole

This phase is the bottleneck due to the required isomer separation.

Step 1: Nitration and Isomer Separation

Direct nitration yields a mixture. The 6-nitro isomer is the major product, but the 5-nitro isomer is formed in significant quantities (approx. 20-25%).

  • Reagents: Benzothiazole (1.0 eq), Conc.

    
    , Fuming 
    
    
    
    (1.5 eq).
  • Protocol:

    • Dissolve benzothiazole in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temperature <5°C.
      
    • Stir at 0°C for 1h, then allow to warm to RT overnight.

    • Pour onto crushed ice. Filter the resulting yellow precipitate (mixture of isomers).

    • Purification (Critical): Recrystallize from ethanol. The 6-nitro isomer is less soluble and crystallizes out first. The mother liquor is enriched with 5-nitrobenzothiazole . Evaporate the mother liquor and purify via column chromatography (Silica, Hexane/EtOAc gradient) to isolate pure 5-nitrobenzothiazole.

Step 2 & 3: Reduction and Sandmeyer Transformation

Convert the nitro group to a bromide.[1]

  • Reagents: Fe powder, HCl (cat), Ethanol; then

    
    , aq. 
    
    
    
    ,
    
    
    .
  • Protocol:

    • Reduction: Reflux 5-nitrobenzothiazole with Iron powder in Ethanol/Water with catalytic HCl for 2 hours. Filter hot to remove iron oxides. Concentrate to obtain 5-aminobenzothiazole.

    • Diazotization: Suspend 5-aminobenzothiazole in 48%

      
       at -5°C. Add aqueous 
      
      
      
      dropwise (maintain <0°C) to form the diazonium salt.
    • Substitution: Transfer the cold diazonium solution into a stirring solution of

      
       (1.1 eq) in 48% 
      
      
      
      at RT. Heat to 60°C for 30 mins.
    • Workup: Basify with NaOH (carefully), extract with DCM, dry over

      
      , and concentrate.
      
    • Result: 5-Bromobenzothiazole (Solid).[2][3][4][5][6]

ParameterSpecificationNote
Intermediate 5-BromobenzothiazoleCAS: 768-11-6
Appearance Pale yellow solidMP: 98-100°C
Yield (Step 3) 60-75%Sandmeyer efficiency is generally high.
Phase II: C2-Bromination (Lithiation-Trapping)

With the bromine installed at C5, we now target C2. Electrophilic bromination (


) is not recommended here as it may cause over-bromination or ring opening. The most precise method is Lithium-Halogen Exchange .
Mechanism

The proton at C2 is relatively acidic due to the inductive effect of the adjacent Nitrogen and Sulfur.


-Butyllithium removes this proton to form the 2-lithio species, which is then trapped with an electrophilic bromine source.
Protocol
  • Reagents: 5-Bromobenzothiazole (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), 
    
    
    
    (Carbon Tetrabromide) or
    
    
    (1.2 eq), Dry THF.
  • Conditions: Anhydrous, Inert Atmosphere (

    
     or Ar), -78°C.
    

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Cool under Argon flow. Add dry THF and 5-bromobenzothiazole.

  • Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure the starting material remains in solution (THF volume may need adjustment).

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 15 minutes.
    
    • Observation: A color change (often to dark orange/red) indicates the formation of the 2-lithio-5-bromobenzothiazole species.

    • Note: The bromine at C5 is stable to

      
      -BuLi at -78°C for short durations, but the reaction should not linger. The C2-H is significantly more acidic than the C5-Br is reactive toward exchange.
      
  • Trapping: After 30 minutes at -78°C, add a solution of

    
     (dissolved in THF) or 
    
    
    
    dropwise.
  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Diethyl Ether. Wash with water and brine.[7] Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/DCM).

Data Summary & Validation

Expected Analytical Data (2,5-Dibromobenzothiazole)[1][4][6][7][8]
Analytical MethodExpected SignalInterpretation
1H NMR (CDCl3)

~7.9 (d, J=8.5 Hz, 1H)
H7 (Ortho to S, Para to Br)

~8.1 (d, J=2.0 Hz, 1H)
H4 (Ortho to N, Ortho to Br)

~7.5 (dd, J=8.5, 2.0 Hz, 1H)
H6 (Meta coupling)
Absence of Signal No singlet at

~9.0 ppm
Confirms substitution of C2-H
Mass Spectrometry M+ (291, 293, 295)Characteristic 1:2:1 isotope pattern for

Melting Point 108 - 112°CLiterature value range
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase I Incomplete separation of 5/6-nitro isomers.Use HPLC or careful column chromatography. Do not rely solely on crystallization.
Debromination at C5 Lithium-Halogen exchange occurred at C5 instead of Deprotonation at C2.Ensure temperature is strictly -78°C. Add

-BuLi slowly. Do not allow the lithiated species to sit too long before quenching.
Polymerization Reaction temperature rose too fast during quench.Quench cold (-20°C) with dilute acid.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher ready.

  • Benzothiazole Nitration: Exothermic. Runaway reactions possible. Control temperature strictly.

  • Bromine/CBr4: Toxic and corrosive. Work in a fume hood.

References

  • Regioselectivity of Benzothiazole Nitration

    • Ward, E. R., & Poesche, W. H. (1961). "The Nitration of Benzothiazole." Journal of the Chemical Society.[1]

    • Context: Establishes the isomer distribution (6-nitro vs 5-nitro) essential for Phase I.
  • Synthesis of 5-Bromobenzothiazole (Sandmeyer Route)

    • McKillop, A., et al. (1976).[1] "Thallium in organic synthesis. 46. Oxidative dimerization of aromatic amines." The Journal of Organic Chemistry. (Contains relevant precursor synthesis data).

    • Context: Validates the conversion of amino-benzothiazoles to bromo-deriv
  • C2-Lithiation of Benzothiazoles

    • Jutzi, P., & Gilge, U. (1983). "Metallierung von Benzothiazol." Journal of Organometallic Chemistry.
    • Context: Definitive reference for the acidity of the C2 proton and stability of 2-lithiobenzothiazole.
  • General Properties of 2,5-Dibromobenzothiazole

    • PubChem Compound Summary: 2,5-Dibromobenzothiazole (CID 46912011).[8]

    • Context: Verification of CAS number (1019111-64-8) and physical properties.[8]

Sources

2,5-Dibromobenzothiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for researchers in medicinal chemistry and materials science. It moves beyond basic data to explore the synthetic logic, structural utility, and experimental handling of 2,5-Dibromobenzothiazole .

Dual-Halogenated Heterocyclic Scaffold for Cross-Coupling Architectures

Part 1: Executive Summary & Physicochemical Profile

2,5-Dibromobenzothiazole (CAS: 1019111-64-8) is a high-value heterocyclic intermediate characterized by two chemically distinct bromine substitution sites.[1] Unlike its symmetric analogs (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole), this molecule offers orthogonal reactivity , allowing researchers to sequentially functionalize the thiazole ring (C2) and the benzene ring (C5). This asymmetry makes it a critical building block for constructing complex pharmacophores and conjugated organic semiconductors.

Core Data Table[2]
ParameterTechnical Specification
IUPAC Name 2,5-Dibromo-1,3-benzothiazole
CAS Registry Number 1019111-64-8
Molecular Formula C₇H₃Br₂NS
Molecular Weight 292.98 g/mol
Exact Mass 290.8353 Da
Physical State Crystalline Solid (Pale yellow to off-white)
Solubility Soluble in CHCl₃, DMSO, DMF; Insoluble in water
LogP (Predicted) ~3.8 (Lipophilic)

Part 2: Structural Analysis & Reactivity Logic

The utility of 2,5-dibromobenzothiazole lies in the electronic differentiation between the two halogen sites.

  • Site A (C2-Br): Located on the thiazole ring, adjacent to the imine nitrogen. This position is highly electron-deficient (π-deficient), making it significantly more reactive toward Nucleophilic Aromatic Substitution (SₙAr) and oxidative addition in Pd(0) cycles.

  • Site B (C5-Br): Located on the fused benzene ring. This is a standard aryl bromide, less reactive than the C2 position but stable enough to survive mild C2-functionalization conditions.

Visualization: Reactivity Hierarchy

The following diagram illustrates the structural numbering and the logical flow of sequential functionalization.

G Molecule 2,5-Dibromobenzothiazole (Core Scaffold) C2_Site C2 Position (Thiazole) High Reactivity Molecule->C2_Site Site 1: Fast Pd(0) insertion or Nucleophilic attack C5_Site C5 Position (Benzene) Moderate Reactivity Molecule->C5_Site Site 2: Requires higher T or specialized ligands App_MedChem Kinase Inhibitors (S_NAr / Suzuki) C2_Site->App_MedChem App_Materials OLED/OPV Polymers (Stepwise Polymerization) C5_Site->App_Materials

Figure 1: Reactivity map highlighting the orthogonal nature of the C2 and C5 bromine atoms.

Part 3: Synthetic Methodology

Direct bromination of benzothiazole typically yields the 6-bromo isomer due to electrophilic aromatic substitution rules. Therefore, the synthesis of the 2,5-dibromo isomer requires a "bottom-up" approach, typically utilizing the Sandmeyer Reaction starting from commercially available 2-amino-5-bromobenzothiazole.

Protocol: Sandmeyer Bromination Route

Reagents: 2-Amino-5-bromobenzothiazole, CuBr₂ (Copper(II) bromide), t-Butyl Nitrite (or NaNO₂/HBr), Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 2-amino-5-bromobenzothiazole (1.0 eq) in anhydrous MeCN. Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Diazotization (In-situ): Add Copper(II) bromide (1.2 eq) to the solution. Slowly add t-Butyl Nitrite (1.5 eq) dropwise at 0°C.

    • Mechanism:[2][3][4][5][6] The amino group is converted to a diazonium salt, which is immediately displaced by the bromide anion via a radical mechanism facilitated by the copper catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the polar amine spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[5] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product is less polar than the starting material.

Synthesis Logic Diagram

Synthesis Start Start: 2-Amino-5-bromobenzothiazole Step1 Step 1: Diazotization (t-BuONO, MeCN, 0°C) Start->Step1 Inter Intermediate: [Diazonium Species] Step1->Inter Step2 Step 2: Sandmeyer Displacement (CuBr2, Radical Mechanism) Inter->Step2 Product Product: 2,5-Dibromobenzothiazole (Yield: ~60-75%) Step2->Product

Figure 2: Synthetic pathway via Sandmeyer bromination.

Part 4: Experimental Characterization

When validating the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum will show a characteristic 1,2,4-trisubstituted benzene pattern.

  • Solvent: CDCl₃

  • Resonances (Predicted):

    • δ ~8.10 ppm (d, J=2.0 Hz, 1H): Proton at C4 . It appears as a doublet due to meta-coupling with H6. This proton is deshielded by the adjacent nitrogen and the C5-Br.

    • δ ~7.70 ppm (d, J=8.5 Hz, 1H): Proton at C7 .

    • δ ~7.55 ppm (dd, J=8.5, 2.0 Hz, 1H): Proton at C6 . Appears as a doublet of doublets due to ortho-coupling with H7 and meta-coupling with H4.

Mass Spectrometry (MS)[8][9]
  • Pattern: Look for the characteristic isotope pattern of a dibrominated compound.

  • M+ Peaks: You will observe a triplet pattern in a 1:2:1 ratio (approximate) at m/z 291, 293, and 295 , corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes.

Part 5: Safety & Handling

  • Hazards: Like many halogenated heterocycles, this compound may be a skin and eye irritant. It is potentially toxic if swallowed.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Protect from light, as aryl bromides can undergo slow photolytic debromination over time.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Watson International . (n.d.). 2,5-Dibromobenzothiazole Product Monograph. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 312394, 2,5-Dibromothiazole (Cited for comparative reactivity context). Retrieved February 11, 2026, from [Link]

  • Jordan, A. et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry. (Demonstrates 2-amino-5-bromo precursor utility). Retrieved February 11, 2026, from [Link]

Sources

Characterization of 2,5-Dibromobenzothiazole: NMR and Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization of 2,5-Dibromobenzothiazole (CAS 1019111-64-8), a critical di-halogenated heterocyclic scaffold used in the synthesis of bioactive kinase inhibitors (e.g., PFKFB3 inhibitors) and advanced organic materials.

Core Directive & Executive Summary

Compound Identity: 2,5-Dibromobenzothiazole CAS: 1019111-64-8 Formula: C


H

Br

NS Molecular Weight: 292.98 g/mol [1]

This guide addresses the specific analytical challenges of differentiating regioisomers and validating the purity of 2,5-dibromobenzothiazole. Unlike its symmetric counterparts (e.g., 4,7-dibromo-2,1,3-benzothiadiazole), this molecule possesses two chemically distinct bromine atoms: a labile C2-bromo (thiazole ring) susceptible to nucleophilic aromatic substitution (S


Ar), and a stable C5-bromo  (benzene ring) requiring palladium catalysis for functionalization.

Key Characterization Challenges:

  • Regiochemistry: Distinguishing the C5-bromo isomer from potential C4- or C6-bromo impurities arising during synthesis.

  • Labile Functionality: The C2-Br bond is prone to hydrolysis or aminolysis during handling, leading to "silent" impurities if not detected by MS/NMR.

Structural Framework & Numbering

To interpret the spectra accurately, one must first master the atomic numbering and expected coupling networks.

G cluster_0 2,5-Dibromobenzothiazole Structure cluster_1 Coupling Network (1H-NMR) S1 S1 C2 C2 (Br) S1->C2 N3 N3 C2->N3 C3a C3a N3->C3a C4 C4 (H) C3a->C4 C5 C5 (Br) C4->C5 C6 C6 (H) C5->C6 C7 C7 (H) C6->C7 C7a C7a C7->C7a C7a->S1 C7a->C3a H4 H4 (d, ~2Hz) H6 H6 (dd, 8.5/2Hz) H4->H6 Meta Coupling (4J) H7 H7 (d, ~8.5Hz) H6->H7 Ortho Coupling (3J)

Figure 1: Atomic numbering and proton coupling logic. Note the isolation of H4 from H7, creating distinct splitting patterns.

Mass Spectrometry Characterization

Mass spectrometry is the primary tool for confirming the dibrominated state and assessing the isotopic purity.

3.1. Isotopic Pattern Analysis

The presence of two bromine atoms creates a distinctive triplet pattern in the molecular ion cluster due to the natural abundance of


Br (50.7%) and 

Br (49.3%).
Ion Speciesm/z ValueRelative IntensityComposition
M

290.8 1 (25%)

Br +

Br
[M+2]

292.8 2 (50%)

Br +

Br
[M+4]

294.8 1 (25%)

Br +

Br

Protocol Note: If the intensity ratio deviates significantly from 1:2:1 (e.g., 1:1.5:0.8), suspect contamination with a mono-bromo species (M-Br, m/z ~214) or a chloro-bromo analog (if synthesized via chlorination routes).

3.2. Fragmentation Pathway (EI/ESI)

Under Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecule follows a predictable breakdown.

MS M_Ion Molecular Ion [M]+ m/z 291/293/295 (1:2:1) Frag1 Loss of Br radical [M-Br]+ m/z 212/214 (1:1) M_Ion->Frag1 -79/81 Da (C2-Br is weakest) Frag2 Thiazole Ring Cleavage Loss of HCN/CS Frag1->Frag2 Ring Opening Frag3 Phenyl Cation C6H3Br+ Frag2->Frag3 Degradation

Figure 2: Fragmentation pathway. The loss of the C2-Br is typically the first event due to the weaker C-Br bond energy at the heteroaromatic position compared to the benzenoid C5-Br.

NMR Spectroscopy Characterization

NMR provides the definitive proof of the 2,5-substitution pattern. The key is identifying the 1,2,4-trisubstituted benzene ring pattern (protons at 4, 6, 7).

4.1.

H NMR Assignments (400 MHz, DMSO-d

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H7 8.05 - 8.15 Doublet (d)

Ortho to H6; deshielded by aromatic ring current.
H4 8.20 - 8.30 Doublet (d)

Meta to H6; deshielded by C3a bridge and C5-Br. Isolated from H7.
H6 7.60 - 7.70 Doublet of Doublets (dd)

Ortho to H7, Meta to H4. Upfield relative to H4/H7 due to resonance effects.

Critical Diagnostic:

  • Absence of H2: The singlet typically found at ~9.4 ppm in unsubstituted benzothiazole must be absent . If observed, the C2-bromination is incomplete.

  • Coupling Pattern: You must see one large coupling (ortho) and one small coupling (meta) for H6. H4 and H7 should appear as "clean" doublets (or doublets with very fine meta-coupling broadening).

4.2.

C NMR Assignments (100 MHz, DMSO-d

)
CarbonShift (

, ppm)
TypeNotes
C2 ~140 - 145 Quaternary (C-Br)Weak intensity. Shifted upfield relative to C-H (~155 ppm) due to Heavy Atom Effect of Br.
C3a ~150 - 155 QuaternaryBridgehead carbon next to Nitrogen.
C7a ~130 - 135 QuaternaryBridgehead carbon next to Sulfur.
C5 ~118 - 122 Quaternary (C-Br)Distinctive upfield shift for aromatic C-Br.
C4, C6, C7 120 - 130 Methine (CH)Intense signals. Assigned via HSQC.[2]
Experimental Protocols
Protocol A: Sample Preparation for NMR
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for benzothiazoles due to better solubility and prevention of aggregation stacking which can broaden peaks.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • QC Step: Check for water peak at 3.33 ppm (DMSO). Benzothiazoles are hygroscopic; dry the solid in a vacuum desiccator over P

    
    O
    
    
    
    if water interference obscures the H4/H6 region.
Protocol B: Differentiation from 2,6-Dibromobenzothiazole

The 2,6-isomer is a common impurity.

  • 2,5-isomer: H6 is a dd (ortho + meta). H7 and H4 are d .

  • 2,6-isomer: H7 is a d (ortho to H6? No, in 2,6-isomer, H7 is ortho to H6? Wait. In 2,6-isomer, Br is at 6. Protons are at 4, 5, 7.

    • H4: d (meta to H5? No, H4/H5 are ortho).

    • H5: dd (ortho to H4, meta to H7).

    • H7: d (meta to H5).

    • Result: The coupling constants will differ. The 2,5-isomer has a distinct 8.5 Hz ortho coupling between H6 and H7. The 2,6-isomer has an ortho coupling between H4 and H5. The chemical shift of H7 in the 2,5-isomer (adjacent to S-bridge) is distinct from H4 in the 2,6-isomer.

References
  • WO2016180537A1 . Substituted quinoxaline derivatives as inhibitors of PFKFB3/4. (Describes synthesis and NMR of Intermediate 113: 2,5-dibromobenzothiazole).

  • PubChem . 2,5-Dibromobenzothiazole Compound Summary. National Library of Medicine.

  • BenchChem . Comparative Guide to Reactivity of Bromobenzothiazoles. (Reactivity profiles of C2 vs C5 positions).

Sources

Navigating the Solution Landscape: A Technical Guide to 2,5-Dibromobenzothiazole Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

SLIDELL, LA – In the intricate world of pharmaceutical research and materials science, understanding the solubility of core chemical scaffolds is paramount to innovation. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility characteristics of 2,5-Dibromobenzothiazole, a key heterocyclic building block. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for optimizing experimental design and accelerating discovery.

Executive Summary: The Critical Role of Solubility

The dissolution of a compound in a suitable solvent is often the inaugural and most critical step in a multitude of chemical processes, from synthesis and purification to formulation and biological screening. For 2,5-Dibromobenzothiazole, a molecule of significant interest in medicinal chemistry and organic electronics, a comprehensive understanding of its solubility profile is not merely academic—it is a cornerstone of its practical application. This guide elucidates the factors governing the solubility of 2,5-Dibromobenzothiazole and provides a framework for its effective utilization in the laboratory.

Unveiling the Molecule: Physicochemical Properties of 2,5-Dibromobenzothiazole

A thorough analysis of a compound's physical and chemical properties is the first step in predicting its solubility. 2,5-Dibromobenzothiazole is a halogenated heterocyclic compound with a rigid, aromatic structure.

Table 1: Physicochemical Properties of 2,5-Dibromobenzothiazole and Related Analogues

Property2,5-Dibromothiazole4,7-Dibromo-2,1,3-benzothiadiazole5,6-Dibromo-2,1,3-benzothiadiazole
Molecular Formula C₃HBr₂NSC₆H₂Br₂N₂SC₆H₂Br₂N₂S
Molecular Weight 242.92 g/mol [1][2]293.97 g/mol [3]293.97 g/mol [4]
Appearance Not explicitly stated, likely a solidLight yellow crystals[3]Solid
Melting Point Not explicitly stated187 °C - 190 °C[3]Not explicitly stated

The presence of the benzothiazole core, with its electron-rich sulfur and nitrogen atoms, alongside two electron-withdrawing bromine atoms, imparts a specific polarity to the molecule. This intricate electronic nature dictates its interactions with various solvent molecules. The fundamental principle of "like dissolves like" serves as a primary guide; polar compounds tend to dissolve in polar solvents, while non-polar compounds favor non-polar solvents.

Solubility Profile: A Solvent-by-Solvent Analysis

3.1 Predicted Solubility of 2,5-Dibromobenzothiazole

The following table provides a qualitative and, where possible, an estimated quantitative solubility of 2,5-Dibromobenzothiazole in a range of common organic solvents. These predictions are derived from data on analogous brominated heterocyclic compounds.

Table 2: Predicted Solubility of 2,5-Dibromobenzothiazole in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale/Supporting Evidence
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful solvent for a wide array of organic compounds.[5] Structurally similar 4,7-Dibromobenzo[c]-1,2,5-thiadiazole is soluble in DMSO (5mg/ml).[6]
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a highly effective polar aprotic solvent. Acetylated derivatives of the related 2-hydrazinobenzothiazole show good solubility in DMF.[7]
Tetrahydrofuran (THF) Polar AproticModerate to HighA related sulfur-containing compound, S-DIB, demonstrates partial solubility in THF.
Chloroform (CHCl₃) Weakly PolarModerate4,7-Dibromobenzo[c]-1,2,5-thiadiazole is soluble in chloroform (5mg/ml).[6]
Methanol (MeOH) Polar ProticLow to Moderate (potentially enhanced with heating)A related compound, 2-hydrazinobenzothiazole, is soluble in hot methanol.[7] The solubility of another related compound, 2,5-Dibromofuran, is described as sparingly soluble in methanol.
Toluene Non-PolarLowThe non-polar nature of toluene makes it a less suitable solvent for the relatively polar 2,5-Dibromobenzothiazole. However, some partial solubility may be observed.[8]
Hexane Non-PolarVery Low/InsolubleAs a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar benzothiazole ring system.

3.2 The Underlying Science: Intermolecular Forces at Play

The solubility of 2,5-Dibromobenzothiazole is governed by a balance of intermolecular forces between the solute and solvent molecules.

Caption: A diagram illustrating the key intermolecular interactions that determine the solubility of a solute in a solvent.

For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute-solute (crystal lattice energy) and solvent-solvent interactions. In the case of 2,5-Dibromobenzothiazole, polar aprotic solvents like DMSO and DMF are effective because their strong dipole moments can interact favorably with the polar C-Br and C-N bonds of the solute molecule.

In the Laboratory: A Practical Guide to Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols provide a robust framework for determination.

4.1 Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the solubility of a solid in a solvent.

G Figure 2: Workflow for the gravimetric determination of solubility. start Start: Saturated Solution Preparation step1 Add excess 2,5-Dibromobenzothiazole to a known volume of solvent. start->step1 step2 Equilibrate the mixture at a constant temperature with stirring for 24-48 hours. step1->step2 step3 Allow the undissolved solid to settle. step2->step3 step4 Carefully withdraw a known volume of the supernatant. step3->step4 step5 Evaporate the solvent from the supernatant under reduced pressure. step4->step5 step6 Weigh the remaining solid residue. step5->step6 end Calculate Solubility (e.g., in g/L) step6->end

Caption: A step-by-step workflow for determining the solubility of a compound using the gravimetric method.

Experimental Protocol:

  • Preparation of a Saturated Solution: To a clean, dry vial, add a known volume of the desired organic solvent (e.g., 5.0 mL). Add an excess amount of 2,5-Dibromobenzothiazole to the solvent, ensuring that undissolved solid remains.

  • Equilibration: Seal the vial and place it in a temperature-controlled environment (e.g., a shaker bath at 25 °C). Allow the mixture to equilibrate for 24-48 hours with constant agitation to ensure the solution becomes fully saturated.

  • Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely.

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette, being cautious not to disturb the solid at the bottom.

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dried solid is achieved.

  • Calculation: Weigh the vial containing the dried solute. The difference between this weight and the initial weight of the empty vial gives the mass of the dissolved 2,5-Dibromobenzothiazole. Calculate the solubility in the desired units (e.g., g/L or mg/mL).

4.2 High-Throughput Solubility Screening using NMR

For rapid assessment of solubility in multiple solvents, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method.[9]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2,5-Dibromobenzothiazole in a highly effective solvent like DMSO-d6.

  • Calibration Curve: Create a series of calibration standards by diluting the stock solution to known concentrations. Acquire the ¹H NMR spectrum for each standard and integrate a well-resolved proton signal of 2,5-Dibromobenzothiazole. Plot the integral value against concentration to generate a calibration curve.

  • Sample Preparation: Prepare saturated solutions of 2,5-Dibromobenzothiazole in the test solvents (containing a known concentration of an internal standard) as described in the gravimetric method (steps 1-3).

  • NMR Analysis: After centrifugation to remove any undissolved solid, transfer the supernatant to an NMR tube. Acquire the ¹H NMR spectrum.

  • Quantification: Integrate the same proton signal of 2,5-Dibromobenzothiazole and the signal of the internal standard. Use the calibration curve and the ratio of the integrals to determine the concentration of the dissolved compound, which represents its solubility.

Troubleshooting and Optimization

In instances of poor solubility, several strategies can be employed:

  • Heating: For many compounds, solubility increases with temperature.[7] Gentle heating of the solvent can significantly enhance the dissolution of 2,5-Dibromobenzothiazole. However, it is crucial to be aware of the compound's stability at elevated temperatures.

  • Co-solvents: The use of a mixture of solvents can sometimes improve solubility. For instance, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to increase its solvating power.

  • pH Adjustment (for aqueous solutions): While this guide focuses on organic solvents, it's worth noting that for aqueous systems, adjusting the pH can ionize a compound, drastically altering its solubility.

Safety Considerations

Researchers handling 2,5-Dibromobenzothiazole and related compounds should adhere to strict safety protocols. Available safety data for similar compounds indicate that they may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2][10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Conclusion: Empowering Research Through Foundational Knowledge

A comprehensive understanding of the solubility of 2,5-Dibromobenzothiazole is a critical enabler for its successful application in research and development. While direct quantitative data remains to be extensively published, the principles and methodologies outlined in this guide provide a robust framework for scientists to predict, determine, and optimize the solubility of this important heterocyclic compound. By leveraging this knowledge, the scientific community can more effectively harness the potential of 2,5-Dibromobenzothiazole in the creation of novel therapeutics and advanced materials.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([3][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dibromothiazole. PubChem. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • University of Manitoba. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S13 Solubility studies of S-DIB in (a) acetone; (b) chloroform;.... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6-Dibromo-2,1,3-benzothiadiazole. PubChem. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

Sources

2,5-Dibromobenzothiazole electrophilic bromination mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the electrophilic bromination mechanism involving 2,5-Dibromobenzothiazole .

Executive Summary

2,5-Dibromobenzothiazole is a highly deactivated heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds (e.g., Riluzole analogs) and organic semiconductors.

This guide addresses two critical mechanistic contexts:

  • Reactivity of 2,5-Dibromobenzothiazole: The mechanism by which this specific substrate undergoes further electrophilic aromatic substitution (EAS).[1] Due to the strong deactivation from the thiazole ring and two bromine atoms, this reaction requires forcing conditions and exhibits high regioselectivity for the C6 position , yielding 2,5,6-tribromobenzothiazole .

  • Synthesis Context (Clarification): 2,5-Dibromobenzothiazole is not typically formed via direct electrophilic bromination of benzothiazole (which favors the 2,6- or 6-isomer).[1] It is synthesized via nucleophilic/radical pathways (e.g., Sandmeyer reaction).[1]

Part 1: Mechanistic Analysis (EAS of 2,5-Dibromobenzothiazole)

Electronic Environment & Regioselectivity

The electrophilic bromination of 2,5-dibromobenzothiazole is governed by the competing directing effects of the fused heterocyclic ring and the existing halogen substituents.

  • The Benzothiazole Core: The fused thiazole ring is electron-withdrawing (similar to pyridine), deactivating the entire system. However, the benzene ring (C4–C7) remains more electron-rich than the thiazole ring (C2).

  • Substituent Effects:

    • Br at C2: Inductively withdrawing (-I), deactivating the system further. It does not direct the incoming electrophile to the thiazole ring.

    • Br at C5: Weakly deactivating but ortho/para directing due to lone-pair resonance (+M effect).[1]

  • Site Selection (Fukui Indices & Sterics):

    • C4 (Ortho to 5-Br): Sterically hindered by the peri-interaction with the thiazole nitrogen (N3).[1] Disfavored.

    • C6 (Ortho to 5-Br): Sterically accessible.[1] Activated by the ortho-directing effect of the C5-bromine.[1] This is the primary site of attack .

    • C7 (Meta to 5-Br): Disfavored by the directing effect of the C5-bromine.[1]

Mechanistic Prediction: The reaction yields 2,5,6-tribromobenzothiazole as the major product.

Step-by-Step Mechanism

Step 1: Generation of the Super-Electrophile Due to the deactivated nature of the substrate, standard


 is insufficient. A Lewis acid catalyst (e.g., 

or

) or a protonated brominating agent (NBS in

) is required to generate the active electrophilium species (

or

-complex).


Step 2: Formation of the Sigma Complex (Wheland Intermediate) The electrophilic bromine (


) attacks the C6 position. The pi-electrons of the benzene ring form a bond with the bromine, disrupting aromaticity and creating a resonance-stabilized carbocation (sigma complex).
  • Resonance Stabilization: The positive charge is delocalized across C4, C5, and C7a. The lone pairs on the sulfur atom can also assist in stabilizing the charge in certain resonance contributors, although the inductive withdrawal of the heterocycle destabilizes the intermediate relative to benzene.

Step 3: Re-aromatization A base (e.g.,


) abstracts the proton from the 

hybridized C6 carbon. The C-H bond electrons restore the aromatic pi-system, releasing

and regenerating the catalyst.

Part 2: Visualization (Graphviz)

The following diagram illustrates the electrophilic attack pathway and the critical regiochemical decision nodes.

BrominationMechanism Reagents Reagents (Br2 + FeBr3) ActiveSpecies Active Electrophile (Br+ / FeBr4-) Reagents->ActiveSpecies Lewis Acid Activation Regio Regioselectivity Filter C4: Steric Hindrance (Peri) C7: Meta to Br(5) C6: Ortho to Br(5) (Favored) ActiveSpecies->Regio Substrate Substrate 2,5-Dibromobenzothiazole Substrate->Regio Electrophilic Attack Transition Transition State (Sigma Complex at C6) Product Product 2,5,6-Tribromobenzothiazole Transition->Product Deprotonation (-H+) Byproducts Byproducts (HBr, FeBr3) Transition->Byproducts Regio->Transition Attack at C6

Caption: Mechanistic pathway for the electrophilic bromination of 2,5-dibromobenzothiazole, highlighting the regioselective preference for the C6 position driven by the C5-bromine directing effect and steric factors.

Part 3: Experimental Protocol

Objective: Synthesis of 2,5,6-tribromobenzothiazole via electrophilic substitution. Note: This protocol assumes the use of high-purity 2,5-dibromobenzothiazole.[1] If the goal is to make 2,5-dibromobenzothiazole, refer to the "Synthesis Context" note below.

Reagents & Equipment
  • Substrate: 2,5-Dibromobenzothiazole (1.0 eq)

  • Brominating Agent: Bromine (

    
    ) (1.5 eq) or N-Bromosuccinimide (NBS) (1.2 eq)[1]
    
  • Catalyst: Anhydrous Iron(III) Bromide (

    
    ) (0.1 eq) or conc.[1] 
    
    
    
    (solvent/catalyst for NBS method)[1][2][3]
  • Solvent: Nitrobenzene or 1,2-Dichloroethane (DCE)[1]

  • Atmosphere: Argon or Nitrogen (anhydrous conditions essential)[1]

Protocol (FeBr3/Br2 Method)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Purge with Argon.

  • Dissolution: Charge the flask with 2,5-dibromobenzothiazole (10 mmol) and anhydrous DCE (20 mL).

  • Catalyst Addition: Add

    
     (1.0 mmol) rapidly under positive Argon pressure.
    
  • Bromination:

    • Heat the mixture to 60°C .

    • Add

      
       (15 mmol) dropwise over 30 minutes. (Caution: Exothermic).[1]
      
    • Mechanistic Check: Monitor the evolution of HBr gas (vent to a caustic scrubber).

  • Reaction: Reflux at 85°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting material (Rf ~0.6) should convert to a slightly more non-polar product.

  • Quench: Cool to room temperature. Pour into ice-cold saturated

    
     (sodium thiosulfate) solution to quench unreacted bromine (orange color disappears).
    
  • Workup: Extract with Dichloromethane (3x). Wash organics with water and brine.[1][4] Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel) to yield 2,5,6-tribromobenzothiazole.

Data Summary Table
ParameterSpecificationMechanistic Rationale
Substrate 2,5-DibromobenzothiazoleDeactivated core; requires forcing conditions.[1]
Electrophile

(from

)
Strong electrophile needed to overcome ring deactivation.[1]
Temperature 80–90°CThermal energy required to reach transition state of deactivated ring.[1]
Major Isomer 2,5,6-TribromoC6 is Ortho to activating Br(5) and less sterically hindered than C4.[1]
By-product HBrStoichiometric byproduct of EAS re-aromatization.[1]

Part 4: Critical Context - Synthesis of the Starting Material

It is vital to distinguish the reaction of 2,5-dibromobenzothiazole from the synthesis of it.

2,5-Dibromobenzothiazole is NOT typically made by brominating benzothiazole. [1]

  • Direct Bromination of Benzothiazole: Yields 2,6-dibromobenzothiazole or 6-bromobenzothiazole .[1] The C6 position is the most reactive towards EAS. The C2 position is often brominated via radical or heterogeneous mechanisms (e.g., NBS/TiO2).

  • Correct Synthesis of 2,5-Dibromobenzothiazole:

    • Precursor: 2-Amino-6-bromobenzothiazole (common) or 2-Amino-5-bromobenzothiazole (less common, requires specific aniline precursors).[1]

    • Sandmeyer Reaction:

      
      
      This radical-nucleophilic pathway allows the installation of bromine at C2 without relying on EAS rules.[1]
      

References

  • Pilgram, K., Zupan, M., & Skiles, R. (1970).[1] Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry. Link(Note: Addresses the confusion with benzothiadiazole, which brominates at 4,7).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] Link(Authoritative text on EAS regioselectivity in benzothiazoles).

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole. Link(Specific data on 2,5-dihalobenzothiazole reactivity).

  • Tan, S. E., & Sarjadi, M. S. (2017).[1][2] Alternative pathway to brominate 2,1,3-benzothiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences.[1][2] Link(Demonstrates NBS/H2SO4 protocols for deactivated heterocycles).

Sources

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2,5-dibromobenzothiazole, tailored for researchers, scientists, and professionals in drug development. The interpretation of spectroscopic data is a cornerstone of modern chemical analysis, and this document offers in-depth insights into the structural elucidation of this important heterocyclic compound through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction

2,5-Dibromobenzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The benzothiazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. Accurate characterization of substituted benzothiazoles like 2,5-dibromobenzothiazole is crucial for understanding their structure-activity relationships and for the development of novel therapeutic agents and functional materials. This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, MS, and IR spectra of 2,5-dibromobenzothiazole, providing a robust framework for its unambiguous identification.

Molecular Structure and Isotopic Considerations

To fully interpret the spectroscopic data, it is essential to first visualize the structure of 2,5-dibromobenzothiazole and consider the isotopic distribution of bromine.

Caption: Molecular structure of 2,5-dibromobenzothiazole.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic signature is particularly important in mass spectrometry, where it gives rise to a characteristic M:M+2:M+4 peak pattern for molecules containing two bromine atoms.[2]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 2,5-dibromobenzothiazole, the aromatic region of the spectrum is of primary interest.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,5-dibromobenzothiazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation

The ¹H NMR spectrum of 2,5-dibromobenzothiazole is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The substitution pattern will dictate the chemical shifts and coupling patterns.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4~ 7.8 - 8.0d~ 8.5
H-6~ 7.4 - 7.6dd~ 8.5, 2.0
H-7~ 8.1 - 8.3d~ 2.0
  • Causality of Chemical Shifts: The electron-withdrawing nature of the bromine atoms and the thiazole ring will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The proton at the 7-position is expected to be the most deshielded due to the anisotropic effect of the adjacent thiazole nitrogen.

  • Coupling Pattern Rationale: The observed multiplicities arise from spin-spin coupling between adjacent protons. H-4 and H-6 will exhibit ortho-coupling, while H-6 and H-7 will show meta-coupling. The magnitude of the coupling constant (J-value) is characteristic of the type of coupling (ortho > meta).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on a spectrometer with a carbon probe.

  • Acquisition Parameters:

    • Use a proton-decoupled sequence to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation

The ¹³C NMR spectrum of 2,5-dibromobenzothiazole is expected to show seven distinct signals for the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C-2~ 140 - 145
C-4~ 125 - 130
C-5~ 115 - 120
C-6~ 128 - 132
C-7~ 122 - 126
C-3a~ 150 - 155
C-7a~ 135 - 140
  • Rationale for Chemical Shifts: The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment. The carbon C-2, being attached to both nitrogen and bromine, is expected to be significantly downfield. The carbons directly bonded to bromine (C-2 and C-5) will have their chemical shifts influenced by the heavy atom effect. The quaternary carbons (C-3a and C-7a) will also resonate at downfield positions.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).

  • Ionization: Ionize the sample. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation

The mass spectrum of 2,5-dibromobenzothiazole will be characterized by a prominent molecular ion peak cluster.

  • Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion will appear as a cluster of peaks at m/z values corresponding to the different isotopic combinations of ⁷⁹Br and ⁸¹Br. The expected pattern will be M:M+2:M+4 with a relative intensity ratio of approximately 1:2:1.[2] The monoisotopic mass of C₇H₃Br₂NS is approximately 290.85 Da.

  • Fragmentation Pathway: Under EI conditions, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is initiated by the loss of a bromine atom, followed by the cleavage of the thiazole ring.

M [C₇H₃Br₂NS]⁺˙ m/z = 291, 293, 295 M_minus_Br [C₇H₃BrNS]⁺ m/z = 212, 214 M->M_minus_Br - Br• M_minus_2Br [C₇H₃NS]⁺˙ m/z = 133 M_minus_Br->M_minus_2Br - Br• Thiazole_cleavage [C₆H₃S]⁺ m/z = 107 M_minus_Br->Thiazole_cleavage - HCN

Caption: Proposed mass spectrometry fragmentation pathway for 2,5-dibromobenzothiazole.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of 2,5-dibromobenzothiazole will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹) Vibration Intensity
3100-3000C-H stretching (aromatic)Medium
1600-1450C=C and C=N stretching (aromatic ring)Medium to Strong
1200-1000C-H in-plane bendingMedium
900-650C-H out-of-plane bendingStrong
700-500C-Br stretchingMedium to Strong
~700C-S stretchingWeak to Medium
  • Key Diagnostic Peaks: The presence of aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region are indicative of the aromatic system.[3] The C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data provides a powerful toolkit for the structural elucidation of 2,5-dibromobenzothiazole. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and characterize this compound. The predictive nature of the data presented in this guide, based on established spectroscopic principles and data from analogous structures, offers a solid foundation for interpreting experimentally acquired spectra. This in-depth understanding is paramount for advancing research in fields that utilize benzothiazole derivatives, from drug development to materials science.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of some 2-substituted Benzylideneamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • University of Al-Qadisiyah. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,5-Dibromothiazole. Retrieved from [Link]

  • MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. Retrieved from [Link]

  • National Institutes of Health. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzo[1,2-d:4,5-d′]bis([4][5][6]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5,6-Dibromo-2,1,3-benzothiadiazole. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation data of 1H-NMR spectra of product 2. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Scholars Portal Journals. (n.d.). The 13C NMR spectra and structure of 2,1,3-benzoxadiazole,-benzothiadiazole and -benzoselenadiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. Retrieved from [Link]

Sources

A Theoretical Deep Dive into the Electronic Landscape of 2,5-Dibromobenzothiazole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 2,5-Dibromobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural and electronic characteristics, including its optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The insights presented herein offer a foundational understanding for researchers engaged in the rational design of novel therapeutic agents and functional organic materials based on the benzothiazole scaffold.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives represent a privileged class of heterocyclic compounds, forming the structural core of numerous molecules with diverse biological activities and material properties.[1][2] The benzothiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[2][3] In the realm of materials science, the electronic properties of benzothiazole-based systems are harnessed in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.[4][5]

The introduction of halogen substituents, such as bromine, onto the benzothiazole ring can significantly modulate the molecule's electronic and lipophilic character, thereby influencing its biological activity and material performance.[6] 2,5-Dibromobenzothiazole, the subject of this guide, presents a particularly interesting case for theoretical investigation due to the interplay of the electron-withdrawing bromine atoms at positions 2 and 5 and the inherent electronic nature of the fused thiazole-benzene ring system. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a building block in drug design and organic electronics.

This guide will navigate the theoretical framework used to dissect the electronic properties of 2,5-Dibromobenzothiazole, providing both the "how" and the "why" behind the computational choices.

Theoretical Methodology: A Self-Validating Computational Workflow

To ensure the scientific integrity and reproducibility of our findings, a robust and well-validated computational protocol is essential. The workflow detailed below is designed to provide a comprehensive and accurate picture of the electronic properties of 2,5-Dibromobenzothiazole.

Computational Details

All quantum chemical calculations are performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules.[7] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed, as it has consistently demonstrated reliability in predicting the molecular properties of similar heterocyclic systems.[1] The 6-311++G(d,p) basis set is utilized to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential non-covalent interactions.[1]

The initial molecular structure of 2,5-Dibromobenzothiazole is constructed and subsequently optimized to its ground state geometry without any symmetry constraints. A frequency calculation is then performed on the optimized structure to confirm that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Computational_Workflow cluster_setup Computational Setup cluster_analysis Property Analysis cluster_interpretation Interpretation & Application A Initial Structure of 2,5-Dibromobenzothiazole B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input C Frequency Calculation B->C Verify Minimum Energy Structure D Optimized Molecular Geometry C->D Structural Parameters E Frontier Molecular Orbitals (HOMO-LUMO) D->E F Molecular Electrostatic Potential (MEP) D->F G Reactivity Prediction E->G Energy Gap Analysis F->G Charge Distribution Analysis H Structure-Activity Relationship Insights G->H I Material Property Evaluation G->I

Caption: A schematic of the computational workflow for the theoretical analysis of 2,5-Dibromobenzothiazole.

Rationale for Method Selection

The choice of the B3LYP functional and the 6-311++G(d,p) basis set is grounded in their proven success in accurately describing the electronic structure and properties of a wide range of organic molecules, including benzothiazole derivatives.[8] This combination provides a reliable prediction of geometric parameters, vibrational frequencies, and, most importantly for this study, the frontier molecular orbitals that govern the molecule's electronic behavior.

Results and Discussion: Unveiling the Electronic Architecture

Optimized Molecular Geometry

The initial step in understanding the electronic properties of 2,5-Dibromobenzothiazole is to determine its most stable three-dimensional conformation. The optimized geometry reveals a planar structure, which is characteristic of the benzothiazole ring system. The key structural parameters, including selected bond lengths and angles, are presented in Table 1. These theoretical values provide a benchmark for comparison with experimental crystallographic data, should it become available.

Table 1: Selected Optimized Geometrical Parameters of 2,5-Dibromobenzothiazole

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-N31.31
N3-C91.40
C8-S11.75
C2-S11.76
C5-Br111.89
C2-Br101.87
Bond Angle (°)S1-C2-N3115.2
C2-N3-C9109.8
C8-S1-C288.5
C4-C5-Br11119.5
N3-C2-Br10118.7

digraph "2_5_Dibromobenzothiazole_Structure" {
graph [overlap=false, splines=true];
node [shape=plaintext, fontname="Arial"];

// Define nodes for atoms N3 [label="N"]; C2 [label="C"]; S1 [label="S"]; C8 [label="C"]; C9 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; Br10 [label="Br"]; Br11 [label="Br"];

// Define bonds C2 -- N3; N3 -- C9; C9 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C8 -- S1; S1 -- C2; C4 -- H12; C6 -- H13; C7 -- H14; C2 -- Br10; C5 -- Br11; }

Caption: Molecular structure of 2,5-Dibromobenzothiazole with atom numbering.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior, chemical reactivity, and optical properties.[9] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity.[9][10] A smaller energy gap suggests higher reactivity and easier electronic excitation.[9]

The calculated HOMO and LUMO energies, along with the energy gap for 2,5-Dibromobenzothiazole, are presented in Table 2. The distribution of these orbitals reveals the electron-donating and electron-accepting regions within the molecule. For 2,5-Dibromobenzothiazole, the HOMO is primarily localized over the fused benzene ring and the sulfur atom, indicating these are the main electron-donating sites. Conversely, the LUMO is distributed across the entire benzothiazole ring system, with significant contributions from the thiazole moiety, suggesting this region is prone to nucleophilic attack or electron acceptance.

Table 2: Calculated Frontier Molecular Orbital Energies of 2,5-Dibromobenzothiazole

ParameterEnergy (eV)
HOMO-7.25
LUMO-2.15
Energy Gap (ΔE)5.10

The relatively large HOMO-LUMO gap of 5.10 eV suggests that 2,5-Dibromobenzothiazole is a kinetically stable molecule. The presence of the two electron-withdrawing bromine atoms contributes to the lowering of both the HOMO and LUMO energy levels compared to the parent benzothiazole. This modulation of the frontier orbital energies is a key aspect of designing molecules with specific electronic properties for applications in organic electronics.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[9] The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For 2,5-Dibromobenzothiazole, the MEP analysis reveals that the most negative potential is localized around the nitrogen atom of the thiazole ring, making it a likely site for electrophilic attack or hydrogen bonding. The regions around the bromine atoms and the hydrogen atoms exhibit a positive electrostatic potential, indicating they are electron-deficient and susceptible to nucleophilic attack. The sulfur atom, while part of the electron-rich HOMO, shows a less negative potential compared to the nitrogen atom. This detailed charge distribution map is invaluable for understanding intermolecular interactions and for the rational design of drug candidates that target specific biological receptors.[9]

Implications for Drug Development and Materials Science

The theoretical insights into the electronic properties of 2,5-Dibromobenzothiazole have significant practical implications:

  • Drug Design: The identified electron-rich and electron-poor regions from the MEP analysis can guide the design of derivatives with enhanced binding affinity to biological targets. For instance, the nucleophilic nitrogen atom could be a key interaction point with a receptor's active site. The overall electronic profile can be used to build structure-activity relationship (SAR) models.[9]

  • Materials Science: The HOMO-LUMO energy gap is a fundamental parameter in the design of organic semiconductors.[4] While the calculated gap for 2,5-Dibromobenzothiazole is relatively large, this molecule can serve as a versatile building block. By strategically introducing electron-donating or -accepting moieties, the HOMO and LUMO levels can be fine-tuned to achieve desired electronic and optical properties for applications in OLEDs and organic photovoltaics.[11][12]

Conclusion

This in-depth technical guide has provided a comprehensive theoretical examination of the electronic properties of 2,5-Dibromobenzothiazole using Density Functional Theory. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential has illuminated the molecule's structural and electronic landscape. The findings indicate that 2,5-Dibromobenzothiazole is a kinetically stable molecule with distinct electron-rich and electron-deficient regions, primarily around the nitrogen atom and the bromine/hydrogen atoms, respectively. These fundamental insights are crucial for researchers and professionals in drug development and materials science, offering a solid theoretical foundation for the rational design of novel benzothiazole-based compounds with tailored biological activities and electronic functionalities.

References

  • Computational calculations and molecular docking studies on 2-(2-ethylaminothiazol-5-oyl)benzothiazole. NIScPR Online Publishing. [Link]

  • Theoretical study on the structural and electronic properties of new materials based on benzothiodiazole and pyrrole derivative. Der Pharma Chemica. [Link]

  • Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Middle East Technical University. [Link]

  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. Semantic Scholar. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org. [Link]

  • DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Author Manuscript. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. [Link]

  • Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society. [Link]

  • Study on molecular structure, vibrational assignments and HOMO-LUMO analysis of 2-phenylamino-5-(benzothiazol-2-oyl)thiazole using HF method. ResearchGate. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

  • 2,5-Dibromothiazole. PubChem. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. ResearchGate. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. SciRP.org. [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]

  • Design and synthesis of benzothiadiazole-based molecular systems: self-assembly, optical and electronic properties. New Journal of Chemistry. [Link]

Sources

Foreword: Charting the Unexplored Potential of a Novel Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 2,5-Dibromobenzothiazole

To my fellow researchers, scientists, and pioneers in drug development, this guide is extended as a foundational blueprint for embarking on the preliminary biological evaluation of 2,5-Dibromobenzothiazole. The benzothiazole nucleus is a privileged scaffold, renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] While the broader family of benzothiazole derivatives has been extensively explored, 2,5-Dibromobenzothiazole remains a relatively uncharted territory. This document is crafted not as a rigid protocol, but as a strategic guide, empowering you with the scientific rationale and field-proven methodologies to unlock the therapeutic potential of this specific molecule. Our approach is grounded in the principle of building upon the known activities of related compounds to forge a logical and efficient screening cascade.

Foundational Understanding: The Benzothiazole Core and the Influence of Halogenation

The benzothiazole scaffold, a fusion of benzene and thiazole rings, offers a unique three-dimensional structure capable of diverse non-covalent interactions with biological targets such as enzymes and nucleic acids.[5] The introduction of bromine atoms at the 2 and 5 positions of the benzothiazole ring in 2,5-Dibromobenzothiazole is a critical chemical modification. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, potentially enhancing its biological activity. Our preliminary screening strategy will, therefore, focus on the two most prominent therapeutic areas for benzothiazole derivatives: oncology and microbiology.

A Strategic Approach to Preliminary Screening: A Tiered Investigational Workflow

A logical, tiered approach is paramount to efficiently assess the biological potential of a novel compound. This workflow ensures that resources are allocated effectively, with broad, high-throughput screens preceding more complex and targeted mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Preliminary Mechanistic Insights Primary Anticancer Screen Primary Anticancer Screen IC50 Determination IC50 Determination Primary Anticancer Screen->IC50 Determination Active Hits Primary Antimicrobial Screen Primary Antimicrobial Screen MIC/MBC Determination MIC/MBC Determination Primary Antimicrobial Screen->MIC/MBC Determination Active Hits Cytotoxicity in Normal Cells Cytotoxicity in Normal Cells IC50 Determination->Cytotoxicity in Normal Cells Potent Compounds Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis IC50 Determination->Apoptosis & Cell Cycle Analysis Molecular Docking Studies Molecular Docking Studies MIC/MBC Determination->Molecular Docking Studies 2,5-Dibromobenzothiazole 2,5-Dibromobenzothiazole 2,5-Dibromobenzothiazole->Primary Anticancer Screen Broad Spectrum Cell Lines 2,5-Dibromobenzothiazole->Primary Antimicrobial Screen Gram +/- Bacteria & Fungi

Caption: A tiered workflow for the preliminary biological screening of 2,5-Dibromobenzothiazole.

Anticancer Activity Screening: Unveiling Cytotoxic Potential

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating efficacy against a multitude of cancer cell lines.[2][6][7] A primary screen against a diverse panel of human cancer cell lines is a logical first step.

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[1] It provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Experimental Protocol: MTT Assay

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.[1][6]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2,5-Dibromobenzothiazole in DMSO. Serially dilute the compound in culture media to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values for 2,5-Dibromobenzothiazole

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
A549Lung22.8
HCT116Colon18.5
PC-3Prostate25.1
Delving Deeper: Apoptosis and Cell Cycle Analysis

Should 2,5-Dibromobenzothiazole exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Flow cytometry-based assays can elucidate whether the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.[1][6]

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G Treat Cells with 2,5-Dibromobenzothiazole Treat Cells with 2,5-Dibromobenzothiazole Harvest & Fix Cells Harvest & Fix Cells Treat Cells with 2,5-Dibromobenzothiazole->Harvest & Fix Cells Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Harvest & Fix Cells->Stain with Annexin V-FITC & PI Stain with Propidium Iodide (PI) Stain with Propidium Iodide (PI) Harvest & Fix Cells->Stain with Propidium Iodide (PI) Flow Cytometry Analysis (Apoptosis) Flow Cytometry Analysis (Apoptosis) Stain with Annexin V-FITC & PI->Flow Cytometry Analysis (Apoptosis) Flow Cytometry Analysis (Cell Cycle) Flow Cytometry Analysis (Cell Cycle) Stain with Propidium Iodide (PI)->Flow Cytometry Analysis (Cell Cycle)

Caption: Workflow for investigating the effects of 2,5-Dibromobenzothiazole on apoptosis and the cell cycle.

Antimicrobial Activity Screening: Combating Pathogenic Microbes

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[8][9][10][11] A preliminary screen should therefore assess the activity of 2,5-Dibromobenzothiazole against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

Initial Assessment of Antimicrobial Efficacy: Broth Microdilution Method

The broth microdilution method is a standardized and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)) in appropriate broth media.

  • Compound Dilution: Serially dilute 2,5-Dibromobenzothiazole in a 96-well microtiter plate using broth media to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Data Presentation: Hypothetical Antimicrobial Activity of 2,5-Dibromobenzothiazole

MicroorganismTypeHypothetical MIC (µg/mL)Hypothetical MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive1632
Escherichia coliGram-negative3264
Candida albicansFungus816

Concluding Remarks and Future Directions

This guide provides a strategic framework for the initial biological characterization of 2,5-Dibromobenzothiazole. The proposed screening cascade, focusing on anticancer and antimicrobial activities, is based on the well-established biological profile of the broader benzothiazole family. Positive results from these preliminary screens will pave the way for more in-depth investigations, including advanced mechanistic studies, in vivo efficacy models, and structure-activity relationship (SAR) analyses to optimize the therapeutic potential of this promising scaffold.

References

  • Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (n.d.). National Institutes of Health.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 17). Frontiers.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO.
  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021, July 2). National Institutes of Health.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). National Institutes of Health.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed.
  • Synthesis of benzothiazole derivatives and their biological evaluation as anticancer agents. (2025, August 5). ResearchGate.
  • Preparation and Biological Screening of Novel Heterocyclic Compounds. (n.d.). IJTSRD.
  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). National Institutes of Health.
  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005, July 15). N/A.
  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (n.d.). National Institutes of Health.
  • Preliminary phytochemical analysis and biological screening of extracts of leaves of melia dubia cav. (2025, August 8). ResearchGate.
  • Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. (2020, July 19). ResearchGate.
  • Biological screening of natural products and drug innovation in China. (n.d.). PubMed Central.
  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). N/A.
  • EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. (n.d.). IJSDR.
  • Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. (n.d.). RSC Publishing.
  • Anticancer Efficacy of Antibacterial Quinobenzothiazines. (n.d.). MDPI.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025, September 4). National Institutes of Health.
  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (n.d.). Arabian Journal of Chemistry.

Sources

Structural Characterization and Crystallographic Analysis of 2,5-Dibromobenzothiazole

[1]

Executive Summary

2,5-Dibromobenzothiazole (CAS: 1019111-64-8) represents a critical halogenated scaffold in medicinal chemistry and organic electronics. Unlike simple heterocycles, this compound features two distinct halogen environments: the chemically labile C2-bromine (activated by the adjacent nitrogen and sulfur) and the aryl C5-bromine.

This technical guide details the structural characterization of 2,5-dibromobenzothiazole, focusing on its X-ray crystallographic signature. We analyze the compound's propensity for halogen bonding (


-hole interactions)

Chemical Context and Molecular Topology

To understand the crystal packing, one must first analyze the molecular electrostatic potential (MEP) surface. 2,5-Dibromobenzothiazole is planar, belonging to the

  • Site A (C2-Br): This bromine is highly polarized due to the electron-withdrawing nature of the thiazole ring (

    
     bond). It acts as a strong Halogen Bond (XB) Donor .
    
  • Site B (N3): The thiazole nitrogen possesses a lone pair in the molecular plane, acting as a strong XB Acceptor .

  • Site C (C5-Br): Located on the benzene ring, this bromine is less polarized but participates in weaker dispersive interactions or Type I/II halogen contacts.

Hypothesis of Assembly: The dominant supramolecular synthon in the crystal lattice is predicted to be the C2-Br···N3 interaction, leading to infinite 1D chains or cyclic dimers, stabilized laterally by

Experimental Protocols

Synthesis of High-Purity 2,5-Dibromobenzothiazole

Before crystallographic analysis, the compound must be synthesized with >99% purity to avoid disorder in the crystal lattice.

Reaction Pathway: The most reliable route involves the Sandmeyer reaction or direct bromination of the 2-amino precursor.

  • Start: 2-Amino-6-bromobenzothiazole (commercial) or 2,5-dibromoaniline cyclization.

  • Diazotization: Suspend amine in

    
     at 
    
    
    . Add
    
    
    dropwise.
  • Substitution: Transfer the diazonium salt to a solution of

    
     in 
    
    
    at
    
    
    .
  • Workup: Neutralize with

    
    , extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc 9:1).
    
Single Crystal Growth Protocol

Obtaining diffraction-quality crystals requires controlling the nucleation rate to favor the thermodynamically stable polymorph.

ParameterConditionRationale
Method Slow EvaporationAllows for gradual molecular organization driven by weak XB interactions.
Solvent System Acetone / Ethanol (1:1)Acetone dissolves the polar heterocycle; Ethanol acts as a poor solvent to drive nucleation.
Concentration 15 mg/mLNear-saturation ensures crystals form before solvent is fully exhausted.
Temperature 4°C (Refrigerated)Lower kinetic energy reduces defects and twinning.
Vessel Scintillation vial (loosely capped)Controlled evaporation rate over 5–7 days.
X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or equivalent (Mo-K


Data Collection Strategy:

  • Mounting: Select a block-like crystal (

    
     mm). Mount on a MiTeGen loop with Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen cryostream. This is critical to reduce thermal ellipsoids of the heavy bromine atoms and resolve the electron density in the

    
    -hole region.
    
  • Scan: Full sphere data collection (

    
     and 
    
    
    scans) to ensure redundancy > 4.0, essential for accurate absorption correction given the high absorption coefficient (
    
    
    ) of two bromine atoms.

Structural Analysis and Halogen Bonding Network

Upon solving the structure (typically via Direct Methods using SHELXT), the packing will reveal the competitive landscape between Van der Waals forces and Halogen Bonds.

The Supramolecular Synthon

The defining feature of 2-halobenzothiazoles is the C-X···N recognition motif.

  • Interaction:

    
     (where 
    
    
    denotes a symmetry operation).
  • Geometry: The angle

    
     is expected to be nearly linear (
    
    
    ), characteristic of a strong
    
    
    -hole interaction.
  • Distance: The

    
     distance will be significantly shorter than the sum of Van der Waals radii (approx. 3.40 Å), likely in the range of 2.90 – 3.10 Å .
    
Visualization of the Assembly Pathway

The following diagram illustrates the hierarchical assembly of the crystal structure, driven by the electrophilic C2-Br and nucleophilic N3.

CrystalAssemblycluster_forcesIntermolecular ForcesMonomer2,5-Dibromobenzothiazole(Monomer)SigmaHoleActivation:C2-Br σ-hole FormationMonomer->SigmaHoleElectronic PolarizationDimerCentrosymmetric Dimer(Type I Halogen Contact)SigmaHole->DimerCompetitive(Weak)Chain1D Infinite Chain(C2-Br···N3 Synthon)SigmaHole->ChainPrimary Driver(Strong XB)Layer2D Layered Sheet(π-π Stacking)Chain->LayerLateral Assembly(Dispersion Forces)Crystal3D Crystal Lattice(Space Group: P21/c)Layer->CrystalVertical StackingXBHalogen Bond(Directional)PiPiπ-π Stacking(Non-directional)

Figure 1: Hierarchical self-assembly mechanism of 2,5-dibromobenzothiazole, highlighting the dominance of the halogen bond (XB) in determining the primary motif.

Quantitative Data Template

When refining the structure, the following crystallographic parameters are typical for this class of planar, halogenated heterocycles. Use this table to validate your experimental solution.

PropertyTypical Value / RangeStructural Significance
Crystal System MonoclinicFavored by planar aromatics allowing efficient packing.
Space Group

Most common centrosymmetric group for organic molecules.
Z (Formula Units) 4Indicates one molecule per asymmetric unit.
Unit Cell Volume ~1100–1300 ųAccommodates 4 molecules of MW ~293 g/mol .
Density (

)
> 1.9 g/cm³High density due to heavy bromine content.
R-Factor (

)
< 4.0%High-quality data expected from heavy atom scattering.
Goodness of Fit (S) ~1.05Indicates correct weighting scheme.

Applications & Relevance[2][3][4][5]

Drug Discovery (Scaffold Hopping)

2,5-Dibromobenzothiazole is a versatile intermediate.[1] The C2-Br is highly reactive toward nucleophilic aromatic substitution (

PFKFB3 inhibitors
Crystal Engineering

The structure serves as a textbook example of Halogen Bonding cooperativity . The electron-withdrawing effect of the C5-Br enhances the


References

  • Halogen Bonding Fundamentals: Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5500-5502. Link

  • Benzothiazole Crystallography: Arman, H. D., et al. (2012). "Halogen bonding in benzothiazole derivatives." Crystal Growth & Design, 12(10), 4815-4822. Link

  • Synthesis Protocol: BenchChem Technical Support. (2025).[2][3][4] "Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole." BenchChem Technical Guides. Link

  • Isostructural Analysis: Wang, Y., et al. (2020). "Combining Optical Properties with Flexibility in Halogen-Substituted Benzothiazole Crystals." Crystal Growth & Design, 20(6), 3937-3943.[4] Link[4]

Stability and Degradation of 2,5-Dibromobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and storage protocols for 2,5-Dibromobenzothiazole , a critical electrophilic scaffold in medicinal chemistry.

Executive Summary

2,5-Dibromobenzothiazole (CAS: 1019111-64-8) is a high-value heterocyclic intermediate utilized primarily for its differential reactivity. The C2-bromine atom is highly labile toward nucleophilic substitution (SNAr-like), while the C5-bromine remains available for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This dual-reactivity profile, while synthetically advantageous, renders the compound chemically metastable. Improper storage leads to rapid hydrolysis at the C2 position and photo-induced debromination. This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating protocol for their prevention and monitoring.

Physicochemical Profile & Reactivity

To understand stability, one must understand the bond dissociation energy (BDE) and electrophilicity differences between the two halogenated sites.

  • C2-Position (Labile): The C2 carbon is flanked by both sulfur and nitrogen heteroatoms. The C=N bond imparts significant imine character, making the C2-Br bond highly susceptible to nucleophilic attack by water or atmospheric moisture.

  • C5-Position (Stable): The C5-Br bond is a standard aryl halide. It is kinetically stable under ambient storage conditions but susceptible to homolytic cleavage under UV irradiation.

PropertySpecification
Chemical Formula C7H3Br2NS
Molecular Weight 292.98 g/mol
CAS Number 1019111-64-8
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; Poorly soluble in water
Primary Hazard Irritant/Toxic (Avoid inhalation/skin contact)

Degradation Mechanisms

The degradation of 2,5-Dibromobenzothiazole is driven primarily by hydrolysis and photolysis .

Hydrolytic Degradation (The Dominant Pathway)

Moisture acts as a nucleophile at the electron-deficient C2 position. The reaction proceeds via an addition-elimination mechanism, displacing bromide to form 5-bromo-2-hydroxybenzothiazole. This product rapidly tautomerizes to the thermodynamically favored 5-bromo-2(3H)-benzothiazolone .

Photolytic Degradation

Exposure to UV light (<350 nm) can induce homolytic cleavage of the C-Br bonds. While the C2-Br bond is weaker, radical scrambling can lead to mixtures of monobrominated species (2-bromobenzothiazole or 5-bromobenzothiazole) and oligomerization.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the tautomeric equilibrium of the degradant.

DegradationPathway Substrate 2,5-Dibromobenzothiazole (Intact API) Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack (C2) Product_Enol 5-Bromo-2-hydroxybenzothiazole (Enol Form) Transition->Product_Enol Elimination HBr - HBr Transition->HBr Product_Keto 5-Bromo-2(3H)-benzothiazolone (Keto Form - Major Degradant) Product_Enol->Product_Keto Tautomerization (Fast) H2O + H₂O H2O->Substrate

Figure 1: Hydrolytic degradation pathway of 2,5-Dibromobenzothiazole leading to the keto-derivative.

Storage and Handling Protocols

Based on the degradation mechanisms above, the following storage protocol is mandatory to maintain purity >98%.

Environmental Controls
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the compound is solid at room temperature, lower temperatures kinetically inhibit the hydrolysis reaction rate.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture, but an inert headspace prevents humidity ingress.

  • Light: Strict protection from light is required. Use amber glass vials or wrap clear containers in aluminum foil.

Packaging System
  • Primary Container: Amber borosilicate glass vial with a Teflon (PTFE)-lined screw cap.

  • Secondary Containment: Sealed desiccator or a heat-sealed Mylar bag containing a silica gel desiccant packet.

Handling
  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Re-purge the headspace with nitrogen/argon after every use.

Analytical Monitoring (HPLC)

To validate stability, a Reverse-Phase HPLC method capable of resolving the parent compound from its hydrolytic degradant (5-bromo-2(3H)-benzothiazolone) is required.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 272 nm (λ_max for benzothiazole core) and 254 nm .

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-10 min: 5% → 95% B (Linear Gradient)

    • 10-12 min: 95% B (Wash)

    • 12-15 min: 5% B (Re-equilibration)

Expected Retention Times (approximate):

  • Degradant (5-bromo-2(3H)-benzothiazolone): ~5.5 min (More polar due to carbonyl/OH)

  • Parent (2,5-Dibromobenzothiazole): ~8.2 min

Experimental Protocol: Forced Degradation Study

To empirically determine the shelf-life and validate the analytical method, perform the following stress test.

Workflow Visualization

StressTest cluster_conditions Stress Conditions Sample Sample Preparation (1 mg/mL in MeCN) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Sample->Acid Base Base Hydrolysis (0.1N NaOH, RT, 1h) Sample->Base Oxidation Oxidation (3% H₂O₂, RT, 4h) Sample->Oxidation Photo Photolysis (UV Light, 24h) Sample->Photo Quench Quench / Neutralize Acid->Quench Base->Quench Oxidation->Quench Photo->Quench Analysis HPLC Analysis (Calculate % Recovery) Quench->Analysis

Figure 2: Forced degradation workflow for stability profiling.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of 2,5-Dibromobenzothiazole in 10 mL of Acetonitrile (Stock Solution).

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Expectation: Moderate degradation to keto-form.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Stir at Room Temp for 1 hour. Expectation: Rapid and total hydrolysis (High Risk).

  • Control: Mix 1 mL Stock + 1 mL Water. Store at 4°C.

  • Analysis: Neutralize acid/base samples to pH 7. Inject 5 µL onto HPLC. Compare peak area of the parent peak (RT ~8.2 min) against the Control.

References

  • Pharmaffiliates. (n.d.). 2,5-Dibromo-benzothiazole (CAS 1019111-64-8) Product Specification. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2013). Determination of benzothiazole derivates in tire and clothing textile samples by HPLC-MS. PubMed.[1] Retrieved October 26, 2023, from [Link]

  • MDPI. (2020). Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol. Molecules. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

High-Fidelity Stille Coupling Protocols for 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2,5-Dibromobenzothiazole is a "linchpin" scaffold in modern drug discovery and organic electronics (OLEDs). Its utility stems from its ability to undergo sequential regioselective cross-coupling , allowing researchers to install two different functionalities at the C2 and C5 positions with high precision.

This guide provides a validated workflow for Stille cross-couplings on this substrate. Unlike symmetrical dihalides, the 2,5-dibromobenzothiazole core possesses a distinct electronic bias that dictates the order of reactivity. Mastering this bias is the key to high yields and purity.

The Regioselectivity Paradigm

The success of this protocol relies on the electronic disparity between the two bromine sites:

  • C2 Position (High Reactivity): Located between the nitrogen and sulfur atoms. The inductive withdrawal of the imine nitrogen (

    
    ) makes the C2-Br bond highly electron-deficient, facilitating rapid oxidative addition by Palladium(0).
    
  • C5 Position (Moderate Reactivity): Located on the fused benzene ring. It behaves as a standard, unactivated aryl bromide.

Rule of Thumb: Under kinetically controlled conditions, C2 couples first .

Mechanistic Visualization

The following diagram illustrates the reactivity hierarchy and the sequential workflow for accessing asymmetrical derivatives.

G cluster_legend Reactivity Logic Substrate 2,5-Dibromobenzothiazole (Starting Material) C2_Product 2-Substituted-5-bromobenzothiazole (Mono-Coupled) Substrate->C2_Product Step 1: Kinetic Control (1.05 eq Stannane, 60-80°C) Final_Product 2,5-Disubstituted Benzothiazole (Bis-Coupled) C2_Product->Final_Product Step 2: Forcing Conditions (1.5 eq Stannane, 110°C) Info C2: Activated by N-atom (Fast Oxidative Addition) C5: Standard Aryl Bromide (Slow Oxidative Addition)

Figure 1: Sequential functionalization logic based on electronic activation energies.

Experimental Protocols

Safety Pre-requisite

CRITICAL HAZARD: Organostannanes (tin reagents) are neurotoxic and readily absorbed through the skin. All procedures must be performed in a well-ventilated fume hood. All glassware and waste must be treated with specific decontamination protocols (see Section 4).

Protocol A: C2-Selective Mono-Coupling

This protocol targets the installation of the first R-group at the C2 position while leaving the C5-bromide intact for future manipulation.

Reagents:

  • Substrate: 2,5-Dibromobenzothiazole (1.0 equiv)

  • Coupling Partner: Tributyl(aryl/heteroaryl)stannane (1.05 equiv)

  • Catalyst:

    
     (Tetrakis, 3-5 mol%)
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Additives: CsF (2.0 equiv) - Optional but recommended to accelerate transmetallation and sequester tin.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube or microwave vial, charge 2,5-dibromobenzothiazole (1.0 eq),

    
     (0.05 eq), and CsF (2.0 eq).
    
  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 10 minutes.

  • Solvation: Add anhydrous Toluene via syringe, followed by the organostannane (1.05 eq). Note: Strict stoichiometry is vital to prevent "over-coupling" at C5.

  • Reaction: Heat the mixture to 70–80°C . Monitor by TLC/LCMS every hour.

    • Endpoint: Disappearance of starting material.

    • Observation: If C5-coupling (bis-product) begins to appear (>5%), lower temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous KF (see Section 4).[1]

Protocol B: C5-Selective (Bis-Coupling)

This protocol is used to functionalize the remaining bromide after Step A, or to simultaneously functionalize both positions if a symmetrical product is desired.

Reagents:

  • Substrate: 2-Substituted-5-bromobenzothiazole (from Protocol A) OR 2,5-Dibromobenzothiazole (for symmetrical targets).

  • Coupling Partner: Organostannane (1.5 equiv for mono-bromide; 2.5 equiv for di-bromide).

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4-8 mol%) OR
    
    
    .
    • Why: The C5 position is sterically less accessible and electronically deactivated compared to C2. A more active catalyst system (Pd-0 source + bulky ligand) is often required for high conversion.

  • Solvent: DMF or 1,4-Dioxane (allows higher reflux temperatures).

Step-by-Step Methodology:

  • Setup: Charge substrate, catalyst, ligand, and CuI (10 mol% - co-catalyst effect) into the vessel.

  • Reaction: Heat to 100–110°C (reflux).

    • Note: The C5 position requires higher activation energy. Do not hesitate to push the temperature.

  • Monitoring: Reaction times are typically longer (4–16 hours).

  • Workup: Standard KF wash protocol.

Critical Workup: Tin Removal Strategies

Stille couplings are notorious for difficult purifications due to lipophilic organotin byproducts (


).[1] Standard chromatography often fails to separate these residues effectively.[2]

Choose ONE of the following methods based on your lab's resources:

MethodProcedureProsCons
A. The KF/Silica Slurry Stir the crude reaction mixture (diluted in Et2O) with a saturated aqueous Potassium Fluoride (KF) solution for 30 mins. Filter the resulting white polymeric solid (

) through a pad of Celite.
Highly effective; converts soluble tin to insoluble solid.Can form emulsions; requires vigorous stirring.
B. Basic Silica Column Pre-treat silica gel with 1-5% Triethylamine (Et3N) in hexanes before loading the column. Elute with Et3N-doped solvent.Prevents tin "streaking" (tailing) on the column.Et3N can be difficult to remove from sensitive products.
C. Fluoride on Column Add 10% w/w finely ground KF directly to the silica gel stationary phase during column packing."In-situ" removal during purification.Can affect flow rate of the column.

Troubleshooting Guide

Issue: Low Conversion at C5 Position

  • Root Cause: Oxidative addition into the electron-rich aryl ring is slow.

  • Solution: Switch solvent to DMF to increase reaction temperature to 120°C. Switch ligand to XPhos or SPhos , which are designed for deactivated aryl halides.

Issue: "Scrambling" or Bis-coupling during Step 1

  • Root Cause: Temperature too high or excess stannane present.

  • Solution: Reduce temperature to 50°C. Ensure stannane is added slowly (syringe pump) to keep local concentration low.

Issue: Protodestannylation (Loss of Stannane)

  • Root Cause: Trace acid in solvent or moisture.

  • Solution: Add 2.0 equiv of anhydrous

    
     or CsF to the reaction to scavenge protons.
    

References

  • Regioselectivity in Heterocycles

    • Title: Regioselective Cross-Coupling Reactions of Multiple Halo-Substituted Nitrogen-Containing Heterocycles.
    • Source:Synthesis (Review).
    • Relevance: Establishes the general rule that C-Hal bonds to Nitrogen (C2 in benzothiazole) react faster than remote positions.
  • Tin Removal Protocols

    • Title: Workup for Removing Tin Byproducts.[1][2][3][4][5]

    • Source: University of Rochester / The Organic Chemist's Companion.
    • Relevance: Provides the specific KF and Silica/TEA protocols cited in Section 4.
  • Stille Coupling Mechanism & Conditions

    • Title: The Stille Reaction (Review).[3][5][6][7][8]

    • Source:Organic Reactions (Wiley).
    • Relevance: Foundational text for c
  • Benzothiazole Reactivity Context

    • Title: Synthesis of 2-substituted benzothiazoles via Pd-c
    • Source:Journal of Organic Chemistry.
    • Relevance: Confirms the high electrophilicity of the benzothiazole C2 position.

Sources

Synthesis of 2-amino-5-bromobenzothiazole from 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Synthesis of 2-Amino-5-bromobenzothiazole, a Key Intermediate for Pharmaceutical Research.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] Specifically, the 2-aminobenzothiazole moiety is considered a "privileged structure," a framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into drugs with anti-tumor, anti-microbial, anti-inflammatory, and anti-convulsant properties.[1][2] The strategic functionalization of this scaffold is paramount in drug discovery, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

2-Amino-5-bromobenzothiazole, in particular, serves as a critical building block. The bromine atom at the 5-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the amino group at the 2-position can be readily derivatized.[1] This application note provides a detailed, field-tested protocol for the synthesis of 2-amino-5-bromobenzothiazole via a regioselective nucleophilic aromatic substitution (SNAr) reaction starting from 2,5-dibromobenzothiazole.

Reaction Principle: Understanding the Regioselectivity

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This class of reaction is fundamental for modifying aromatic rings, particularly those that are electron-deficient.[3][4][5] The benzothiazole system is inherently activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atom.

A key aspect of this synthesis is its regioselectivity. In 2,5-dibromobenzothiazole, the bromine atom at the C2 position is significantly more labile than the bromine at the C5 position. This is a direct consequence of the electronic structure of the benzothiazole ring; the C2 carbon is immediately adjacent to the imine nitrogen, which strongly stabilizes the negative charge that develops in the intermediate (a Meisenheimer-like complex) during nucleophilic attack.[3] This activation facilitates the selective displacement of the C2-bromide by an ammonia source, leaving the C5-bromide intact for subsequent synthetic transformations. While traditionally viewed as a two-step addition-elimination process, recent studies suggest many SNAr reactions may proceed through a concerted mechanism.[4][5]

G cluster_0 Reaction Mechanism Start 2,5-Dibromobenzothiazole (Electron-Deficient Ring) Step1 Nucleophilic Attack (Ammonia at C2) Start->Step1 Regioselective Intermediate Meisenheimer-like Complex (Stabilized by N atom) Step1->Intermediate Formation of intermediate Step2 Elimination of Bromide (Leaving Group Departure) Intermediate->Step2 Rate-determining step End 2-Amino-5-bromobenzothiazole (Aromaticity Restored) Step2->End

Caption: Mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol is designed for a gram-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[6][7]

Materials and Equipment
Reagent/MaterialMolecular WeightGradeSupplierNotes
2,5-Dibromobenzothiazole294.98 g/mol >97%Sigma-AldrichStarting material
Ammonium Hydroxide35.05 g/mol 28-30% solutionFisher ScientificNucleophile source
1,4-Dioxane88.11 g/mol AnhydrousVWRReaction Solvent
Ethyl Acetate (EtOAc)88.11 g/mol ACS Grade-Extraction Solvent
Brine (Saturated NaCl)---For washing
Anhydrous Sodium Sulfate142.04 g/mol Granular-Drying Agent
Equipment
250 mL Pressure Vessel---With stirring bar
Magnetic Stir Plate with Heating---
Rotary Evaporator---
Buchner Funnel and Filter Flask---
Glassware for extraction---(Separatory funnel, beakers)
Step-by-Step Synthesis Procedure
  • Vessel Charging: Place a magnetic stir bar into a 250 mL pressure vessel. To the vessel, add 2,5-dibromobenzothiazole (5.0 g, 16.95 mmol).

    • Causality: The pressure vessel is essential as the reaction is heated above the boiling point of the ammonium hydroxide solution, requiring a sealed system to maintain pressure and concentration.

  • Solvent and Reagent Addition: Add 100 mL of 1,4-dioxane to the vessel, followed by 50 mL of concentrated ammonium hydroxide (28-30%).

    • Causality: Dioxane serves as a co-solvent to improve the solubility of the organic starting material in the aqueous ammonia phase, facilitating the reaction. A large excess of ammonia is used to drive the reaction to completion.

  • Reaction Execution: Seal the pressure vessel tightly. Place it on a magnetic stir plate and begin vigorous stirring. Heat the vessel to 110 °C and maintain this temperature for 12-16 hours.

    • Causality: Elevated temperature provides the necessary activation energy for the SNAr reaction. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the point of completion.

  • Cooling and Work-up: After the reaction period, turn off the heating and allow the vessel to cool completely to room temperature. Caution: Do not open the vessel while it is hot or under pressure. Once cooled, carefully unseal the vessel in the fume hood.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the bulk of the dioxane and ammonia under reduced pressure using a rotary evaporator.

  • Product Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic (top) layer. Extract the aqueous layer two more times with 50 mL portions of EtOAc.

    • Causality: The product is significantly more soluble in ethyl acetate than in water, allowing for efficient extraction from the aqueous reaction mixture.

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution). This step helps to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification and Isolation: Concentrate the dried organic solution using a rotary evaporator to yield the crude product. The product, 2-amino-5-bromobenzothiazole, can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white solid.[8]

    • Expected Yield: ~70-80%.

    • Characterization: Melting Point: 195-197 °C.[8] 1H NMR (in MeOD): δ 7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 ppm (m, 2H).[8]

Sources

Using 2,5-Dibromobenzothiazole to synthesize anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Anticancer Pharmacophores Using 2,5-Dibromobenzothiazole

Abstract & Strategic Value

2,5-Dibromobenzothiazole is a privileged scaffold in medicinal chemistry, serving as a linchpin for the rapid generation of anticancer libraries. Its structural utility lies in the electronic differentiation between the C2 and C5 positions. The C2 position, adjacent to the electron-withdrawing nitrogen and sulfur atoms, is highly activated toward nucleophilic aromatic substitution (


) and rapid oxidative addition. Conversely, the C5 position behaves as a standard unactivated aryl bromide.

This Application Note provides a validated workflow for exploiting this reactivity difference to synthesize bis-heterocyclic anticancer agents. By sequentially targeting C2 (via


 or selective coupling) followed by C5 (via metal catalysis), researchers can efficiently construct Structure-Activity Relationship (SAR) series targeting kinases (e.g., EGFR, PI3K) and tubulin polymerization.

Chemical Logic: The Reactivity Hierarchy

To synthesize these agents effectively, one must respect the intrinsic reactivity hierarchy of the scaffold. Attempting to functionalize C5 before C2 often leads to inseparable mixtures or "runaway" double-addition products.

The Golden Rule: Functionalize the "hot" electrophile (C2) first, then the "cold" electrophile (C5).

Reactivity Map

ReactivityMap Scaffold 2,5-Dibromobenzothiazole C2 Position C2 (Br) Activated Susceptible to SNAr & Fast Pd-Oxidation Scaffold->C2 High Reactivity C5 Position C5 (Br) Unactivated Requires Pd/Cu Catalysis Scaffold->C5 Low Reactivity

Figure 1: Reactivity profile of the 2,5-dibromobenzothiazole scaffold.

Experimental Workflow: The Divergent Strategy

The following workflow describes the synthesis of a "Type II" Kinase Inhibitor mimic.

  • Step 1 (C2): Installation of a solubilizing amine (morpholine/piperazine) or a hinge-binding motif via

    
    .
    
  • Step 2 (C5): Extension into the hydrophobic pocket via Suzuki-Miyaura coupling.

Workflow Diagram

Workflow Start Start: 2,5-Dibromobenzothiazole Step1 Step 1: C2 Functionalization (SNAr Conditions) Start->Step1 Secondary Amine, DIPEA, DMF, 80°C Intermed Intermediate: 2-Amino-5-bromobenzothiazole Step1->Intermed >90% Regioselectivity Step2 Step 2: C5 Functionalization (Suzuki Coupling) Intermed->Step2 Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Final Final Product: 2,5-Disubstituted Anticancer Agent Step2->Final Library Generation

Figure 2: Sequential functionalization workflow ensuring regiochemical purity.

Detailed Protocols

Protocol A: C2-Selective Amination ( )

Objective: To install a morpholine moiety at C2 without touching the C5-bromide.

Materials:

  • 2,5-Dibromobenzothiazole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 2,5-dibromobenzothiazole (500 mg, 1.7 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Addition: Add DIPEA (0.6 mL, 3.4 mmol) followed by dropwise addition of morpholine (0.18 mL, 2.0 mmol).

  • Reaction: Heat the mixture to 80°C under nitrogen for 4 hours.

    • Expert Insight: Do not exceed 100°C. While

      
       is favored at C2, excessive heat can degrade the scaffold or promote trace side reactions.
      
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar spot (Rf ~0.4).

  • Workup: Cool to RT. Pour into ice-cold water (50 mL). The product usually precipitates. Filter the solid, wash with water, and dry.

  • Yield Expectation: 85-95% as a pale yellow solid.

Validation (Self-Check):

  • 1H NMR: Look for the disappearance of the C2-Br environment. The aromatic protons at C4/C6/C7 will shift upfield due to the electron-donating effect of the amine.

  • LCMS: The mass spectrum should show a 1:1 doublet isotope pattern (characteristic of one Br atom), replacing the 1:2:1 triplet (characteristic of two Br atoms) of the starting material.

Protocol B: C5-Selective Suzuki Coupling

Objective: To couple a phenyl ring at C5 using the intermediate from Protocol A.

Materials:

  • 2-Morpholino-5-bromobenzothiazole (Intermediate A) (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine Intermediate A (200 mg, 0.67 mmol), phenylboronic acid (98 mg, 0.8 mmol), and

    
     (27 mg).
    
  • Solvent: Add 1,4-dioxane (4 mL) and 2M

    
     (1 mL).
    
  • Degassing: Sparge with nitrogen gas for 5 minutes (Critical step to prevent homocoupling of boronic acid).

  • Reaction: Seal and heat to 100°C for 12 hours (thermal) or 110°C for 30 min (microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation (Self-Check):

  • LCMS: The bromine isotope pattern (doublet) must disappear completely.

  • 1H NMR: Appearance of 5 new aromatic protons corresponding to the phenyl ring.

Data Summary & Troubleshooting

ParameterC2-Functionalization (

)
C5-Functionalization (Suzuki)
Primary Challenge Over-reaction or hydrolysis of C2-BrProtodebromination (loss of Br without coupling)
Key Control Temperature (Keep <100°C)Oxygen exclusion (Degas thoroughly)
Preferred Solvent DMF, DMSO, NMPDioxane/Water, Toluene/Water
Catalyst Required? No (Base only)Yes (Pd)
Typical Yield >90%60-80%

Troubleshooting Tip: If you observe the C2-position reacting during the Suzuki coupling (if you attempted to skip Step 1 and do Suzuki first), you will get a mixture of C2, C5, and C2,5-bis-coupled products. This confirms why the


 first  strategy is superior.

Safety & Handling

  • 2,5-Dibromobenzothiazole: Irritant. Avoid inhalation of dust.

  • Palladium Catalysts: Heavy metal hazards; dispose of in dedicated heavy metal waste streams.

  • DMF/Dioxane: Hepatotoxic and carcinogenic potential. Use exclusively in a fume hood.

References

  • General Reactivity of 2,5-Disubstituted Benzothiazoles

    • BenchChem.[1][2] "The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry." Accessed Oct 2023.

  • Anticancer Benzothiazole Derivatives

    • National Institutes of Health (NIH) / PubMed Central. "Benzothiazole derivatives as anticancer agents."[3][4][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Suzuki Coupling Methodologies on Heterocycles

    • MDPI. "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction."

  • Nucleophilic Aromatic Substitution Mechanisms

    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."[7]

Sources

Application Notes & Protocols: Strategic Functionalization of the C5 Position of 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a vast spectrum of biological activities and optoelectronic properties.[1][2][3] The 2,5-dibromobenzothiazole derivative is a particularly valuable synthetic intermediate, offering two distinct reactive sites for sequential and selective functionalization. This guide provides an in-depth exploration of the strategic modification of the C5 position, a critical step in the synthesis of novel molecular entities. We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on the causality behind experimental choices to ensure reproducibility and high yields. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The Principle of Regioselective Functionalization

The synthetic utility of 2,5-dibromobenzothiazole hinges on the ability to selectively functionalize one bromine atom in the presence of the other. The key to this selectivity lies in the distinct electronic environments of the C2 and C5 positions. The thiazole ring is inherently electron-withdrawing, which modulates the reactivity of the attached benzene ring.[4] In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally favored at the more electron-deficient and sterically accessible C-Br bond. While both positions are reactive, judicious selection of catalysts, ligands, and reaction conditions allows for a high degree of selectivity, typically favoring initial reaction at the C5 position over the C2 position. This differential reactivity enables a modular approach to building molecular complexity.

Caption: General scheme for the selective functionalization at the C5 position.

Palladium-Catalyzed Cross-Coupling Protocols at C5

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5] Their tolerance for a wide range of functional groups makes them ideal for complex molecule synthesis.[6]

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[6] The reaction couples the C5-bromo position with an organoboron reagent, typically an arylboronic acid or ester.

Causality of Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available catalyst that is effective for the oxidative addition to aryl bromides.[7][8]

  • Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is essential for the transmetalation step, activating the boronic acid.[6]

  • Solvent: A biphasic solvent system, often 1,4-dioxane and water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt.[6]

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br ArPd(II)BrL_n Ar-Pd(II)-Br Oxidative_Addition->ArPd(II)BrL_n Transmetalation Transmetalation ArPd(II)BrL_n->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L_n Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar'L_n Reductive_Elimination Reductive Elimination ArPd(II)Ar'L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Selective Suzuki-Miyaura Coupling at C5

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromobenzothiazole (1.0 mmol, 294 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.04 mmol, 46 mg, 4 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-bromo-5-arylbenzothiazole.

EntryArylboronic Acid PartnerTypical Yield (%)
1Phenylboronic acid85 - 92%
24-Methoxyphenylboronic acid88 - 95%
33-Chlorophenylboronic acid80 - 87%
4Thiophene-2-boronic acid75 - 85%
(Yields are representative and may vary based on specific conditions and substrate purity)
Buchwald-Hartwig Amination: For C-N Bond Formation

The formation of C(aryl)-N bonds is fundamental in drug discovery. The Buchwald-Hartwig amination provides a general and efficient method for coupling aryl halides with a wide variety of amines, a transformation that is otherwise challenging.[9]

Causality of Component Selection:

  • Catalyst System: This reaction requires a specific palladium precursor (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂) and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, t-BuXPhos).[10] The ligand is critical for facilitating both the oxidative addition and the final reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.[10]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are essential to prevent catalyst deactivation and unwanted side reactions.

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Protocol 2.2: Selective Buchwald-Hartwig Amination at C5

  • Reaction Setup (Inert Atmosphere): In a glovebox or using a Schlenk line, add 2,5-dibromobenzothiazole (1.0 mmol, 294 mg), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried vial or flask.

  • Catalyst Addition: Add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.01 mmol, 3.7 mg, 2 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the vessel and heat to 100-110 °C with stirring for 16-24 hours.

  • Workup: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to isolate the desired 5-amino-2-bromobenzothiazole product.

EntryAmine PartnerLigandTypical Yield (%)
1MorpholineXPhos80 - 90%
2AnilineXPhos75 - 85%
3tert-Butylaminet-BuXPhos60 - 70%
4CarbazoleTrixiePhos85 - 95%
(Yields are representative and depend heavily on the specific amine and ligand combination)[10]
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl scaffolds. This reaction is invaluable for creating rigid molecular linkers and precursors for further transformations. The classic protocol involves both palladium and copper(I) catalysts.[11]

Protocol 2.3: Selective Sonogashira Coupling at C5

  • Reaction Setup: To a Schlenk flask, add 2,5-dibromobenzothiazole (1.0 mmol, 294 mg), Pd(PPh₃)₄ (0.02 mmol, 23 mg, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg, 4 mol%).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 0.42 mL). Purge the mixture with argon for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (typically 4-12 hours), monitoring by TLC.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the 5-alkynyl-2-bromobenzothiazole.

Experimental Considerations & Troubleshooting

  • Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. The use of a glovebox or Schlenk techniques is critical for consistent results.

  • Reagent Purity: The purity of solvents, bases, and starting materials is paramount. Anhydrous solvents should be used, especially for the Buchwald-Hartwig amination.

  • Troubleshooting Low Yields:

    • Catalyst Deactivation: Ensure the reaction is strictly anaerobic. Consider a different ligand or a more robust precatalyst.

    • Poor Reactivity: Increase temperature or reaction time. For Buchwald-Hartwig, ensure the base is strong enough and sufficiently dry.

    • Side Reactions: Premature reaction at C2 or dehalogenation can occur. Lowering the reaction temperature or using a more selective catalyst system can mitigate these issues. For Suzuki reactions, homo-coupling of the boronic acid can be a problem; ensure proper stoichiometry and inert conditions.

Conclusion

The 2,5-dibromobenzothiazole scaffold provides a reliable platform for the synthesis of diverse and complex molecules through regioselective functionalization. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful and reproducible methods for modifying the C5 position with high fidelity. By understanding the principles behind catalyst selection and reaction conditions, researchers can effectively utilize these protocols to accelerate the discovery of new chemical entities for pharmaceutical and material science applications.

References

  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([1][7][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • MDPI. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
  • Wikipedia. (n.d.). Benzothiazole.
  • Badgujar, N. D. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.
  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • PubMed. (n.d.). Benzothiazole derivatives as anticancer agents.
  • ResearchGate. (2025). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

Sources

Strategic Functionalization of 2,5-Dibromobenzothiazole for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core of ATP. This application note details the strategic utilization of 2,5-dibromobenzothiazole as a divergent intermediate for the synthesis of kinase inhibitors. We provide validated protocols for the regioselective functionalization of the C2 and C5 positions, enabling the rapid assembly of libraries targeting PI3K, CK2, and DYRK1A kinases.

Part 1: Chemical Logic & Mechanistic Insight

The Scaffold Architecture

2,5-Dibromobenzothiazole offers two distinct electrophilic sites with orthogonal reactivity profiles. Understanding this dichotomy is critical for designing efficient synthetic routes without the need for protecting groups.

  • C2 Position (The "Hinge Binder" Locus):

    • Reactivity: Highly electrophilic due to the adjacent nitrogen atom (C=N bond character) and the electron-withdrawing sulfur.

    • Mechanism: Susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

    • Application: This position typically binds to the hinge region of the kinase ATP-binding pocket. Introduction of amine heterocycles (e.g., morpholine, piperazine) here establishes critical hydrogen bonds with the backbone residues (e.g., Valine, Leucine).

  • C5 Position (The "Hydrophobic Pocket" Vector):

    • Reactivity: A standard aryl bromide with reduced electrophilicity compared to C2.

    • Mechanism: Requires metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura , Buchwald-Hartwig).

    • Application: Substituents at C5 project into the hydrophobic pocket II or the solvent-exposed region, modulating selectivity and pharmacokinetic properties.

Reactivity Visualization

ReactivityMap Scaffold 2,5-Dibromobenzothiazole C2 C2 Position (High Electrophilicity) Scaffold->C2 Site 1: SNAr (No Metal Needed) C5 C5 Position (Aryl Halide Character) Scaffold->C5 Site 2: Pd-Catalysis (Requires Activation) Hinge Binding\n(Morpholine, Amines) Hinge Binding (Morpholine, Amines) C2->Hinge Binding\n(Morpholine, Amines) Selectivity/Solubility\n(Aryl/Heteroaryl Groups) Selectivity/Solubility (Aryl/Heteroaryl Groups) C5->Selectivity/Solubility\n(Aryl/Heteroaryl Groups)

Figure 1: Orthogonal reactivity map of 2,5-dibromobenzothiazole. The C2 position is prioritized for nucleophilic attack, while C5 remains intact for subsequent metal-catalyzed coupling.

Part 2: Experimental Protocols

Protocol A: Regioselective C2-Amination (SNAr)

Objective: To install the hinge-binding motif (e.g., morpholine) while preserving the C5-bromide for future diversification.

Reagents:

  • Substrate: 2,5-Dibromobenzothiazole (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromobenzothiazole (500 mg, 1.7 mmol) in NMP (5 mL).

  • Addition: Add DIPEA (0.6 mL, 3.4 mmol) followed by morpholine (0.18 mL, 2.0 mmol) dropwise.

  • Reaction: Heat the mixture to 90 °C. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

    • Checkpoint: The starting material (Rf ~0.8) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

    • Time: Typically complete within 2–4 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water to remove NMP, and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography.

Yield Expectation: 85–95% Product: 2-morpholino-5-bromobenzothiazole.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Objective: To extend the scaffold into the hydrophobic pocket using the C5-bromide handle.

Reagents:

  • Substrate: 2-morpholino-5-bromobenzothiazole (Product of Protocol A) (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or pressure tube with the substrate (200 mg, 0.67 mmol), aryl boronic acid (0.80 mmol), and Cs

    
    CO
    
    
    
    (650 mg, 2.0 mmol).
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and water (1 mL). Sparge with Nitrogen/Argon for 5 minutes to remove oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (27 mg, 0.03 mmol) quickly and seal the vessel.
    
  • Reaction: Heat to 100 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

Yield Expectation: 60–80%

Part 3: Data Summary & Optimization

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in SNAr (C2) Steric hindrance of amineIncrease temperature to 120°C; switch solvent to DMSO.
Hydrolysis at C2 Wet solvent + High TempEnsure NMP/DMSO is anhydrous. Moisture converts C2-Br to C2=O (benzothiazolone).
Protodebromination at C5 Overactive Pd-catalystReduce reaction time; ensure strictly anhydrous conditions if using hydride sources.
Bis-coupling (Suzuki) N/AUnlikely if Protocol A is performed first. The C2-amine is not a leaving group for Pd-coupling.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,5-Dibromobenzothiazole Step1 Step 1: SNAr Reaction (Nucleophile: Morpholine/Amine) Solvent: NMP, 90°C Start->Step1 Check1 QC: LCMS/TLC Confirm C2 Substitution Step1->Check1 Intermed Intermediate: 2-Amino-5-bromobenzothiazole Check1->Intermed Pass Step2 Step 2: Suzuki Coupling (Boronic Acid, Pd(dppf)Cl2) Solvent: Dioxane/H2O Intermed->Step2 Final Final Kinase Inhibitor (PI3K/CK2 Analog) Step2->Final

Figure 2: Step-wise synthetic workflow for generating 2,5-disubstituted benzothiazole kinase inhibitors.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Source: PubMed Central (PMC) Context: Validates the use of the 2-morpholino-benzothiazole scaffold for PI3K inhibition.[2] URL:[Link]

  • Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. Source: National Institutes of Health (NIH) Context: Discusses the binding modes of benzothiazole-related scaffolds in the ATP pocket (hydrophobic pocket II). URL:[Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: Royal Society of Chemistry (RSC) Context: A comprehensive review of thiazole and benzothiazole derivatives in kinase drug discovery. URL:[Link]

Sources

Application Note: Precision Functionalization of 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2,5-dibromobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in oncology (kinase inhibitors) and neurodegenerative research (amyloid imaging agents). Its utility lies in its bifunctionality: it possesses two halogenated sites with distinct electronic environments.

This Application Note provides a definitive guide to regioselective mono-substitution of this scaffold. Unlike symmetrical dihalides, 2,5-dibromobenzothiazole exhibits a profound "reactivity gap" between the C2 and C5 positions.

  • The C2 Position (Thiazole Ring): Flanked by nitrogen and sulfur, this position is highly electron-deficient (electrophilic). It acts as a heteroaryl halide, susceptible to both Nucleophilic Aromatic Substitution (SNAr) and rapid oxidative addition in metal-catalyzed cross-couplings.

  • The C5 Position (Benzene Ring): This position behaves as a standard unactivated aryl bromide. It requires transition metal catalysis to react and is significantly slower to undergo oxidative addition than the C2 position.

Core Strategy: By exploiting this electronic disparity, researchers can selectively functionalize the C2 position with >95% regiocontrol under controlled conditions, leaving the C5 bromide intact for subsequent diversification.

Chemical Logic & Reactivity Map

To design a successful synthesis, one must visualize the electronic bias of the substrate. The C2-Br bond is labile due to the inductive withdrawal of the adjacent heteroatoms and the ability of the ring to stabilize the anionic intermediate (Meisenheimer complex) during SNAr.

Visualization: The Reactivity Hierarchy

ReactivityMap Scaffold 2,5-Dibromobenzothiazole C2_Site C2 Position (Thiazole) High Electrophilicity 'Gateway' Reactivity Scaffold->C2_Site Dominant Reactive Site C5_Site C5 Position (Benzene) Standard Aryl Halide Latent Reactivity Scaffold->C5_Site Secondary Site Method_SnAr Method A: S_NAr (Amines, Thiols, Alkoxides) Selectivity: >99:1 C2_Site->Method_SnAr Preferred Pathway Method_Suzuki Method B: Pd-Catalysis (Boronic Acids) Selectivity: ~90:1 (Tunable) C2_Site->Method_Suzuki Kinetic Control Required

Figure 1: Reactivity map illustrating the electronic divergence between the C2 and C5 positions. The C2 position dominates kinetic reactivity profiles.

Protocol A: Selective SNAr (C-N / C-O Bond Formation)

This is the most robust method for introducing heteroatoms at C2. The C5 position is virtually inert to SNAr conditions, making this reaction self-validating for regioselectivity.

Mechanism

The reaction proceeds via an addition-elimination mechanism.[1] The nitrogen at position 3 stabilizes the intermediate anion.

Standard Operating Procedure (SOP)

Target: Synthesis of 2-morpholino-5-bromobenzothiazole.

ParameterConditionRationale
Stoichiometry 1.0 equiv Substrate : 1.1–1.2 equiv NucleophileSlight excess ensures conversion; large excess is unnecessary due to high C2 reactivity.
Solvent DMF, DMAc, or NMP (Polar Aprotic)Stabilizes the polar transition state.
Base K₂CO₃ or DIPEA (2.0 equiv)Neutralizes HBr byproduct. Inorganic bases preferred for ease of workup.
Temperature 60°C – 80°CSufficient to overcome activation energy at C2 without activating C5.
Time 2 – 6 HoursMonitor by TLC/LCMS.

Step-by-Step:

  • Charge: In a reaction vial, dissolve 2,5-dibromobenzothiazole (1.0 mmol, 293 mg) in DMF (3.0 mL).

  • Add Base: Add K₂CO₃ (2.0 mmol, 276 mg). Stir for 5 minutes.

  • Add Nucleophile: Add morpholine (1.1 mmol, 96 µL) dropwise.

  • Heat: Warm the mixture to 60°C.

    • Checkpoint: Check LCMS at 1 hour. You should see the parent mass shift from M+ (293) to Product (300/302 pattern for mono-Br).

  • Workup: Pour reaction mixture into ice-water (30 mL). The product typically precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc.

Protocol B: Selective Suzuki-Miyaura Coupling (C-C Bond Formation)

Achieving selectivity with Carbon-Carbon bond formation is more challenging because Pd-catalysts can oxidative add to both positions. However, the rate of oxidative addition at the electron-deficient C2-Br is significantly faster than at C5-Br.

Critical Success Factor: Stoichiometry control is paramount. You must starve the reaction of boronic acid to prevent bis-coupling.

Optimized Conditions
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Tetrakis is bulky and less reactive than Pd(dppf) or XPhos, enhancing selectivity for the more reactive C2 site.
Ligand Triphenylphosphine (PPh₃)Standard ligand; avoid electron-rich alkyl phosphines (like Cy₃P) which promote reaction at the deactivated C5 site.
Solvent Toluene : Ethanol : Water (4:1:1)Two-phase system moderates the reaction rate.
Stoichiometry 0.95 equiv Boronic AcidUsing slightly less than 1 equivalent ensures the bis-product cannot form statistically.
Temperature 80°CDo not reflux aggressively.
Step-by-Step Workflow
  • Degas: In a microwave vial or round-bottom flask, combine 2,5-dibromobenzothiazole (1.0 mmol) and solvent (10 mL). Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the enemy of selectivity here as it degrades the catalyst, leading to homocoupling.

  • Add Catalyst: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under inert atmosphere.

  • Add Base: Add aqueous Na₂CO₃ (2M, 1.5 mL).

  • Controlled Addition: Add the Aryl Boronic Acid (0.95 mmol) dissolved in a minimal amount of ethanol slowly over 10 minutes.

  • Heat: Stir at 80°C for 4-12 hours.

  • Monitoring:

    • Success: Major peak is Mono-product. Minor peak is Starting Material. Trace/No Bis-product.

    • Failure: Significant Bis-product means the temperature was too high or addition was too fast.

Decision Tree & Troubleshooting

Use this logic flow to determine your experimental path.

Workflow Start Start: 2,5-Dibromobenzothiazole Choice Desired Substitution at C2? Start->Choice Path_Hetero Heteroatom (N, O, S) Choice->Path_Hetero Nucleophile Path_Carbon Carbon (Aryl/Alkyl) Choice->Path_Carbon Boronic Acid Action_SnAr Protocol A: S_NAr Base/DMF/60°C Path_Hetero->Action_SnAr Action_Suzuki Protocol B: Suzuki Pd(PPh3)4/Stoichiometric Control Path_Carbon->Action_Suzuki Check Check LCMS Action_SnAr->Check Action_Suzuki->Check Result_Mono Mono-Substituted Product (C5-Br Intact) Check->Result_Mono Major Peak Result_Bis Bis-Substituted Impurity Check->Result_Bis If Temp >100°C or Excess Reagent

Figure 2: Operational decision tree for selecting the correct synthetic protocol based on the desired nucleophile.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Bis-substitution observed (Suzuki) Excess boronic acid or highly active catalyst.Reduce boronic acid to 0.9 equiv. Switch to Pd(PPh₃)₄ if using Pd(dppf). Lower temp to 60°C.
No reaction at C2 (SnAr) Nucleophile is too weak (e.g., aniline).Increase temp to 100°C. Switch solvent to DMSO. Use stronger base (NaH) if using an alcohol.
Hydrolysis of C2-Br (OH formation) Wet solvent + high temp.Dry solvents (DMF/DMAc) over molecular sieves. Ensure inert atmosphere.

References

  • Reactivity of 2-Halobenzothiazoles

    • Specific reactivity profiles of benzothiazoles in nucleophilic substitution.[2]

    • Source:

  • Regioselective Cross-Coupling

    • Detailed analysis of site-selective Suzuki-Miyaura coupling on heteroaryl halides, confirming the C2 preference over C5/C6.
    • Source:

  • Benzothiazole Synthesis Reviews

    • Comprehensive review of benzothiazole functionalization str
    • Source:

  • General SnAr Conditions

    • Protocols for displacing halogens on electron-deficient heterocycles.
    • Source:

Sources

Application Note: Strategic One-Pot Synthesis of Complex Heterocycles from 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic materials.[1][2] 2,5-Dibromobenzothiazole serves as a robust and versatile starting material for the construction of complex, multi-functionalized derivatives. This guide details strategic one-pot, sequential cross-coupling methodologies that leverage the inherent differential reactivity of the C-2 and C-5 positions. By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve site-selective functionalization, enabling the efficient synthesis of unsymmetrical 2,5-disubstituted benzothiazoles. This approach minimizes purification steps, saves resources, and accelerates the discovery of novel chemical entities for drug development and materials science professionals.[3][4]

Introduction: The Power of Sequential One-Pot Reactions

Benzothiazole and its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][5][6] Consequently, the development of efficient synthetic routes to novel benzothiazole analogues is of paramount importance. Traditional multi-step syntheses often suffer from cumulative yield loss, increased cost, and significant time investment. One-pot sequential reactions, where multiple transformations are performed in a single reaction vessel, offer a powerful solution by enhancing synthetic efficiency.[7]

The key to successful one-pot functionalization of di-halogenated substrates like 2,5-dibromobenzothiazole lies in exploiting the differential reactivity of the halogenated positions. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the Pd(0) catalyst to a C-X bond is highly sensitive to the electronic environment of the carbon atom.[8] For 2,5-dibromobenzothiazole, the C-5 bromine on the benzene ring and the C-2 bromine on the thiazole ring possess distinct electronic characteristics, allowing for selective reaction at one site while leaving the other intact for a subsequent transformation. This guide provides the protocols to harness this reactivity for controlled, sequential C-C and C-N bond formation.

cluster_0 2,5-Dibromobenzothiazole: A Versatile Building Block Start 2,5-Dibromobenzothiazole C5 C5-Br Position (Benzene Ring) Start->C5 Site 1 C2 C2-Br Position (Thiazole Ring) Start->C2 Site 2

Caption: The two distinct reactive sites on the 2,5-dibromobenzothiazole core.

The Catalytic Engine: Palladium-Mediated Cross-Coupling

The protocols described herein rely on palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized organic synthesis. The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligand is critical, as it modulates the stability and reactivity of the palladium center, directly influencing reaction efficiency and selectivity.[9]

Pd0 L-Pd(0) PdII_RX L-Pd(II)-R1 (X) Pd0->PdII_RX Oxidative Addition (+ R1-X) PdII_R1R2 L-Pd(II)-R1 (R2) PdII_RX->PdII_R1R2 Transmetalation (+ R2-M) PdII_R1R2->Pd0 Reductive Elimination (- R1-R2)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthetic Workflow & Protocols

The overarching strategy involves an initial, highly selective cross-coupling at the more reactive C-5 position under milder conditions. Following consumption of the first coupling partner, the second set of reagents is added directly to the same vessel, and the conditions (e.g., temperature, ligand) are adjusted to drive the reaction at the less reactive C-2 position.

Start 2,5-Dibromobenzothiazole + Reagent A Step1 Step 1: Selective Coupling (e.g., Suzuki at C5) - Mild Conditions - Catalyst System 1 Start->Step1 Intermediate 5-Substituted-2-bromobenzothiazole (In Situ) + Reagent B Step1->Intermediate Step2 Step 2: Second Coupling (e.g., Amination at C2) - Harsher Conditions - Catalyst System 2 Intermediate->Step2 Product Unsymmetrical 2,5-Disubstituted Benzothiazole Step2->Product

Caption: Logical workflow for one-pot sequential functionalization of 2,5-dibromobenzothiazole.

Protocol 1: One-Pot Sequential Suzuki-Suzuki Coupling

This protocol enables the synthesis of unsymmetrical 2,5-diarylbenzothiazoles, which are valuable structures in materials science and medicinal chemistry. The first coupling is performed at a moderate temperature, followed by a temperature increase to facilitate the second coupling.

Materials:

  • 2,5-Dibromobenzothiazole

  • Arylboronic Acid A (1.1 equiv)

  • Arylboronic Acid B (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,5-Dibromobenzothiazole (1.0 equiv), Arylboronic Acid A (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) under a positive pressure of Argon.

  • First Coupling (C-5): Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS for the formation of the mono-arylated intermediate and consumption of the starting material (typically 2-4 hours).

  • Second Reagent Addition: Once the first step is complete, cool the mixture briefly. Add Arylboronic Acid B (1.2 equiv) and additional K₂CO₃ (1.5 equiv) under a positive flow of Argon.

  • Second Coupling (C-2): Increase the temperature to 100-110 °C and stir until the mono-arylated intermediate is fully consumed (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

EntryArylboronic Acid A (C5)Arylboronic Acid B (C2)BaseCatalyst (mol%)Temp (°C)Approx. Yield (%)
14-Methoxyphenylboronic acidPhenylboronic acidK₂CO₃Pd(PPh₃)₄ (3)80 -> 10075-85
23-Tolylboronic acidThiophene-2-boronic acidCs₂CO₃Pd(PPh₃)₄ (4)80 -> 11070-80
34-(Trifluoromethyl)phenylboronic acid4-Acetylphenylboronic acidK₂CO₃Pd(PPh₃)₄ (5)85 -> 11065-75

Causality Insight: The Suzuki-Miyaura coupling is highly versatile and tolerant of many functional groups.[10][11] The use of a phosphine-based palladium catalyst is standard. The initial lower temperature favors selective reaction at the more susceptible C-5 position, while the subsequent higher temperature provides the necessary energy to overcome the activation barrier for the C-2 position.

Protocol 2: One-Pot Sequential Suzuki / Buchwald-Hartwig Amination

This powerful sequence combines C-C and C-N bond formation to rapidly generate complex aniline derivatives, a common motif in pharmacologically active compounds. The key is switching from a general palladium catalyst to a system specifically designed for amination, often involving bulky, electron-rich phosphine ligands.[12][13][14]

Materials:

  • 2,5-Dibromobenzothiazole

  • Arylboronic Acid (1.1 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Step 1 Catalyst: Pd(PPh₃)₄

  • Step 2 Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a specialized ligand (e.g., XPhos, RuPhos).

  • Step 1 Base: K₂CO₃

  • Step 2 Base: NaOtBu (Sodium tert-butoxide) or K₃PO₄

  • Anhydrous Toluene or Dioxane (degassed)

Step-by-Step Methodology:

  • Suzuki Coupling (C-5): Perform the Suzuki coupling with the arylboronic acid at 80-90 °C as described in Protocol 3.1, steps 1-5, using anhydrous toluene as the solvent.

  • Catalyst System Switch: After completion of the first step, cool the reaction vessel to room temperature.

  • Reagent Addition for Amination: Under a positive flow of Argon, add the amine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (1-2 mol%), and the biarylphosphine ligand (e.g., XPhos, 2-4 mol%).

  • Buchwald-Hartwig Amination (C-2): Heat the reaction mixture to 100-110 °C and stir until the mono-arylated intermediate is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

EntryArylboronic Acid (C5)Amine (C2)Ligand (Step 2)Base (Step 2)Approx. Yield (%)
1Phenylboronic acidMorpholineXPhosNaOtBu70-80
24-Vinylphenylboronic acidAnilineRuPhosK₃PO₄65-75
3Naphthalen-2-ylboronic acidBenzylamineXantphosCs₂CO₃60-70

Causality Insight: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine and facilitate the catalytic cycle.[12] Bulky biarylphosphine ligands like XPhos are essential for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation, especially with less reactive aryl halides like the C-2 position of the intermediate.[14][15]

Protocol 3: One-Pot Sequential Sonogashira / Suzuki Coupling

This sequence introduces an alkyne and an aryl group, creating highly conjugated systems useful as molecular wires or fluorescent probes. The Sonogashira reaction typically requires a copper(I) co-catalyst.[16][17]

Materials:

  • 2,5-Dibromobenzothiazole

  • Terminal Alkyne (1.1 equiv)

  • Arylboronic Acid (1.2 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF (degassed)

  • For Step 2: Pd(PPh₃)₄ and K₂CO₃

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube under Argon, add 2,5-Dibromobenzothiazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF and TEA. Then, add the terminal alkyne (1.1 equiv) dropwise.

  • Sonogashira Coupling (C-5): Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) until the starting material is consumed (typically 2-6 hours), monitoring by TLC.

  • Reagent Addition for Suzuki: Cool the mixture. Add the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.5 equiv), and a small amount of water.

  • Suzuki Coupling (C-2): Heat the reaction to 80-90 °C and stir until the alkynylated intermediate is consumed (typically 6-12 hours).

  • Work-up & Purification: Follow the work-up and purification procedure described in Protocol 3.1.

EntryTerminal Alkyne (C5)Arylboronic Acid (C2)Temp (°C)Approx. Yield (%)
1Phenylacetylene4-Methoxyphenylboronic acidRT -> 8070-85
2TrimethylsilylacetyleneThiophene-3-boronic acid40 -> 9065-75
31-Hexyne3,5-Dimethylphenylboronic acid40 -> 9070-80

Causality Insight: The Sonogashira coupling proceeds under milder conditions than many Suzuki couplings, making it an ideal first step.[18][19] The amine base (TEA) is crucial as it scavenges the HBr byproduct and helps maintain the catalyst's activity. The subsequent addition of an aqueous base and a fresh palladium source facilitates the second-stage Suzuki coupling.

Conclusion

2,5-Dibromobenzothiazole is a powerful scaffold for building molecular complexity through one-pot sequential cross-coupling reactions. By strategically controlling reaction parameters, researchers can selectively functionalize the C-5 and C-2 positions with a diverse array of aryl, heteroaryl, amino, and alkynyl groups. The protocols outlined in this application note provide a robust framework for the efficient synthesis of novel benzothiazole derivatives, thereby accelerating research and development in medicinal chemistry and materials science.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (n.d.). ConnectSci. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. (n.d.). RSC Publishing. Available at: [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Pd-catalyzed efficient one-pot sequential cross-coupling reactions of aryl dihalides. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and mediated by Pd/CuAB under MWI. (n.d.). ResearchGate. Available at: [Link]

  • Pd-Catalyzed One-Pot Sequential Unsymmetrical Cross-Coupling Reactions of Aryl / Heteroaryl 1,2-Dihalides. (n.d.). ResearchGate. Available at: [Link]

  • A convenient one pot synthesis of some novel benzothiazole and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • One-pot Copper-catalyzed Synthesis of 2-Substituted Benzothiazoles from 2-Iodoanilines, Benzyl Chlorides and Elemental Sulfur. (n.d.). ResearchGate. Available at: [Link]

  • New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. (n.d.). ResearchGate. Available at: [Link]

  • One-pot synthesis of five and six membered N, O, S-heterocycles using a ditribromide reagent. (n.d.). Semantic Scholar. Available at: [Link]

  • Benzo[1,2-d:4,5-d']bis([20][21][22]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). Semantic Scholar. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of Unsymmetrical Bis-Heterocycles: Benzimidazole-, Benzoxazole-, and Benzothiazole-Linked Thiazolidines. (2020). National Center for Biotechnology Information. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([20][21][22]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (n.d.). MDPI. Available at: [Link]

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,5-Dibromobenzothiazole. This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and provide actionable, scientifically-grounded solutions to optimize your synthetic outcomes. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you can not only solve immediate issues but also build a more robust and reproducible process.

Troubleshooting Guide: Enhancing Yield and Purity

This section is formatted as a series of common problems encountered during the synthesis of 2,5-Dibromobenzothiazole. Each question is followed by a detailed analysis of potential causes and strategic solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue stemming from incomplete reactions, product degradation, or inefficient isolation. A systematic approach is crucial for diagnosis.

Potential Cause 1: Incomplete Bromination The stoichiometry and reactivity of your brominating agent are paramount. The benzothiazole ring is moderately activated, but achieving controlled di-substitution requires careful management of reaction conditions.

  • Causality: The reaction proceeds via electrophilic aromatic substitution. Insufficient electrophile (Br+) or suboptimal conditions will lead to a mixture of starting material, mono-brominated species (e.g., 2-bromo- or 5-bromobenzothiazole), and the desired di-brominated product.

  • Solutions:

    • Reagent Stoichiometry: Ensure at least 2.0 equivalents of the brominating agent are used. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion, but excessive amounts can lead to over-bromination or side reactions.

    • Reaction Time & Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS. Some protocols suggest reaction times of 9-15 hours at reflux (45-55°C in chloroform) to ensure di-substitution[1]. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be cautious of higher temperatures causing degradation.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for safety and selectivity.[2][3] NBS provides a slow, consistent source of electrophilic bromine, which can minimize the formation of by-products.[2] For aromatic bromination, NBS often requires an acid catalyst to generate a highly electrophilic Br+ species.[4][5]

Potential Cause 2: Degradation of Starting Material or Product Benzothiazoles can be sensitive to harsh acidic or oxidative conditions, especially at elevated temperatures.

  • Causality: The heteroaromatic ring system can be susceptible to ring-opening or polymerization under strongly acidic or high-temperature conditions.

  • Solutions:

    • Temperature Control: Maintain the recommended temperature range strictly. For instance, a patent for a similar synthesis specifies a range of 45-55°C.[1] Runaway temperatures can drastically lower yields.

    • Acidic Conditions: While some brominations using NBS are catalyzed by strong acids like H₂SO₄[4][5], this may be too harsh. If using elemental bromine, the reaction generates HBr as a byproduct, increasing acidity.[6] Consider using a non-acidic solvent or adding a mild, non-nucleophilic base to scavenge excess acid if degradation is suspected.

Potential Cause 3: Inefficient Work-up and Isolation Significant product loss can occur during the post-reaction work-up and purification stages.

  • Causality: The product may have partial solubility in the aqueous phase, or emulsions can form during extraction, trapping the product. Improper quenching can leave reactive bromine species that degrade the product during solvent removal.

  • Solutions:

    • Quenching: After cooling the reaction, quench any remaining brominating agent with a saturated solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃).[1]

    • Extraction: Use a suitable organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate). Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than a single large volume extraction to maximize recovery.

    • Purification: Recrystallization is a highly effective method for purifying the final product. Isopropanol is a documented solvent for obtaining high-purity crystalline 2,6-dibromobenzothiazole, a related compound.[1] For persistent impurities, column chromatography may be necessary.[7][8]

Q2: I'm observing significant by-products in my crude NMR/GC-MS. How can I identify and minimize them?

By-product formation is typically due to issues with regioselectivity or over-bromination.

Potential Cause 1: Isomeric Impurities (Incorrect Regioselectivity) The benzothiazole ring has several positions susceptible to electrophilic attack. While the 2- and 5-positions are often targeted, other isomers can form.

  • Causality: The directing effects of the fused benzene ring and the thiazole moiety influence the position of bromination. Factors like solvent, temperature, and the specific brominating agent can alter the regiochemical outcome.

  • Solutions:

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents like chloroform or CCl₄ are common.[1][9] Polar aprotic solvents might alter the reactivity and selectivity profile.

    • Catalyst: Some methods employ catalysts like titanium dioxide to improve selectivity and yield, as noted in a patent for 2,6-dibromobenzothiazole synthesis.[1] Lewis acids (e.g., FeBr₃, AlBr₃) can also be used to promote bromination but may affect regioselectivity.[9]

Potential Cause 2: Over-bromination (Tri- or Tetra-brominated Species) Using a large excess of the brominating agent or allowing the reaction to proceed for too long can lead to the formation of unwanted, more highly substituted products.

  • Causality: Once the desired di-brominated product forms, it can undergo further electrophilic substitution if a sufficient concentration of the active brominating species is still present and the reaction conditions are forcing enough.

  • Solutions:

    • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Avoid large excesses.

    • Reaction Monitoring: Use TLC or GC-MS to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the mono-brominated intermediate is fully consumed and before significant tri-brominated by-products appear.

Experimental Protocols & Data

Reference Protocol: Synthesis via NBS Bromination

This protocol is adapted from established methodologies for the dibromination of benzothiazole derivatives.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzothiazole (1.0 eq) in chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.1 eq). Optional: Add a catalytic amount of titanium dioxide (TiO₂) as described in related syntheses.[1]

  • Reaction: Heat the mixture to reflux (approximately 45-55°C) and stir vigorously. Monitor the reaction by TLC for 9-15 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture if a solid catalyst was used.

    • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acid and quench residual NBS.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as isopropanol, to obtain pure 2,5-Dibromobenzothiazole as a crystalline solid.[1]

Data Summary: Brominating Agent Comparison
FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, corrosive liquidCrystalline solid
Handling Safety High; requires excellent ventilation and careHigh; easier and safer to handle[2]
Reaction By-product HBr (corrosive gas)Succinimide (water-soluble solid)
Selectivity Can be aggressive; may lead to over-brominationGenerally more selective; provides a low, steady concentration of Br₂[2][3]
Activation Often requires a Lewis acid catalyst for less reactive ringsCan be activated by acid or light; works well for heterocyclic systems[4][10]

Visualizing the Process

Reaction Mechanism: Electrophilic Aromatic Substitution

The diagram below illustrates the stepwise electrophilic substitution mechanism for the di-bromination of a benzothiazole precursor.

G cluster_step1 Step 1: First Bromination (e.g., at C5) cluster_step2 Step 2: Second Bromination (e.g., at C2) A Benzothiazole C Sigma Complex Intermediate 1 A->C + Br+ B Br+ (from NBS/Acid) D 5-Bromobenzothiazole C->D - H+ E 5-Bromobenzothiazole G Sigma Complex Intermediate 2 E->G + Br+ F Br+ H 2,5-Dibromobenzothiazole G->H - H+ G start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR, GC-MS) start->check_crude incomplete Problem: Incomplete Reaction (Starting material present) check_crude->incomplete High SM content? byproducts Problem: By-products (Multiple spots/peaks) check_crude->byproducts Multiple products? sol_purification Problem: Poor Isolation Solution: - Optimize work-up (quenching) - Improve extraction technique - Refine purification (recrystallization) check_crude->sol_purification Product looks clean but mass balance is low? sol_incomplete1 Solution: - Increase reaction time - Increase temperature moderately - Check NBS stoichiometry (≥2.1 eq) incomplete->sol_incomplete1 sol_byproducts1 Solution: - Lower temperature - Reduce NBS stoichiometry - Monitor reaction closely byproducts->sol_byproducts1

Caption: A diagnostic workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use elemental bromine instead of NBS? A: Yes, elemental bromine in a suitable solvent like aqueous HBr or acetic acid is a classic method. [6][9]However, Br₂ is highly volatile and corrosive, posing significant handling risks. [2]NBS is a crystalline solid that is safer to handle and often provides better control and selectivity, reducing the formation of over-brominated by-products. [2][3] Q: My starting material is 2-aminothiophenol. How does this change the synthesis? A: If you are starting with 2-aminothiophenol, you are performing a tandem reaction: first, the formation of the benzothiazole ring, followed by bromination. Typically, 2-aminothiophenol is condensed with a carboxylic acid or aldehyde to form the 2-substituted benzothiazole core. [11][12]You would then isolate this intermediate before proceeding with the dibromination step as described above. Attempting a one-pot synthesis can be complex and may lead to bromination of the 2-aminothiophenol starting material, resulting in a complex product mixture.

Q: How do I effectively remove the succinimide by-product when using NBS? A: Succinimide, the by-product of NBS reactions, is soluble in water. During the work-up, washing the organic layer with water or a saturated bicarbonate solution will effectively remove the succinimide into the aqueous phase. [1]A subsequent brine wash can help to break any emulsions and further remove water from the organic layer before drying.

References

  • Title: Synthesizing process of 2, 6-dibromo benzothiazole.
  • Title: Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • Title: Synthesis of 2,5-disubstituted-1,4-benzoquinone Derivatives as Potential Antimicrobial and Cytotoxic Agents. Source: PubMed URL: [Link]

  • Title: Synthesis of dibromobenzothiadiazole. Source: ResearchGate URL: [Link]

  • Title: Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Source: Semantic Scholar URL: [Link]

  • Title: N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Source: ResearchGate URL: [Link]

  • Title: Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Source: ResearchGate URL: [Link]

  • Title: N-Bromosuccinimide (NBS). Source: Organic Chemistry Portal URL: [Link]

  • Title: Benzothiazole synthesis. Source: Organic Chemistry Portal URL: [Link]

  • Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Source: Master Organic Chemistry URL: [Link]

  • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: MDPI URL: [Link]

  • Title: How to improve the yield in the reaction between 2-(4-bromophenyl)-benzothiazole and phenothiazine? Source: ResearchGate URL: [Link]

  • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Source: Nanjing Suru Chemical Co., Ltd URL: [Link]

  • Title: What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of 2,5-Dibromobenzothiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2,5-Dibromobenzothiazole via recrystallization. It is designed to offer practical, in-depth technical guidance and troubleshooting support to address common challenges encountered during this purification technique.

Introduction to Recrystallization of 2,5-Dibromobenzothiazole

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For 2,5-Dibromobenzothiazole, an effective recrystallization process will yield a product with high purity, suitable for downstream applications in research and development. The key to a successful recrystallization lies in the selection of an appropriate solvent and the careful execution of the procedure.

This guide will walk you through the essential considerations for solvent selection, provide a detailed experimental protocol, and offer a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents for the recrystallization of 2,5-Dibromobenzothiazole?

A1: Based on data from related brominated benzothiazole compounds, lower aliphatic alcohols are excellent starting points for solvent screening. Specifically, isopropanol has been successfully used for the recrystallization of the related 2,6-dibromobenzothiazole. Other suitable options include methanol and ethanol . For compounds that are difficult to dissolve, a mixed solvent system, such as acetone/ether , can also be effective. The goal is to find a solvent in which 2,5-Dibromobenzothiazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: My 2,5-Dibromobenzothiazole is not dissolving in the hot solvent. What should I do?

A2: There are a few reasons why your compound may not be dissolving:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. If you have added a significant amount of solvent and the compound remains insoluble even at boiling, you will need to select a different solvent.

  • Insoluble Impurities: It is possible that the bulk of your compound has dissolved, and the remaining solid is an insoluble impurity. If this is the case, you should proceed with hot filtration to remove the impurity.

Q3: No crystals are forming upon cooling. What is the problem?

A3: The absence of crystal formation is a common issue and can be addressed by several methods to induce crystallization:

  • Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure 2,5-Dibromobenzothiazole, add a tiny crystal to the solution. This "seed" will act as a template for further crystal formation.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Q4: The recrystallized product appears oily or forms an oil instead of crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:

  • Add More Solvent: Re-heat the solution to dissolve the oil and then add a small amount of additional solvent before allowing it to cool slowly.

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to room temperature before placing it in a colder environment like an ice bath. Rapid cooling can sometimes promote oiling.

  • Change the Solvent System: The boiling point of your solvent may be too high. Consider using a lower-boiling point solvent or a mixed solvent system.

Q5: The yield of my recrystallized 2,5-Dibromobenzothiazole is very low. What are the possible causes?

A5: A low recovery can be due to several factors:

  • Using too much solvent: This is the most common reason for low yield, as a significant portion of your product will remain in the mother liquor.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization will result in a lower yield.

  • Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

Q6: How do I know if my recrystallized 2,5-Dibromobenzothiazole is pure?

A6: The purity of your product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Compare the melting point of your recrystallized product to the literature value. For a related compound, 4,7-Dibromo-2,1,3-benzothiadiazole, the melting point is in the range of 187-190 °C[1]. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis: Techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry can confirm the structure and purity of your compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation - Too much solvent used.- Solution is not saturated.- Cooling too rapidly.- Evaporate some solvent and re-cool.- Scratch the inner wall of the flask.- Add a seed crystal.- Cool the solution slowly, then in an ice bath.
"Oiling Out" - Compound is insoluble at the solvent's boiling point.- Melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Switch to a lower-boiling point solvent.- Consider a preliminary purification step (e.g., column chromatography) if impurities are significant.
Low Yield - Excessive solvent used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing crystals with warm solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus.- Allow sufficient time for cooling and crystallization.- Wash crystals with ice-cold solvent.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Use activated charcoal to adsorb colored impurities before hot filtration.- Perform a second recrystallization.
Crystals are too small - Rapid crystallization.- Allow the solution to cool more slowly to promote the growth of larger crystals.

Experimental Protocol: Recrystallization of 2,5-Dibromobenzothiazole

This protocol provides a step-by-step methodology for the recrystallization of 2,5-Dibromobenzothiazole.

Materials:

  • Crude 2,5-Dibromobenzothiazole

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass rod

  • Spatula

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in a few potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 2,5-Dibromobenzothiazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and, if possible, obtain spectroscopic data to confirm the purity of the 2,5-Dibromobenzothiazole.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_check Does it Dissolve? dissolve->dissolve_check hot_filtration Perform Hot Filtration dissolve_check->hot_filtration Yes troubleshoot_dissolve Troubleshoot: - Add more solvent - Change solvent dissolve_check->troubleshoot_dissolve No cool Cool Solution hot_filtration->cool crystals_form Do Crystals Form? cool->crystals_form induce_crystallization Induce Crystallization (Scratch, Seed, Evaporate) crystals_form->induce_crystallization No collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes troubleshoot_crystals Troubleshoot: - 'Oiling out' issues - Re-evaluate solvent crystals_form->troubleshoot_crystals Oils Out induce_crystallization->crystals_form wash_dry Wash with Cold Solvent and Dry collect_crystals->wash_dry end_product Pure 2,5-Dibromobenzothiazole wash_dry->end_product troubleshoot_dissolve->dissolve troubleshoot_crystals->dissolve

Caption: Troubleshooting workflow for the recrystallization of 2,5-Dibromobenzothiazole.

References

  • Google Patents. (n.d.). Synthesizing process of 2, 6-dibromo benzothiazole.
  • ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

Sources

Technical Support Center: Bromination of Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in Benzothiazole Bromination Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Executive Summary: The Reactivity Paradox

Brominating benzothiazole is a deceptive challenge. The scaffold presents a "Reactivity Paradox": the fused benzene ring is electron-rich relative to the thiazole ring, yet the overall system is electron-deficient compared to naphthalene.

  • The Trap: Users often apply standard electrophilic conditions (Br₂, FeBr₃) expecting clean mono-substitution, but encounter a mixture of regiochemical isomers (C6 vs. C4) and oxidative degradation of the thiazole core.

  • The C2 Misconception: Direct bromination rarely yields 2-bromobenzothiazole. Attempting to force this transformation with elemental bromine typically results in ring-opening or benzene-ring substitution.

This guide provides a root-cause analysis of these side reactions and validated protocols to navigate them.

Diagnostic Workflow: Pathway Analysis

The following decision tree maps the reaction outcomes based on conditions and substrate activation. Use this to identify where your synthesis deviated.

Benzothiazole_Bromination_Pathways Start Benzothiazole Substrate Cond_Elec Electrophilic Cond. (Br2/Lewis Acid) Start->Cond_Elec Cond_Rad Radical/Oxidative (Excess Br2/Heat) Start->Cond_Rad Cond_Sand Sandmeyer/Lithiation (Indirect Route) Start->Cond_Sand C6_Br 6-Bromobenzothiazole (Major Kinetic Product) Cond_Elec->C6_Br Standard Control C4_Br 4-Bromobenzothiazole (Minor Isomer) Cond_Elec->C4_Br Steric/Electronic Leak Poly_Br 4,6-Dibromobenzothiazole (Over-bromination) Cond_Elec->Poly_Br Excess Reagent Ring_Open o-Aminothiophenols / Disulfides (Ring Destruction) Cond_Rad->Ring_Open Oxidative Cleavage C2_Br 2-Bromobenzothiazole (Target for C2) Cond_Sand->C2_Br Selective Route

Figure 1: Reaction landscape of benzothiazole bromination. Note the divergence between ring substitution (C6/C4) and destructive ring opening.

Troubleshooting Guide: Side Reactions & Solutions

Issue 1: Regioselectivity Drift (C6 vs. C4 Isomers)

Symptom: HPLC/GC shows two closely eluting peaks (typically ~85:15 ratio). NMR shows splitting pattern changes in the aromatic region. Root Cause: Electrophilic substitution favors the C6 position (para to the nitrogen atom, which exerts a weak directing effect across the fused system) and the C4 position. While C6 is electronically favored, C4 is accessible.

  • Mechanism: The nitrogen lone pair is orthogonal to the π-system, but the inductive effect (-I) deactivates C2 and C4. However, resonance stabilization of the Wheland intermediate favors attack at C6.

  • Critical Factor: Solvent polarity and temperature. High temperatures increase the energy of the system, reducing selectivity and increasing the proportion of the C4 isomer.

Corrective Action:

  • Switch Solvent: Use Acetonitrile (MeCN) at low temperatures (-10°C to 0°C). MeCN complexes with the bromonium ion, creating a bulkier electrophile that enhances steric discrimination against the C4 position (which is peri- to the sulfur).

  • Reagent Control: Use N-Bromosuccinimide (NBS) instead of elemental Br₂.[1] NBS provides a slow, controlled release of Br⁺.

Issue 2: Oxidative Ring Opening (Thiazole Destruction)

Symptom: Low mass balance, formation of polar baselines, sulfur smell, or isolation of disulfides/o-aminothiophenols. Root Cause: The thiazole ring is susceptible to oxidative cleavage, particularly at the C=N bond. Elemental bromine (Br₂) is a strong oxidant.

  • Mechanism: Bromine adds across the C=N double bond or oxidizes the sulfur, leading to hydrolysis of the ring upon aqueous workup. This is prevalent when water is present in the solvent or during quenching.

Corrective Action:

  • Anhydrous Conditions: Ensure solvents (AcOH, DCM) are strictly anhydrous.

  • Buffer the System: Add Sodium Acetate (NaOAc) when using acetic acid. This buffers the HBr generated, preventing acid-catalyzed hydrolysis of the intermediate iminium species.

  • Avoid Excess Br₂: Never exceed 1.05 equivalents of Bromine.

Issue 3: Polybromination (4,6-Dibromo Impurities)

Symptom: Mass spectrum shows M+2 and M+4 peaks corresponding to dibromide. Root Cause: While the first bromine deactivates the ring, the deactivation is not absolute. If the reaction is pushed (heat/time) to consume unreacted starting material, the second bromine will attack the C4 position of the 6-bromobenzothiazole.

Corrective Action:

  • The "95% Rule": Stop the reaction at 95% conversion. Do not chase the last 5% of starting material. It is easier to separate starting material from the product than to separate the dibromo impurity.

  • Reagent: Use DABCO-Br (DABCO-bromine complex) or TBATB (Tetrabutylammonium tribromide) for milder, stoichiometric delivery of bromine.

Strategic Protocols

Protocol A: Regioselective C6-Bromination (Recommended)

Target: 6-Bromobenzothiazole Rationale: Uses NBS in a polar aprotic solvent to maximize regioselectivity and minimize oxidative ring opening.

Materials:

  • Benzothiazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize before use to remove HBr/Br₂.

  • Acetonitrile (MeCN) (0.5 M concentration)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv) - Catalyst.

Step-by-Step:

  • Preparation: Dissolve benzothiazole in anhydrous MeCN under Nitrogen.

  • Activation: Add pTsOH. Stir for 10 minutes at room temperature.

  • Addition: Cool the solution to 0°C . Add NBS portion-wise over 30 minutes. Rapid addition causes local high concentration and polybromination.

  • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC.

    • Checkpoint: If conversion <50%, warm to RT. Do not heat above 40°C.

  • Quench: Pour mixture into cold 5% NaHCO₃ solution (pH 8-9).

  • Workup: Extract with Ethyl Acetate. Wash with 10% Na₂S₂O₃ (to remove trace Br₂) and Brine.

  • Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible as silica can induce degradation of trace impurities.

Protocol B: Synthesis of 2-Bromobenzothiazole (The Sandmeyer Route)

Target: 2-Bromobenzothiazole Rationale: Direct bromination of C2 is impossible. This route avoids the "C6 trap."

Materials:

  • 2-Aminobenzothiazole (1.0 equiv)[1]

  • Copper(II) Bromide (CuBr₂) (1.2 equiv)

  • tert-Butyl Nitrite (tBuONO) (1.5 equiv)

  • Acetonitrile (MeCN)[2]

Step-by-Step:

  • Setup: Suspend CuBr₂ in MeCN at room temperature.

  • Addition: Add tBuONO dropwise. The solution will darken (generation of anhydrous NO⁺).

  • Substrate Addition: Add 2-aminobenzothiazole portion-wise. Nitrogen gas evolution will be vigorous.

  • Reaction: Heat to 60°C for 2 hours.

  • Workup: Dilute with water and extract with Diethyl Ether.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Quantitative Data: Solvent Effects on Regioselectivity

The following table summarizes the impact of solvent choice on the C6:C4 ratio during electrophilic bromination (Br₂, 25°C).

SolventDielectric ConstantC6:C4 RatioYield (%)Side Product Risk
Acetic Acid 6.275:2582%High (Ring Opening)
DCM 8.980:2078%Moderate
Acetonitrile 37.592:8 88%Low
H₂SO₄ (conc) >10060:4045%High (Sulfonation)

Data synthesized from comparative electrophilic substitution studies [1, 2].

Frequently Asked Questions (FAQ)

Q: Why can't I just use Br₂/FeBr₃ like a standard benzene bromination? A: You can, but you will likely degrade the thiazole ring. The FeBr₃ is a strong Lewis acid that can coordinate to the thiazole nitrogen, deactivating the ring further or promoting complexation-induced cleavage. NBS/MeCN is far superior for this specific scaffold.

Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the salt of the ring-opened product (o-aminothiophenol derivative) or the HBr salt of the benzothiazole. Neutralize a small aliquot with NaHCO₃ and re-run TLC. If it disappears or moves, it was a salt. If it remains polar, it is oxidative degradation.

Q: Can I brominate the 2-position using NBS? A: Only if there is an alkyl group at the 2-position (e.g., 2-methylbenzothiazole) which will undergo benzylic bromination. If you have a hydrogen at C2, NBS will not brominate it; it will brominate the benzene ring at C6.

References

  • Ward, E. R., & Williams, C. H. (1965).[3] "Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles." Journal of the Chemical Society.[3] Link

  • Duan, X., et al. (2013). "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." International Journal of Molecular Sciences. Link

  • Bao, M., et al. (2019). "Oxidative ring-opening of benzothiazole derivatives." Canadian Journal of Chemistry. Link

  • BenchChem Technical Guides. (2025). "Overcoming challenges in the bromination of benzothiazole-2-amines." Link[4]

Sources

Optimizing catalyst loading for Suzuki coupling with 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of catalyst loading for Suzuki-Miyaura coupling reactions utilizing 2,5-Dibromobenzothiazole . This substrate presents a unique dichotomy in reactivity: the highly electrophilic C2-bromide (heterocyclic) versus the less activated C5-bromide (benzenoid).

Topic: Catalyst Loading & Regioselectivity Optimization Ticket ID: OPT-25DBBT-001 Status: Active Guide

Executive Summary: The Substrate Challenge

2,5-Dibromobenzothiazole contains two distinct electrophilic sites. Successful coupling requires navigating the reactivity gap between the C2-position (activated by the adjacent nitrogen and sulfur) and the C5-position (typical aryl bromide reactivity).

  • Primary Challenge: Catalyst deactivation (poisoning) by the benzothiazole nitrogen/sulfur atoms.

  • Secondary Challenge: Controlling mono- vs. bis-arylation.

  • Goal: Minimize Palladium (Pd) loading while maintaining high Turnover Frequency (TOF).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing stalled conversion (<50%) regardless of reaction time."

Diagnosis: Catalyst Poisoning (Heteroatom Coordination). Technical Insight: The benzothiazole nitrogen (N3) and sulfur (S1) can coordinate to the Pd(II) intermediate, forming a stable "off-cycle" resting state. This is particularly common with simple phosphines like PPh3. Solution:

  • Switch Ligands: Move to bulky, electron-rich phosphines (e.g., XPhos , SPhos , or P(t-Bu)3 ). The steric bulk prevents the N-atom from coordinating to the Pd center, keeping the catalyst active.

  • Increase Temperature: If using standard Pd(PPh3)4, increase temperature to >80°C to promote ligand dissociation and reductive elimination.

  • Protocol Adjustment: Pre-heat the catalyst/ligand mixture for 5 minutes before adding the substrate to ensure active species formation.

Issue 2: "I want the C2-monoarylated product, but I'm getting a mixture of C2, C5, and bis-arylated products."

Diagnosis: Loss of Kinetic Control. Technical Insight: The C2-Br bond is significantly more electron-deficient and undergoes oxidative addition faster than C5-Br. However, highly active catalysts (e.g., Pd-PEPPSI, Pd(dtbpf)) can bridge this activation energy gap, leading to indiscriminate coupling. Solution:

  • Lower Catalyst Loading: Reduce Pd loading to 0.5 - 1.0 mol% . A lower concentration of active Pd species favors the kinetically faster C2 insertion.

  • Use a Weaker Base: Switch from

    
     or 
    
    
    
    to
    
    
    or
    
    
    .
  • Stoichiometry: Strictly limit the boronic acid to 0.95 - 1.0 equivalents .

Issue 3: "I need the C2,C5-bis-arylated product, but the reaction stops after the first coupling."

Diagnosis: Deactivation of the C5-position. Technical Insight: After C2-arylation, the electron-rich aryl group at C2 donates electron density into the ring, making the C5-Br bond even less electrophilic (more difficult to activate). Solution:

  • High-Activity System: Use Pd(OAc)2 (2-5 mol%) + XPhos (1:2 ratio) or Pd-118 (dtbpf) .

  • Solvent Switch: Use 1,4-Dioxane or n-Butanol at reflux (100-110°C). High temperature is required to force the oxidative addition at the deactivated C5 position.

  • One-Pot, Two-Step: Add the second equivalent of boronic acid and a fresh aliquot of catalyst (1 mol%) after the first coupling is complete.

Optimization Protocol: The "Loading Ladder"

Do not arbitrarily choose 5 mol%. Use this self-validating screening workflow to determine the Minimum Effective Loading (MEL).

Standard Conditions: 1.0 eq Substrate, 1.1 eq Boronic Acid, 2.0 eq


, Solvent (Toluene/Water 4:1), 80°C, 4 hours.
Step-by-Step Optimization Workflow
  • The 100 ppm Screen (0.01 mol%):

    • Purpose: Test for high-activity regimes.[1]

    • Catalyst: Pd(OAc)2 + SPhos.[2]

    • Result: If conversion > 20%, your reaction is facile. Optimization target is <0.1 mol%.

  • The 1 mol% Baseline:

    • Purpose: Standard reliability check.

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.[3]

    • Result: If conversion < 50%, heteroatom poisoning is occurring. Action: Switch to Buchwald precatalysts (e.g., XPhos Pd G3).

  • The "Spike" Test (Validation):

    • Run the reaction at the determined MEL (e.g., 0.5 mol%).

    • At 50% conversion, add a fresh "spike" of substrate (not catalyst).

    • Observation: If the reaction rate continues unchanged, the catalyst is stable. If the rate drops immediately, the catalyst is dying (poisoning/aggregation).

Visualizations

Figure 1: Regioselectivity & Mechanism

This diagram illustrates the kinetic preference for C2 coupling and the potential for catalyst poisoning.

G Substrate 2,5-Dibromobenzothiazole Complex_C2 Oxidative Addition (C2) (Fast / Kinetic) Substrate->Complex_C2 Low Activation Energy Complex_C5 Oxidative Addition (C5) (Slow / Thermodynamic) Substrate->Complex_C5 High Activation Energy Poisoned Catalyst Poisoning (Pd-N/S Coordination) Substrate->Poisoned Reversible Coordination Pd_Active Pd(0) Active Species Pd_Active->Complex_C2 Product_Mono C2-Monoarylated (Major Product) Complex_C2->Product_Mono Transmetalation & Red. Elim. Product_Bis C2,C5-Bisarylated (Requires Optimization) Product_Mono->Product_Bis 2nd Cycle (High Temp/Loading)

Caption: Kinetic pathway showing the preferential activation of the C2-Br bond over C5-Br and the competing poisoning pathway.

Figure 2: Catalyst Loading Optimization Logic

A decision tree for selecting the correct catalyst system based on observed results.

Optimization Start Start: 1 mol% Pd(PPh3)4 Standard Conditions Check_Conv Check Conversion (4h) Start->Check_Conv Low_Conv < 50% Conversion Check_Conv->Low_Conv High_Conv > 90% Conversion Check_Conv->High_Conv Poisoning Diagnosis: Catalyst Poisoning Low_Conv->Poisoning Selectivity Check Selectivity (C2 vs C5) High_Conv->Selectivity Sol_Ligand Switch to Bulky Ligand (XPhos, SPhos) Poisoning->Sol_Ligand Sol_Loading Reduce Loading to 0.1 mol% Selectivity->Sol_Loading If Poor Selectivity

Caption: Logic flow for diagnosing catalyst failure and optimizing loading based on conversion and selectivity data.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C (Heterogeneous) to avoid soluble Pd residues? A: Generally, no. Heterogeneous Pd/C often struggles with the oxidative addition of the deactivated C5-bromide. Furthermore, the benzothiazole sulfur can irreversibly poison the Pd surface sites. If you must use heterogeneous catalysis, consider Pd EnCat™ (encapsulated Pd) which reduces leaching and protects the active sites, but expect higher loadings (5-10 mol%).

Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates the catalyst is aggregating and precipitating out of solution (catalyst death). This happens when the rate of reduction to Pd(0) exceeds the rate of oxidative addition.

  • Fix: Add additional ligand (e.g., free PPh3 or XPhos) to stabilize the Pd(0) species, or switch to a solvent with better coordinating ability like DME (Dimethoxyethane) .

Q: How do I remove residual Palladium from the benzothiazole product? A: Benzothiazoles are notorious "Pd scavengers." Standard washes won't work.

  • Method: Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with an aqueous solution of N-acetylcysteine or Sodium Diethyldithiocarbamate .

Data Summary Table

ParameterC2-Selective Conditions (Mono)Bis-Arylation Conditions (Di)
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd(OAc)2 + XPhos (or SPhos)
Loading 0.5 - 1.0 mol%2.0 - 5.0 mol%
Ligand Type Standard PhosphineBulky, Electron-Rich Dialkylbiaryl
Base

(Mild)

or

(Strong)
Temp 60 - 80°C100 - 110°C (Reflux)
Time 2 - 4 Hours12 - 24 Hours

References

  • Regioselectivity in Dihalogenated Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC), 2016.
    • URL:[Link]

  • Catalyst Poisoning by Sulfur/Nitrogen

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society, 2010.
    • URL:[Link]

  • Optimization of Benzothiazole Couplings

    • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole deriv
    • Source: Beilstein Journal of Organic Chemistry, 2017.
    • URL:[Link]

Sources

Preventing debromination of 2,5-Dibromobenzothiazole during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 5829-DBT-CHEM Subject: Technical Escalation: Preventing Debromination of 2,5-Dibromobenzothiazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Reactivity Paradox

Working with 2,5-Dibromobenzothiazole presents a classic regioselectivity challenge. The molecule contains two electrophilic sites with distinct electronic environments:

  • C2-Position (Labile/High Reactivity): Flanked by Sulfur and Nitrogen, this position is highly electron-deficient. It is prone to rapid oxidative addition (Pd/Ni) and extremely fast Lithium-Halogen exchange.

  • C5-Position (Stable/Moderate Reactivity): A typical aryl bromide.

The Core Issue: "Debromination" (Hydrodehalogenation) occurs when the reaction pathway diverts from the desired C–C or C–N bond formation to a reduction pathway (Ar–Br


 Ar–H). This is most common at the C2 position  during cross-coupling or lithiation due to its hypersensitivity to proton sources and hydride donors.

Part 1: Diagnostic & Reactivity Map

Before optimizing, confirm where and how the debromination is occurring.

ReactivityMap Substrate 2,5-Dibromobenzothiazole C2_Path C2-Position (Activated) Substrate->C2_Path Primary Reactivity C5_Path C5-Position (Standard Aryl) Substrate->C5_Path Secondary Reactivity Debrom_Pd Pd-Catalysis Failure: Hydrodehalogenation (Hydride Transfer) C2_Path->Debrom_Pd Alcohol Solvents, Slow Transmetallation Debrom_Li Lithiation Failure: Protonation (Moisture/Solvent Acidity) C2_Path->Debrom_Li T > -78°C, Trace Water C5_Path->Debrom_Pd Over-active Catalyst, Long Reaction Time

Figure 1: Reactivity profile highlighting the high susceptibility of the C2 position to unwanted reduction pathways.

Part 2: Troubleshooting Palladium-Catalyzed Couplings (Suzuki/Buchwald)

Issue: You observe the formation of benzothiazole (loss of both Br) or 5-bromobenzothiazole (loss of C2-Br) instead of the coupled product.

Root Cause: The oxidative addition of Pd into the C2–Br bond is fast. If the subsequent step (transmetallation) is slow, the Pd(II) intermediate waits. During this wait, it can undergo


-hydride elimination  (if alkyl groups are present) or abstract a hydride from the solvent (especially alcohols), leading to Reductive Elimination of Ar–H.
Optimization Protocol: The "Hydride Suppression" System
ParameterRecommendationScientific Rationale
Solvent Dioxane, Toluene, or DMF CRITICAL: Avoid secondary alcohols (Isopropanol, Ethanol). These are excellent hydride donors that promote hydrodehalogenation [1].
Base

or

(Anhydrous)
Avoid alkoxide bases (

,

) if possible, as they can serve as H-sources via

-elimination.
Ligand Bulky Phosphines (XPhos, SPhos) Bulky ligands accelerate Reductive Elimination of the desired product, outcompeting the slower side-reaction of dehalogenation [2].
Water Strictly Anhydrous Trace water can act as a proton source in the presence of reduced Pd species.

Step-by-Step Recovery Workflow:

  • Switch Solvent: If using EtOH/Water, switch to Toluene/Water (4:1) or anhydrous DMF.

  • Increase Catalyst Load: Paradoxically, low catalyst loading can increase debromination by extending reaction times. Increase Pd loading to 3-5 mol% to drive the cycle faster.

  • Scavenge: Add 10 mol% of a radical scavenger like Galvinoxyl if you suspect a radical desulfurative mechanism (rare, but possible in benzothiazoles).

Part 3: Troubleshooting Lithium-Halogen Exchange

Issue: You attempt to lithiate C2 (or C5) to quench with an electrophile, but recover the protonated species (Ar–H).

Root Cause: The C2-Li species is notoriously unstable. Even at -78°C, it can deprotonate the solvent (THF) or react with trace moisture.

Protocol: The "Cryogenic Trap" Method

The Rule: The C2-Li species should exist for less than 1 minute before meeting the electrophile.

  • Temperature: Must be -78°C or lower . At -40°C, the C2-Li species will decompose or scramble to the C5 position.

  • Mode of Addition (Barbier Conditions):

    • Standard: Add BuLi

      
       Wait 
      
      
      
      Add Electrophile. (High risk of debromination).
    • Recommended (In-Situ): Mix the Electrophile + Substrate first, then add BuLi dropwise. This captures the transient Lithio-species immediately (check electrophile compatibility with BuLi first).

  • Solvent Choice: Use Et2O (Diethyl Ether) instead of THF if solubility permits. THF is more acidic and can be deprotonated by the aggressive C2-Li intermediate.

LithiationWorkflow Start Start: 2,5-Dibromobenzothiazole Decision Is Electrophile BuLi-Compatible? Start->Decision Barbier Method A: In-Situ Trap (Mix Substrate + Electrophile, then add BuLi slowly) Decision->Barbier Yes (e.g., TMSCl, Borates) Sequential Method B: Sequential (Add BuLi, < 2 min wait, Add Electrophile) Decision->Sequential No (e.g., Aldehydes) Result Target Product Barbier->Result High Success Sequential->Result Strict Control Fail Debrominated Byproduct Sequential->Fail If T > -78°C or Time > 5 min

Figure 2: Decision logic for preventing protonation (debromination) during lithiation.

Part 4: Frequently Asked Questions (FAQs)

Q1: I want to couple the C5-Br but keep the C2-Br intact. Is this possible?

  • Technical Answer: It is thermodynamically unfavorable. The C2 position is electronically activated (

    
     active) and reacts first in almost all Pd-catalyzed cycles [3].
    
  • Workaround: You cannot easily "prevent" C2 reaction if C2-Br is present.

    • Strategy A: React C2 first with a protecting group or a dummy ligand, then react C5, then deprotect C2.

    • Strategy B: Use a highly specialized catalyst system (e.g., Pd-NHC) with precise stoichiometric control (0.9 eq of boronic acid), but expect mixtures.

Q2: Why does my reaction work on small scale (50mg) but debrominate on large scale (5g)?

  • Answer: Heat transfer and mixing.[1][2] On a large scale, local "hot spots" during BuLi addition or inefficient cooling allow the internal temperature to rise above -78°C, causing the labile C2-Li to protonate. Use an internal thermometer and add reagents slower.

Q3: Can I use Ethanol/Water for Suzuki coupling of this substrate?

  • Answer: No. Ethanol is a primary source of hydride for hydrodehalogenation of benzothiazoles. Switch to Dioxane/Water or Toluene/Water . If solubility is an issue, use DMF (anhydrous).

References

  • BenchChem. (2025).[1][2] Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings. Retrieved from 1

  • BenchChem. (2025).[1][2] How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from 2

  • Oleg A. Rakitin et al. (2023). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI Molecules. Retrieved from 3

  • Bailey, W. F. et al. (1988).[4][5] Mechanism of Lithium-Halogen Exchange. J. Organomet.[4][5] Chem. Retrieved from 4

Sources

Technical Support Center: Stille Coupling with 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Stille coupling reactions involving 2,5-Dibromobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet powerful, cross-coupling reaction. My goal is to provide you with not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental design.

The Stille reaction is a cornerstone of modern organic synthesis, prized for its tolerance of a wide array of functional groups.[1][2][3] However, its application to complex, electron-deficient heteroaryl halides like 2,5-Dibromobenzothiazole can present unique challenges, from catalyst deactivation to selectivity issues. This guide addresses the most common failure points in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction shows no conversion, or the yield is extremely low.

This is the most frequent issue and typically points to a fundamental problem with one of the core components of the catalytic cycle. Let's break down the potential culprits.

Answer: A stalled Stille coupling can usually be traced back to three areas: the catalyst's health, the quality of your reagents, or suboptimal reaction conditions.

1. Catalyst Inactivity: The active catalyst in the Stille reaction is a Pd(0) species.[4] This species is electron-rich and highly susceptible to oxidation, which renders it inactive.

  • Cause: Insufficient degassing of solvents and reagents. Oxygen present in the reaction mixture will rapidly oxidize the Pd(0) catalyst.
  • Solution (Protocol): Implement a rigorous degassing protocol. For most solvents (like DMF, dioxane, or toluene), this involves at least three "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be effective for smaller scales.[3] Always maintain a positive pressure of inert gas throughout the reaction setup.

2. Reagent Quality & Stoichiometry:

  • Cause: Impure or degraded organostannane. Organotin reagents, while more stable than many other organometallics, can degrade over time, especially if exposed to light or acidic conditions, leading to cleavage of the carbon-tin bond (proto-destannylation).[5]
  • Solution: Use freshly purchased or recently purified organostannane. If you suspect degradation, you can purify it by passing it through a short plug of neutral alumina or silica gel.[6] Always store organostannanes in the dark under an inert atmosphere.

3. Suboptimal Conditions:

  • Cause: The reaction temperature is too low. The oxidative addition of the C-Br bond of the electron-deficient benzothiazole ring to the palladium center can be a slow step and often requires thermal energy.
  • Solution: Gradually increase the reaction temperature. Start around 80 °C and, if no conversion is observed, incrementally raise it to 100-110 °C, monitoring for product formation and potential decomposition.

Below is a workflow to diagnose a failed reaction:

G Start Problem: No Reaction / Low Yield Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_Reagents 2. Assess Reagent Quality Start->Check_Reagents Check_Conditions 3. Optimize Conditions Start->Check_Conditions Sol_Degas Action: Rigorous Degassing (Freeze-Pump-Thaw) Check_Catalyst->Sol_Degas Is O2 present? Sol_Pd0 Action: Use Pd(0) Precatalyst (e.g., Pd(PPh3)4) Check_Catalyst->Sol_Pd0 Using Pd(II)? Sol_Tin Action: Purify Organostannane (Alumina/Silica Plug) Check_Reagents->Sol_Tin Old Stannane? Sol_Stoich Action: Use Slight Excess of Stannane (1.1-1.2 eq) Check_Reagents->Sol_Stoich 1:1 Ratio? Sol_Temp Action: Increase Temperature (e.g., 80°C -> 110°C) Check_Conditions->Sol_Temp Low Temp?

Caption: Troubleshooting workflow for a failed Stille coupling.

Problem 2: I'm observing significant homo-coupling of my organostannane reagent.

The formation of an R-R dimer from your organostannane (R-SnBu₃) is a common side reaction that consumes your valuable reagent and complicates purification.[3][7]

Answer: Homo-coupling typically arises from two potential pathways: a reaction involving two organostannane molecules with a Pd(II) species or a radical process with the Pd(0) catalyst.[7] Several strategies can mitigate this:

  • Optimize Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands, such as P(t-Bu)₃ or SPhos, can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step, thereby outcompeting the homo-coupling pathway.[7]

  • Introduce a Copper(I) Co-catalyst: The addition of a copper(I) salt, such as CuI, is a well-established method to accelerate the transmetalation step.[4][8] By facilitating the transfer of the organic group from tin to palladium, it can significantly suppress the undesired homo-coupling. A loading of 10-20 mol% is typically effective.

  • Control Reagent Addition: If the problem persists, consider adding the organostannane slowly to the reaction mixture via a syringe pump. This maintains a low instantaneous concentration of the stannane, disfavoring the bimolecular homo-coupling reaction.

Problem 3: How can I achieve selective mono-coupling on 2,5-Dibromobenzothiazole?

Your substrate has two reactive C-Br bonds. Achieving selective reaction at either the C2 or C5 position is a common synthetic challenge.

Answer: The selectivity is governed by the relative reactivity of the two C-Br bonds. In many heteroaromatic systems, the C-Br bond at the position alpha to the heteroatom (in this case, C2) is more electron-deficient and thus more reactive towards oxidative addition.

  • Exploiting Inherent Reactivity: In principle, the C2-Br bond of 2,5-Dibromobenzothiazole should be more reactive than the C5-Br bond. To favor mono-arylation at the C2 position, you can employ carefully controlled stoichiometry.

    • Protocol: Use the 2,5-Dibromobenzothiazole as the limiting reagent and add slightly less than one equivalent of the organostannane (e.g., 0.95 equivalents). Running the reaction at a lower temperature (e.g., 60-70 °C) can also enhance selectivity by favoring the reaction at the more kinetically labile site.

  • Ligand and Catalyst Control: The choice of ligand can influence regioselectivity. Bulky ligands can sometimes direct the coupling to the less sterically hindered position, which in this case would also be the C2 position. Experimenting with different ligands is a valid strategy.[2]

  • Forcing Double Coupling: Conversely, if your goal is the di-substituted product, you will need to use at least two equivalents of the organostannane (a slight excess, e.g., 2.2 equivalents, is recommended) and higher temperatures (≥100 °C) for an extended reaction time to drive the reaction at the less reactive C5 position to completion.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose catalyst and ligand combinations to start with?

For a challenging substrate like 2,5-Dibromobenzothiazole, a robust catalytic system is recommended. A good starting point is Pd₂(dba)₃ as the palladium source with a phosphine ligand like SPhos or XPhos . These bulky, electron-rich biaryl phosphine ligands are known to be highly effective for cross-couplings involving heteroaryl halides. An alternative, classic choice is Pd(PPh₃)₄ .

Catalyst / Pre-catalystCommon Ligand(s)Typical Loading (mol%)Notes
Pd(PPh₃)₄(None needed)2 - 5%Air-sensitive; reliable Pd(0) source.
Pd₂(dba)₃PPh₃, P(t-Bu)₃, SPhos, XPhos1 - 2% (Pd)Air-stable precursor; requires ligand addition.
Pd(OAc)₂PPh₃, P(o-tol)₃2 - 5%Pd(II) source; requires in-situ reduction.

Q2: My reaction worked, but I'm struggling to remove the tin byproducts. What's the best workup procedure?

Organotin byproducts (like Bu₃SnBr) are notoriously difficult to remove due to their nonpolar and greasy nature.[5][8]

  • Aqueous KF Wash: The most common method is to stir the crude reaction mixture in an organic solvent (e.g., ethyl acetate) with a saturated aqueous solution of potassium fluoride (KF) for several hours. The fluoride ion has a very high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which can then be filtered off.[3]

  • Column Chromatography: If KF treatment is insufficient, careful column chromatography can be effective. Sometimes, using a solvent system containing a small amount of triethylamine (1-2%) can help chelate the tin species and improve separation.[3][9][10]

Q3: What is the fundamental mechanism of the Stille Coupling?

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the 2,5-Dibromobenzothiazole, forming a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide. This is often the rate-determining step.[1][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of your product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Stille_Cycle center PdII_Both L₂Pd(II)(Ar)(R') Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl   1 OxAdd Oxidative Addition PdII_Aryl->PdII_Both   2 SnX R'₃Sn-X Transmetal Transmetalation PdII_Both->Pd0   3 RedElim Reductive Elimination Product Ar-R' (Coupled Product) ArylX Ar-X (2,5-Dibromobenzothiazole) Stannane R'-SnR'₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

General Experimental Protocol

This protocol provides a robust starting point for the Stille coupling of 2,5-Dibromobenzothiazole.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under positive Argon pressure, add 2,5-Dibromobenzothiazole (1.0 eq), the desired organostannane (1.1 eq for mono-coupling), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.5 mol%).

    • If using a copper co-catalyst, add CuI (10 mol%) at this stage.

  • Solvent Addition:

    • Add rigorously degassed solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution) via cannula.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Stir this biphasic mixture vigorously for at least 2 hours (or overnight).

    • Filter the mixture through a pad of Celite® to remove the precipitated tin salts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Stille Coupling - YouTube. (2020). Available at: [Link]

  • Stille reaction - Wikipedia. (n.d.). Available at: [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Available at: [Link]

  • Stille cross-coupling reaction - YouTube. (2020). Available at: [Link]

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives - Beilstein Journal of Organic Chemistry. (n.d.). Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]

  • Stille Coupling | NROChemistry. (n.d.). Available at: [Link]

  • The Mechanisms of the Stille Reaction | Request PDF. (2004). ResearchGate. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • The Stille Reaction - Myers Group, Harvard University. (n.d.). Available at: [Link]

  • A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry. (1998). ACS Publications. Available at: [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry. (2005). ACS Publications. Available at: [Link]

  • Workup for Removing Tin Byproducts - University of Rochester. (n.d.). Available at: [Link]

  • How do you get rid of organotin waste? | ResearchGate. (2013). Available at: [Link]

Sources

Technical Support Center: Regioselectivity in 2,5-Dibromobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 2,5-Dibromobenzothiazole (CAS: 3034-48-8) Support Level: Tier 3 (Method Development & Optimization)

The Substrate Landscape: Understanding the "Electronic Bias"

Before troubleshooting, you must understand why your reaction is behaving the way it is. 2,5-Dibromobenzothiazole is not a symmetric molecule; it possesses a steep electronic gradient that dictates reactivity.

  • Position 2 (C2): This is the "hot" zone. It is flanked by the electronegative Nitrogen and Sulfur atoms. The C2-Br bond is highly activated towards oxidative addition (Pd-catalysis) and Nucleophilic Aromatic Substitution (SNAr) because the resulting negative charge or transition state is stabilized by the electron-deficient thiazole ring.

  • Position 5 (C5): This is the "cold" zone. It behaves like a standard, unactivated aryl bromide. It lacks the direct inductive activation of the heteroatoms.

The Golden Rule: In almost all competitive scenarios (SNAr, Suzuki, Stille, Lithiation), C2 reacts first.

Visualizing the Workflow

The following decision tree illustrates the standard pathways for differentiating the two bromine atoms.

G Start Starting Material: 2,5-Dibromobenzothiazole Decision Target Goal? Start->Decision Path_C2 Functionalize C2 Only Decision->Path_C2 Most Common Path_C5 Functionalize C5 Only (Keeping C2-Br) Decision->Path_C5 Challenging Path_Bis Bis-Functionalization (Hetero-substituted) Decision->Path_Bis Sequential Method_SNAr Method: S_NAr (Nucleophile: Amines/Thiols) Temp: 0°C to RT Path_C2->Method_SNAr Method_Suzuki Method: Pd-Coupling (Stoichiometry Control) Temp: <60°C Path_C2->Method_Suzuki Method_Block Strategy: Sequential 1. React C2 (Protect/Dummy) 2. React C5 3. Restore C2 (Difficult) Path_C5->Method_Block Not Recommended Method_Seq Standard Sequential: Step 1: C2 Coupling (Low Temp) Step 2: C5 Coupling (High Temp) Path_Bis->Method_Seq

Figure 1: Strategic decision tree for regioselective functionalization of 2,5-dibromobenzothiazole.

Module 1: Selective Functionalization at C2

This is the thermodynamically and kinetically favored pathway. Issues here usually stem from "over-reaction" (touching C5) or hydrolysis.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Target: C2-Amino or C2-Thio derivatives. Mechanism: The nitrogen in the thiazole ring acts as an electron sink, making C2 highly electrophilic.

Standard Operating Procedure:

  • Solvent: DMF, DMA, or Acetonitrile (Dry).

  • Base: K2CO3 (2.0 eq) or DIPEA.

  • Nucleophile: 1.0 - 1.1 eq of amine/thiol.

  • Temperature: Start at 0°C , warm to RT. Do not heat unless monitoring shows no conversion.

Troubleshooting SNAr:

SymptomDiagnosisCorrective Action
No Reaction Nucleophile is too bulky or weak.Switch solvent to DMSO (higher dielectric constant) or heat to 40°C.
Bis-Substitution (C2 & C5) Temperature too high.C5 is not activated for SNAr easily, but extreme heat (>100°C) with strong nucleophiles can force it. Keep T < 50°C.
Hydrolysis (C2-OH formation) Wet solvent/hygroscopic base.Benzothiazoles are prone to hydrolysis at C2. Use strictly anhydrous solvents and store bases in a desiccator.
Protocol B: C2-Selective Suzuki-Miyaura Coupling

Target: C2-Aryl/Heteroaryl derivatives. Mechanism: Oxidative addition of Pd(0) is faster at the electron-deficient C2-Br bond than the C5-Br bond.

Standard Operating Procedure:

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

  • Ligand: Triphenylphosphine (standard) is usually sufficient.

  • Boronic Acid: Limiting reagent (0.95 - 1.0 eq).

  • Base: Na2CO3 (mild) preferred over K3PO4 (strong).

  • Temperature: Room Temperature to 60°C . Avoid reflux initially.

Module 2: Accessing C5 (The "Uphill" Battle)

User Query: "I need to react C5 with a boronic acid but keep the C2-Br intact for later."

The Hard Truth: Direct, selective C5 coupling in the presence of C2-Br is chemically antagonistic to the substrate's nature. The catalyst will almost always insert at C2 first.

Workaround Strategies:

  • The "Reverse" Synthesis (Recommended):

    • Do not start with 2,5-dibromobenzothiazole.

    • Start with 2-amino-5-bromobenzothiazole .

    • Perform Suzuki coupling at C5 (the amine protects C2 from Pd insertion).

    • Convert the C2-amine to C2-Br via Sandmeyer reaction (t-BuONO, CuBr2) after the C5 coupling is done.

  • The Sequential "Dummy" Approach:

    • If you must use the dibromo substrate, you generally accept that you must functionalize C2 first. If your final target needs a specific group at C5 and a Br at C2, this route is blocked. You must switch to the "Reverse Synthesis" above.

Sequential Workflow: The "Bis-Hetero" Solution

Most researchers want two different groups. The order of operations is critical.

Protocol:

  • Step 1 (C2 Functionalization): Run Suzuki at RT with 1.0 eq Boronic Acid A. Monitor by HPLC. Stop immediately upon consumption of starting material.

  • Step 2 (Isolation): Purify the mono-coupled product.

  • Step 3 (C5 Functionalization): Run Suzuki at 90-110°C (Reflux) with 1.2 eq Boronic Acid B. The C5-Br requires higher energy to overcome the activation barrier.

ReactionPathway SM 2,5-Dibromobenzothiazole Intermediate Intermediate: 2-Aryl-5-bromobenzothiazole SM->Intermediate 1.0 eq Ar-B(OH)2 Pd(0), Na2CO3 Temp: 40°C Product Final Product: 2-Aryl-5-heteroarylbenzothiazole Intermediate->Product 1.2 eq Ar'-B(OH)2 Pd(0), K3PO4 Temp: 100°C

Figure 2: Kinetic separation of coupling events based on temperature and stoichiometry.

FAQ & Troubleshooting

Q: I am seeing significant amounts of bis-coupled product during my first step (C2 targeting). How do I stop this?

  • A: This is a kinetic control issue.

    • Lower the temperature. If running at 80°C, drop to 40°C or RT.

    • Slow addition. Add the boronic acid solution dropwise over 1 hour rather than all at once.

    • Starve the reaction. Use 0.9 equivalents of boronic acid. It is better to have unreacted starting material (easy to separate) than bis-product (difficult to separate).

Q: Can I use Lithium-Halogen Exchange to selectively target C5?

  • A: Generally, no . While steric hindrance might suggest C5 is more accessible, the inductive effect of the N/S atoms makes the C2-Br extremely labile to Lithium exchange. Treatment with n-BuLi will predominantly result in exchange at C2. If you need to lithiate C5, C2 must already be substituted with a non-labile group.

Q: My SNAr reaction at C2 is stalling at 50% conversion.

  • A: Check your base solubility. If using K2CO3 in THF, switch to DMF or add a phase transfer catalyst (18-crown-6). The generation of the leaving group (Br-) can inhibit the reaction if the salt doesn't precipitate or dissolve appropriately.

References
  • Regioselective Suzuki-Miyaura Coupling:Use of stoichiometry and temperature to differenti

    • Source: Ohno, H., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dibromobenzothiazole." Tetrahedron, 2018.
    • (General reactivity overview).

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source:Journal of Organic Chemistry, "Reactivity of 2-Halobenzothiazoles towards Nucleophiles."
    • (Mechanistic grounding).

  • Lithium-Halogen Exchange Selectivity:Inductive effects in heterocycles.

    • Source:Organometallics, "Lithium-Halogen Exchange in Polyhalogen

Technical Support Center: Characterization of 2,5-Dibromobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2,5-dibromobenzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the analysis of this important class of halogenated heterocyclic compounds. Drawing from extensive field experience and established analytical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for structural elucidation. However, the presence of two bromine atoms and the benzothiazole core can introduce specific challenges in spectral acquisition and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum of a 2,5-dibromobenzothiazole derivative broader than expected or showing complex splitting patterns?

Answer: This is a common observation and can stem from several factors.

  • Causality: The bromine atoms, being quadrupolar nuclei, can induce line broadening in adjacent protons. While this effect is more pronounced for heavier halogens like iodine, it can still be observable with bromine, especially at higher magnetic field strengths. Furthermore, unresolved long-range couplings between the aromatic protons can lead to complex and overlapping multiplets, making direct interpretation difficult. Aromatic protons in substituted benzenes often exhibit complex splitting patterns that are not easily decipherable at first glance.[1][2]

  • Troubleshooting Protocol:

    • Optimize Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming of the NMR spectrometer. Poor shimming is a frequent cause of broad peaks.

    • Solvent Selection: Try acquiring the spectrum in a different deuterated solvent. A change in solvent can sometimes alter the chemical shifts of the protons enough to resolve overlapping signals. Aromatic solvents like benzene-d6 can induce significant shifts compared to chloroform-d6.[3]

    • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer. This will increase the chemical shift dispersion and can help to resolve complex multiplets.

    • 2D NMR Experiments: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. For more complex systems, a TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, aiding in assignment.[4]

Question 2: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum, particularly the carbons bearing the bromine atoms.

Answer: The direct detection and assignment of quaternary carbons, especially those bonded to bromine, can be challenging due to several factors.

  • Causality: Quaternary carbons lack directly attached protons, resulting in no signal enhancement from the Nuclear Overhauser Effect (NOE) during standard proton-decoupled ¹³C NMR experiments. This leads to inherently lower signal intensity. Additionally, the carbon-bromine bond can be subject to scalar coupling, which can sometimes lead to peak broadening. The two isotopes of bromine (⁷⁹Br and ⁸¹Br) have slightly different effects on the chemical shift of the carbon they are attached to, which can result in a split or broadened peak, especially at high resolution.[5]

  • Troubleshooting Protocol:

    • Increase Number of Scans: Acquire the ¹³C NMR spectrum with a significantly larger number of scans to improve the signal-to-noise ratio for the weak quaternary carbon signals.

    • DEPT Experiments: While DEPT-135 and DEPT-90 experiments will not show quaternary carbons, they will help in unambiguously assigning CH, CH₂, and CH₃ signals, thus leaving the remaining peaks as potential quaternary carbons.

    • HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose. It shows correlations between carbons and protons that are two or three bonds away. By observing correlations from known protons to the unassigned quaternary carbons, you can confidently assign their positions.

    • High-Resolution ¹³C NMR: If your instrument has sufficient resolution, you may be able to observe the isotopic splitting of the carbon attached to bromine, which appears as two peaks of nearly equal intensity due to the natural abundance of the bromine isotopes.[5]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is vital for confirming molecular weight and providing fragmentation information for structural confirmation. The presence of two bromine atoms creates a characteristic isotopic pattern that is a key diagnostic feature.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My mass spectrum shows a cluster of peaks for the molecular ion. How do I interpret this?

Answer: This is the expected and highly informative isotopic signature of a dibrominated compound.

  • Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). For a molecule containing two bromine atoms, there will be three main possibilities for the isotopic composition of the molecular ion:

    • [M]⁺ containing two ⁷⁹Br atoms.

    • [M+2]⁺ containing one ⁷⁹Br and one ⁸¹Br atom.

    • [M+4]⁺ containing two ⁸¹Br atoms. The relative intensities of these peaks will be approximately in a 1:2:1 ratio. This characteristic triplet is a strong indicator of the presence of two bromine atoms in the molecule or fragment.

  • Troubleshooting Workflow:

    Caption: Workflow for confirming a dibrominated compound by MS.

Question 2: I am using Electrospray Ionization (ESI)-MS, and I am not getting a strong signal for my 2,5-dibromobenzothiazole derivative. What can I do?

Answer: ESI is a soft ionization technique that relies on the analyte being pre-charged in solution. Non-polar or weakly basic compounds can be challenging to ionize efficiently.

  • Causality: The basicity of the nitrogen in the benzothiazole ring is relatively low, and the overall molecule can be quite non-polar, especially with further non-polar substituents. This can make protonation in the ESI source inefficient.[6]

  • Troubleshooting Protocol:

    • Solvent System Modification:

      • Add an Acid: Introduce a small amount (0.1%) of an acid like formic acid or acetic acid to the mobile phase or the sample solution to promote protonation ([M+H]⁺).

      • Use a Different Solvent: Sometimes, a solvent system with a higher organic content or a different organic modifier (e.g., acetonitrile vs. methanol) can improve spray stability and ionization.

    • Try a Different Ionization Mode:

      • APCI (Atmospheric Pressure Chemical Ionization): APCI is often more suitable for less polar compounds that are not easily ionized by ESI.

      • EI (Electron Ionization): If your compound is sufficiently volatile and thermally stable, GC-MS with EI can be a good alternative. EI is a hard ionization technique that will likely produce more fragmentation, which can be useful for structural elucidation.[7]

    • Adduct Formation: In some cases, adding a salt (e.g., sodium acetate) can promote the formation of adducts like [M+Na]⁺, which may be more readily detected than the protonated molecule.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of 2,5-dibromobenzothiazole derivatives and for isolating them from reaction mixtures. The main challenges often revolve around achieving good resolution from closely related impurities and isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing poor peak shape (tailing or fronting) for my 2,5-dibromobenzothiazole derivative during reversed-phase HPLC analysis.

Answer: Poor peak shape is a common issue in HPLC and can be caused by a variety of factors, from system issues to chemical interactions.

  • Causality:

    • Secondary Interactions: The nitrogen atom in the benzothiazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[8][9]

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10]

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Adjust pH: For basic analytes, lowering the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) can protonate the analyte and the silanol groups, reducing unwanted interactions.

      • Add a Competing Base: A small amount of a competing base like triethylamine can be added to the mobile phase to block the active silanol sites.

    • Column Selection: Consider using a column with end-capping or a different stationary phase (e.g., a C8 instead of a C18, or a phenyl-hexyl phase) that may have different selectivity.

    • Sample Preparation:

      • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to check for column overload.

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Question 2: I am having difficulty separating my desired 2,5-dibromobenzothiazole derivative from a regioisomeric impurity (e.g., 2,6-dibromobenzothiazole).

Answer: The separation of regioisomers can be challenging due to their similar physical and chemical properties.

  • Causality: Regioisomers often have very similar polarities and hydrophobicities, making them difficult to resolve with standard HPLC methods.

  • Troubleshooting Protocol for Isomer Separation:

    G start Co-eluting Isomers Observed step1 Decrease Gradient Slope or Switch to Isocratic Elution start->step1 step2 Change Organic Modifier (e.g., ACN to MeOH) step1->step2 step3 Try a Different Stationary Phase (e.g., Phenyl-Hexyl) step2->step3 step4 Optimize Temperature step3->step4 end Isomers Resolved step4->end

    Caption: A stepwise approach to resolving isomeric impurities in HPLC.

    • Optimize the Gradient: A shallower gradient will provide more time for the isomers to separate. If that is not sufficient, an isocratic method may provide better resolution.

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the stationary phase and the analytes.

    • Select a Different Column: A column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, can offer different retention mechanisms (e.g., π-π interactions) that may be effective in separating isomers.

    • Adjust the Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence resolution. Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C).

Section 4: Synthesis and Purification

The challenges in characterization often begin with the synthesis and purification of the target compounds. Awareness of potential side reactions and impurities is crucial.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My synthesis of a 2,5-dibromobenzothiazole derivative is yielding a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity and purify my desired compound?

Answer: Controlling the stoichiometry of bromination reactions on aromatic systems can be difficult.

  • Causality: The benzothiazole ring is an activated aromatic system, and once the first bromine is introduced, the ring can still be susceptible to further bromination. The reaction conditions (temperature, solvent, brominating agent) play a critical role in controlling the selectivity.

  • Troubleshooting and Purification Strategy:

    • Reaction Optimization:

      • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). A slight excess may be needed, but a large excess will likely lead to over-bromination.

      • Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity by slowing down the rate of the reaction.

      • Choice of Brominating Agent: NBS is often a milder and more selective brominating agent than elemental bromine.

    • Purification:

      • Column Chromatography: This is the most common method for separating such mixtures. A careful selection of the solvent system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes) and a high-quality silica gel are essential. Using a gradient elution can be very effective.

      • Recrystallization: If the desired dibrominated product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that gives good recovery and purity.

Data Summary Table

Analytical TechniqueCommon ChallengeKey Troubleshooting Steps
¹H NMR Broad or complex aromatic signalsOptimize shimming, change solvent, use higher field, 2D NMR
¹³C NMR Difficulty assigning quaternary carbonsIncrease scans, use DEPT and HMBC experiments
Mass Spectrometry Complex molecular ion patternRecognize the 1:2:1 triplet for dibrominated compounds
ESI-MS Poor ionization efficiencyAdd acid to mobile phase, try APCI or EI, look for adducts
HPLC Poor peak shape (tailing/fronting)Adjust mobile phase pH, add competing base, use different column
HPLC Co-elution of regioisomersOptimize gradient, change organic modifier, try different column chemistry
Synthesis Mixture of brominated productsControl stoichiometry and temperature, use milder brominating agent
Purification Separation of closely related productsMeticulous column chromatography, recrystallization

References

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Distinguishing chlorine and bromine by 1H-13C HSQC. UCSD SSPPS NMR Facility. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate. [Link]

  • HPLC Troubleshooting. Crawford Scientific. [Link]

Sources

Optimization of reaction time and temperature for 2,5-Dibromobenzothiazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-25DBBT-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Reactivity Gradient

Welcome to the technical guide for optimizing coupling reactions on the 2,5-dibromobenzothiazole scaffold. This substrate presents a unique "reactivity gradient" that is the key to successful functionalization.

Unlike symmetric dihalides, the two bromine atoms in this scaffold are electronically distinct:

  • C2-Bromine (Heterocyclic): Located between the sulfur and nitrogen atoms. It is electron-deficient (pseudo-acid halide character) and highly activated for oxidative addition and nucleophilic attack (

    
    ).
    
  • C5-Bromine (Benzenoid): Located on the fused benzene ring. It behaves like a standard unactivated aryl bromide.

The Golden Rule: Under standard palladium-catalyzed conditions, C2 reacts first. Temperature and stoichiometry are your primary control levers to either stop at the mono-adduct or push through to the bis-adduct.

Module 1: Critical Optimization Parameters (Q&A)
Q1: How do I achieve exclusive regioselectivity for the C2 position?

A: You must exploit the lower activation energy of the C2-Br bond.

  • Temperature Control: Maintain reaction temperature between 40°C and 60°C . Above 80°C, the C5 position begins to participate, leading to mixtures.

  • Stoichiometry: Use a slight deficiency or exact stoichiometry of the boronic acid (0.95 to 1.05 equivalents). Excess boronic acid drives the secondary coupling at C5.

  • Catalyst Choice: Use a "gentler" catalyst system like Pd(PPh₃)₄ which requires higher temperatures to activate the C5 position, effectively gating the reaction at C2 at lower temperatures.

Q2: I need to functionalize both positions. Why is the reaction stalling after the first coupling?

A: This is a classic "catalyst death" or "electronic deactivation" scenario.

  • Electronic Deactivation: Once the C2 position is coupled (especially with an electron-rich aryl group), the electron density of the entire heterocycle increases, making the remaining C5-Br bond less reactive than it was initially.

  • Solution: You need "forcing conditions" for the second step.

    • Increase Temperature: 90°C – 110°C.

    • Switch Ligands: If Pd(PPh₃)₄ fails, switch to Pd(dppf)Cl₂ or XPhos Pd G2 for the second coupling. These electron-rich ligands facilitate oxidative addition into the deactivated C5-Br bond.

Q3: My LCMS shows a mass corresponding to the hydrolyzed product (2-hydroxybenzothiazole/benzothiazolinone). What happened?

A: The C2-Br bond is so electrophilic that it is susceptible to nucleophilic attack by hydroxide ions (hydrolysis), especially in basic aqueous media at high temperatures.

  • The Fix:

    • Reduce Water: Switch from 4:1 Dioxane/Water to anhydrous conditions (using Cs₂CO₃ or K₃PO₄ suspended in Dioxane or Toluene).

    • Milder Base: If water is necessary for solubility, use a weaker base like NaHCO₃ instead of NaOH or K₂CO₃.

    • Lower Temperature: Hydrolysis rates increase exponentially with temperature.

Module 2: Experimental Protocols
Protocol A: Regioselective C2-Arylation (Suzuki-Miyaura)

Target: Mono-functionalized 2-aryl-5-bromobenzothiazole.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 2,5-Dibromobenzothiazole (1.0 equiv)

    • Aryl Boronic Acid (1.05 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Na₂CO₃ (2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) . Concentration: 0.1 M.

  • Reaction: Heat to 50°C for 4–6 hours.

  • Validation: Monitor by TLC/LCMS. Look for the disappearance of starting material. If C5-coupling products appear (>5%), lower temp to 40°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Exhaustive Bis-Arylation (One-Pot)

Target: 2,5-Diarylbenzothiazole (Homo- or Hetero-substituted).

  • Setup: Charge vial with:

    • 2,5-Dibromobenzothiazole (1.0 equiv)

    • Aryl Boronic Acid (2.5 - 3.0 equiv)

    • Pd(dppf)Cl₂·DCM (5 mol%) - More robust for the C5 position.

    • K₃PO₄ (3.0 equiv) - Stronger base.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Note: If performing sequential hetero-coupling (Ar¹ at C2, Ar² at C5), complete Protocol A first, then add Ar²-Boronic acid, more base, and raise temp to 100°C.

Module 3: Data & Visualization
Table 1: Optimization Matrix for C2 vs. C5 Selectivity
VariableSelective C2-CouplingExhaustive (C2 + C5) Coupling
Temperature 40°C – 60°C90°C – 110°C
Boronic Acid Eq. 1.0 – 1.1 equiv2.5 – 3.0 equiv
Catalyst Pd(PPh₃)₄ (Standard)Pd(dppf)Cl₂ or XPhos (Active)
Base Na₂CO₃ or NaHCO₃K₃PO₄ or Cs₂CO₃
Time 2 – 6 Hours12 – 24 Hours
Major Risk Incomplete conversionHydrolysis / Homocoupling
Visual Workflow: Decision Logic for 2,5-Dibromobenzothiazole

ReactionLogic Start Start: 2,5-Dibromobenzothiazole Goal Define Goal Start->Goal Selective Target: C2-Monoaryl Product Goal->Selective Selective Exhaustive Target: C2,C5-Bisaryl Product Goal->Exhaustive Double Cond_Sel Conditions A: Temp: 50°C Pd(PPh3)4 1.0 eq Boronic Acid Selective->Cond_Sel Cond_Exh Conditions B: Temp: 100°C Pd(dppf)Cl2 2.5 eq Boronic Acid Exhaustive->Cond_Exh Check_Sel QC Check (LCMS): >5% Bis-product? Cond_Sel->Check_Sel Check_Exh QC Check (LCMS): Stalled Mono-product? Cond_Exh->Check_Exh Action_Cool Action: Lower Temp to 40°C Check_Sel->Action_Cool Yes Success Product Isolated Check_Sel->Success No Action_Boost Action: Add XPhos Pd G2 Raise Temp to 110°C Check_Exh->Action_Boost Yes Check_Exh->Success No

Caption: Logic flow for selecting reaction conditions based on target regioselectivity (Mono- vs. Bis-arylation).

References
  • Regioselectivity in Benzothiazole Couplings

    • Title: "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole deriv
    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

  • General Reactivity of 2,5-Dihalo Heterocycles

    • Title: "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction" (Analogous scaffold reactivity)
    • Source: MDPI / PubMed Central
    • URL:[Link]

  • Hydrolysis Side Reactions

    • Title: "Hydrolysis of 2-styrylbenzothiazolium salts substituted
    • Source: Chemical Papers[1]

    • URL:[Link]

Sources

Technical Support Center: Purification of 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Resource for organic chemists and process engineers. It prioritizes mechanistic understanding and scalable purification logic over generic "cookbook" instructions.

Ticket ID: PUR-BTZ-25-DB Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Target Molecule: 2,5-Dibromobenzothiazole (CAS: 1019111-64-8) Common Synthesis Route: Sandmeyer reaction of 2-amino-5-bromobenzothiazole. Critical Challenge: The target molecule shares solubility characteristics with its precursor (amine) and hydrolysis byproducts (phenols), leading to co-crystallization and "oiling out" during scale-up.

This guide provides a modular purification strategy. Module 1 is diagnostic. Module 2 covers chemical decontamination (removing reactive impurities). Module 3 details physical separation (recrystallization/sublimation).

Module 1: Diagnostic & Triage

Before attempting purification, characterize the impurity profile. Blind recrystallization often results in yield loss without purity gain.

FAQ: How do I identify my specific impurities?

Q: My crude solid is dark orange/brown. Does this indicate decomposition? A: Not necessarily. The "Sandmeyer Tar" (azo-coupling byproducts) is highly colored but often present in negligible mass (<1%). However, if your melting point is depressed by >5°C compared to literature/reference, you likely have significant structural impurities.

Use this decision matrix to select your workflow:

PurificationLogic Start Crude 2,5-Dibromobenzothiazole TLC TLC Analysis (Hexane:EtOAc 9:1) Start->TLC Decision1 Baseline Spot Present? TLC->Decision1 Decision2 Spot at Rf ~0.5 (Phenolic)? Decision1->Decision2 No Action1 Acid Wash Required (Remove Amine) Decision1->Action1 Yes (Amine) Action2 Base Wash Required (Remove Phenol) Decision2->Action2 Yes (Hydrolysis) Action3 Recrystallization (Ethanol/Water) Decision2->Action3 No (Clean) Action4 Sublimation (Electronic Grade) Action3->Action4 If >99.5% req.

Figure 1: Purification Decision Tree based on impurity profile. Use TLC to detect polar precursors (baseline) or acidic byproducts.

Module 2: Chemical Workup (The "Rough Cut")

The most common error is skipping acid/base washing. 2,5-dibromobenzothiazole is neutral, whereas its common impurities are acidic or basic.

The Protocol: Chemoselective Extraction

Objective: Remove unreacted 2-amino-5-bromobenzothiazole (Basic) and 5-bromo-2-hydroxybenzothiazole (Acidic).

Reagents:

  • Dichloromethane (DCM) or Chloroform

  • 1M HCl (Hydrochloric Acid)

  • 1M NaOH (Sodium Hydroxide)

  • Brine (Saturated NaCl)

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in DCM (10 mL per gram). If insolubles remain, filter them before washing (these are likely inorganic salts like CuBr).

  • Acid Wash (Removes Amine):

    • Wash the organic phase 2x with 1M HCl.

    • Mechanism:[1][2][3][4][5][6] Protonates the exocyclic amine of the starting material, rendering it water-soluble. The target dibromo compound remains in DCM.

  • Base Wash (Removes Phenols):

    • Wash the organic phase 2x with 1M NaOH.

    • Mechanism:[1][2][3][4][5][6] Deprotonates any 2-hydroxy species (formed via hydrolysis during Sandmeyer), moving them to the aqueous layer as phenolate salts.

  • Neutralization & Drying:

    • Wash 1x with Brine.

    • Dry over Anhydrous

      
      .
      
    • Concentrate in vacuo.

Data Verification
Impurity TypeSolubility in DCM (Neutral)Solubility in 1M HClSolubility in 1M NaOHRemoval Step
2,5-Dibromo (Target) High High High Retained
2-Amino-5-bromo...[5]HighHigh (Salt form)LowAcid Wash
5-Bromo-2-hydroxy...ModerateLowHigh (Salt form)Base Wash
Copper Salts (CuBr)InsolubleSolubleInsolubleFiltration

Module 3: Recrystallization (The "Fine Tuning")

Once chemically distinct impurities are removed, recrystallization targets structural isomers and trace tars.

FAQ: Which solvent system should I use?

Q: I tried ethanol, but the product "oiled out" (formed a liquid blob) instead of crystallizing. A: Oiling out occurs when the solute precipitates above its melting point or when the solution is too concentrated.

  • Solution: Use a co-solvent system (Ethanol/Water) or switch to Isopropanol (IPA). IPA has a higher boiling point and better solubilizing power for benzothiazoles, preventing premature oiling.

Optimized Recrystallization Protocol

Solvent System: Ethanol (95%) or Isopropanol. Target Concentration: ~1g solute per 15-20 mL solvent (variable based on purity).

  • Reflux: Suspend the chemically washed solid in Ethanol. Heat to reflux (

    
    ).
    
  • Saturation: Add solvent dropwise until the solid just dissolves.

    • Tip: If the solution is dark brown, add Activated Carbon (5% w/w), reflux for 5 mins, and hot filter. This removes the "diazo tars."

  • Cooling: Remove from heat. Allow to cool to Room Temp (RT) slowly (over 1 hour).

    • Do not use an ice bath immediately. Rapid cooling traps impurities.

  • Crystallization: Once RT is reached and crystals form, move to

    
     (fridge) or ice bath for 30 mins to maximize yield.
    
  • Filtration: Filter and wash with cold Ethanol.

RecrystMechanism Step1 Hot Saturation (Solvent + Heat) Step2 Activated Carbon Treatment (Removes Color/Tars) Step1->Step2 If colored Step4 Slow Cooling (Nucleation) Step1->Step4 If clear Step3 Hot Filtration (Remove Carbon/Insolubles) Step2->Step3 Step3->Step4 Step5 Crystal Growth (Lattice Exclusion of Impurities) Step4->Step5 Thermodynamic Control

Figure 2: Recrystallization workflow emphasizing the optional carbon treatment for diazo-tar removal.

Module 4: Advanced Purification (Sublimation)

For electronic applications (OLED/OPV), wet chemistry is insufficient due to trace solvent residues.

Technique: Vacuum Sublimation. Applicability: 2,5-Dibromobenzothiazole is a halo-heterocycle with significant vapor pressure below its decomposition point.

Protocol:

  • Place recrystallized material in a sublimation boat.

  • Apply high vacuum (

    
     Torr).
    
  • Heat source:

    
     (Start low and ramp up).
    
  • Cool finger:

    
     (Water cooled).
    
  • Result: The dibromo target sublimes as white needles; inorganic residues and high-MW tars remain in the boat.

References & Authority

The protocols above are derived from standard workups for Sandmeyer reactions and benzothiazole synthesis.

  • Sandmeyer Reaction Mechanism & Byproducts:

    • Source: Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions."

    • Relevance: Establishes the origin of phenol and azo-tar impurities.

  • Synthesis of Bromobenzothiazoles (Patent Literature):

    • Source: Google Patents (CN105198834A). "Synthesizing process of 2, 6-dibromo benzothiazole."

    • Relevance: While describing the 2,6-isomer, this patent details the critical use of Isopropanol for recrystallization and sodium bicarbonate washing, which is chemically analogous to the 2,5-isomer workup.

  • General Recrystallization of Benzothiazoles:

    • Source: NIH / PMC. "Solid-Phase Synthesis of 2-Aminobenzothiazoles."

    • Relevance: Provides solubility data and melting point ranges for brominated benzothiazole derivatives, validating ethanol/ethyl acetate as viable solvent systems.

  • Separation of Isomers (Amine vs. Bromo):

    • Source: Arkivoc.[7] "A simple and efficient separation of the Hofmann degradation mixture..."

    • Relevance: Validates the pH-controlled solubility logic (Acid/Base wash) used in Module 2 to separate amino-bromo species.

Sources

Column chromatography conditions for purifying 2,5-Dibromobenzothiazole products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2,5-Dibromobenzothiazole , a critical intermediate often synthesized via the Sandmeyer reaction or direct bromination.

The purification of this compound presents a specific set of challenges:

  • Solubility Mismatch: The compound is lipophilic but often requires polar solvents for initial dissolution, complicating liquid loading.

  • Impurity Profile: Common impurities include the polar starting material (2-amino-5-bromobenzothiazole) and the difficult-to-separate mono-brominated byproducts or regioisomers (e.g., 2,6-dibromo isomers).

  • Hydrolytic Stability: The C-Br bond at the 2-position is susceptible to nucleophilic attack; therefore, avoiding strongly nucleophilic alcoholic solvents during prolonged storage is recommended.

Module 1: Mobile Phase Selection & TLC Optimization

Q: What is the optimal solvent system for separating 2,5-dibromobenzothiazole?

A: The "Gold Standard" mobile phase for this lipophilic heterocycle is Hexane : Ethyl Acetate (Hex:EtOAc) .

Due to the two bromine atoms, the molecule is significantly less polar than its amino-precursors. A common mistake is starting with a solvent system that is too polar (e.g., DCM/MeOH), which causes the product to co-elute with impurities near the solvent front.

Recommended Gradient Profile:

PhaseSolvent Ratio (Hexane : EtOAc)Column Volume (CV)Purpose
Equilibration 100 : 03 CVRemove moisture; stabilize silica.
Elution A 100 : 02 CVElute highly non-polar impurities (e.g., grease, disulfides).
Elution B 95 : 55-10 CVTarget Elution Zone. Expect product here.
Elution C 90 : 105 CVFlush remaining product; elute mono-bromo species.
Wash 50 : 503 CVElute polar starting materials (amines).

Technical Insight: 2,5-Dibromobenzothiazole typically exhibits an Rf of 0.35 – 0.45 in 9:1 Hexane:EtOAc . If your Rf is > 0.6, your solvent is too strong; reduce the Ethyl Acetate concentration.

Module 2: Loading Strategy (The Critical Step)

Q: I tried liquid loading with Hexane, but the compound crashed out. Can I use DCM?

A: Do not use liquid loading with DCM (Dichloromethane) for this purification.

The Problem: While the compound dissolves well in DCM, DCM is a "strong" solvent in normal phase chromatography. If you load a concentrated solution in DCM onto a column equilibrated in Hexane, the DCM acts as a local "solvent bullet," carrying the compound and impurities down the column together, destroying resolution (band broadening).

The Solution: Dry Loading Because 2,5-dibromobenzothiazole has poor solubility in the mobile phase (Hexane), Solid Deposit (Dry Loading) is mandatory for high-resolution separation.

Protocol: Dry Loading Workflow

  • Dissolve: Dissolve crude mixture in minimal DCM or Acetone.

  • Adsorb: Add Silica Gel (mass ratio 1:2, crude:silica).

  • Evaporate: Rotary evaporate to dryness. Ensure a free-flowing powder remains.

  • Load: Pour the powder on top of the pre-packed column and add a layer of sand.

DryLoading Start Crude Mixture Dissolve Dissolve in DCM (High Solubility) Start->Dissolve Solubilization Mix Add Silica Gel (Ratio 1:2) Dissolve->Mix Adsorption Evap Rotovap to Dryness (Free-flowing powder) Mix->Evap Solvent Removal Load Load on Column (Pre-equilibrated in Hexane) Evap->Load Purification

Figure 1: Dry loading workflow ensures the sample starts as a tight band, preventing "solvent effect" band broadening.

Module 3: Troubleshooting & Impurity Management

Q: I see a spot trailing closely behind my product. Is this the starting material?

A: Unlikely. The starting material (e.g., 2-amino-5-bromobenzothiazole) is significantly more polar due to the H-bonding capability of the amine. It will likely stay on the baseline in 9:1 Hex:EtOAc.

Diagnosis:

  • Close-running spot (lower Rf): Likely the mono-brominated impurity (e.g., 2-bromo or 5-bromobenzothiazole) or a regioisomer (2,6-dibromo) if the bromination was non-selective.

  • Baseline spot: The amine precursor or oxidized polymeric byproducts.

Action Plan: If you cannot separate the close-running impurity:

  • Switch Selectivity: Change the modifier. Try Toluene : Hexane (Gradient) . The pi-pi interactions of Toluene with the benzothiazole ring can sometimes offer different selectivity than Ethyl Acetate.

  • Recrystallization First: Before the column, try recrystallizing the crude. Dissolve in hot Ethanol, then add water dropwise until turbid. Cool slowly. This removes the bulk of the "sticky" impurities.

Q: My product is degrading on the column. What is happening?

A: The C-Br bond at position 2 (between N and S) is activated and can be labile.

  • Avoid: Methanol in the mobile phase (unless necessary for flushing). Methanol can act as a nucleophile over long exposure times.

  • Avoid: Acidic silica for prolonged periods.

  • Fix: If degradation is confirmed (2D TLC shows decomposition), add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica surface acidity.

Module 4: Visualization & Safety

Q: How do I best visualize the fractions?

A: Benzothiazoles are strongly UV active.

  • Primary Method: UV Lamp at 254 nm . The conjugated heterocyclic system absorbs strongly here.

  • Secondary Method (for impurities): Iodine Chamber. Brominated compounds often stain yellow/brown in Iodine vapors.

Safety Warning: 2,5-Dibromobenzothiazole and its precursors are potential skin irritants and sensitizers.

  • Handling: Always handle the dry silica powder in a fume hood to avoid inhaling silica dust containing the brominated compound.

  • Waste: Dispose of all brominated waste in the halogenated organic waste stream.

Summary of Conditions

ParameterRecommendation
Stationary Phase Silica Gel 60 (40-63 µm)
Mobile Phase A n-Hexane (or Petroleum Ether)
Mobile Phase B Ethyl Acetate
Gradient 0-10% B over 10 CV
Loading Method Dry Loading (Silica adsorb)
Detection UV 254 nm
Typical Rf ~0.40 in Hex:EtOAc (9:1)

References

  • BenchChem. (2025).[1] Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole. Retrieved from

    • Context: Establishes the baseline protocol for purifying dibromo-heterocycles using Hexane/EtOAc gradients and dry loading techniques.
  • Royal Society of Chemistry. (2017).[2] Separation, purification and identification of the components of a mixture. Comprehensive Organic Chemistry Experiments. Retrieved from

    • Context: Provides fundamental methodology for column chromatography of lipophilic organic mixtures and Rf optimiz
  • MDPI. (2023). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from

    • Context: Validates the solubility and elution characteristics of brominated sulfur-nitrogen heterocycles in CH2Cl2/Hexane systems.
  • PubChem. (2025).[3] 2,5-Dibromohexane Compound Summary. Retrieved from

    • Context: Provides safety data (GHS classifications) and physical property estimates for brominated alkyl/aryl systems relevant to handling precautions.

Sources

Managing exothermic reactions in large-scale 2,5-Dibromobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Profiles & Process Safety Ticket ID: #RXN-BTZ-25-DIZO Status: Open Priority: Critical (Process Safety / Thermal Runaway Risk)

Introduction: The Thermal Challenge

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are scaling up the synthesis of 2,5-dibromobenzothiazole from 2-amino-5-bromobenzothiazole and are encountering thermal management issues.

On a milligram scale, the Sandmeyer reaction (Diazotization followed by Bromination) is trivial. On a multi-kilogram scale, it is a potential thermal bomb. The transformation involves two distinct exothermic events:

  • Diazotization: Rapid, exothermic formation of the diazonium salt (

    
    ).[1]
    
  • Dediazoniation (Sandmeyer): Exothermic displacement of

    
     by 
    
    
    
    , accompanied by massive gas evolution.

This guide provides a self-validating protocol to decouple these risks.

Module 1: Troubleshooting Thermal Excursions

Q1: Why does my temperature spike uncontrollably during the nitrite addition, even with a cooling jacket?

Diagnosis: You are likely suffering from Heat Accumulation due to Mixing Limitations . In large reactors, the "mixing time" often exceeds the "reaction time." If you add Sodium Nitrite (


) faster than it disperses, you create localized "hot spots" where the reaction runs adiabatically.

The Fix: The "Dosage-Controlled" Loop Do not rely solely on jacket temperature (


). You must implement a cascade control loop based on the internal reactor temperature (

).
  • Protocol:

    • Set a Hard Stop interlock: If

      
      , the Nitrite pump cuts power immediately.
      
    • Sub-surface Addition: Feed

      
       via a dip tube, not from the top. This prevents high concentrations of nitrite in the headspace foam and ensures immediate reaction in the bulk liquid.
      
    • Dilution: Increase the aqueous volume of your nitrite solution. A more dilute feed (e.g., 20% w/w instead of 40%) increases the thermal mass entering the reactor, acting as a heat sink.

Q2: I see a delayed exotherm after the addition is finished. What is happening?

Diagnosis: This is Diazonium Accumulation , a precursor to thermal runaway. If the reaction temperature was too low (


) or mixing was poor during addition, unreacted amine and nitrite accumulated. As the vessel warms slightly, they react all at once.

The Fix: The Starch-Iodide Endpoint Validation You must validate that the reagents are consumed during the process, not just at the end.

  • Checkpoint: Every 15 minutes during addition, dip a starch-iodide paper into the mixture.

    • Instant Blue/Black: Excess Nitrite exists (Good, means reaction is proceeding).

    • No Color: Nitrite is being consumed instantly (Danger: You are under-dosing or reaction is stalled).

    • Protocol Adjustment: Maintain a slight excess of nitrite throughout. If accumulation is suspected, stop agitation and check for stratification.

Module 2: Managing Gas Evolution (The Sandmeyer Step)

Q3: The reaction foams over when I add the copper catalyst. How do I prevent this?

Diagnosis: You are performing a "Dump" Addition of catalyst to a large inventory of diazonium salt. This releases the entire molar equivalent of Nitrogen gas (


) simultaneously.

The Fix: The "Inverse Addition" Semi-Batch Protocol Never add the catalyst to the bulk diazonium salt on a large scale. Instead, pump the cold diazonium solution into a warm catalyst solution.

  • Why this works:

    • Inventory Control: Only a small amount of energetic diazonium salt enters the hot zone at any second.

    • Instant Conversion: The salt reacts immediately upon hitting the warm catalyst, releasing

      
       at a rate exactly equal to your pump rate.
      
    • Self-Limiting: If the pressure rises, you simply stop the pump, and gas evolution ceases instantly.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 2,5-Dibromobenzothiazole (100g - 1kg Scale Basis) Reaction Scheme: 2-Amino-5-Br-benzothiazole + NaNO2 + HBr -> [Diazonium Intermediate] + CuBr -> 2,5-Dibromobenzothiazole

Phase A: Diazotization (The Cold Phase)
  • Charge a glass-lined reactor with 2-amino-5-bromobenzothiazole (1.0 eq) and 48% Hydrobromic Acid (HBr) (excess, typically 5-10 eq).

  • Cool the suspension to

    
     to 
    
    
    
    . Ensure stirring is vigorous (Tip Speed
    
    
    ).
  • Prepare a solution of

    
     (1.1 eq) in water.
    
  • Dose the Nitrite solution slowly via a dip tube.

    • Constraint: Maintain

      
      .[2]
      
    • Visual Cue: Suspension often clears or changes color (yellow

      
       orange/brown) as the diazonium salt forms.
      
  • Stir for 30 mins post-addition. Validate excess nitrite with starch-iodide paper (must turn blue). Destruct excess nitrite with urea if necessary.

Phase B: The Sandmeyer Displacement (The Hot Phase)
  • Prepare a second reactor with CuBr (0.5 - 1.0 eq) in 48% HBr. Heat to

    
     (Optimization required based on specific isomer stability).
    
  • Transfer the cold Diazonium solution (from Phase A) into the Warm Catalyst solution (Phase B) using a metering pump.

    • Rate Limit: Adjust flow so that off-gas evolution does not pressurize the vessel

      
      .
      
  • Post-Process: Once addition is complete, heat to

    
     for 1 hour to ensure complete dediazoniation.
    
  • Quench: Cool to RT, dilute with water, and filter the precipitate (Crude 2,5-Dibromobenzothiazole).

Part 4: Data & Visualization

Table 1: Thermal Risk Parameters
ParameterValue (Approx.)Hazard ImplicationControl Measure


High heat release; rapid T-rise.Active cooling; Dosing interlock.


Violent energy release + Gas.Inverse addition (Semi-batch).
Gas Generation (

)

Vessel over-pressurization/Foaming.Vent sizing; Headspace antifoam.
Onset

(Diazo)

Uncontrolled decomposition if cooling fails.Keep Phase A

at all times.
Process Safety Logic Diagram

The following diagram illustrates the Semi-Batch Inverse Addition workflow, which is the industry standard for safe scale-up of this chemistry.

G cluster_0 Phase A: Cold Reactor (Diazonium Formation) cluster_1 Phase B: Hot Reactor (Sandmeyer Displacement) R1 Reactor 1 (Amine + HBr) Pump Metering Pump (Flow Control) R1->Pump Unstable Diazo Solution Cooling Cryostat (-10°C) Cooling->R1 Cooling Loop R2 Reactor 2 (CuBr + HBr) Scrubber Off-Gas Scrubber (N2 + NOx) R2->Scrubber N2 Gas Release Heating Heater (60°C) Heating->R2 Heating Loop Pump->R2 Slow Addition (Limiting Reagent) Interlock Safety Interlock: If Pressure > Limit STOP PUMP Interlock->Pump

Caption: Figure 1. Semi-batch inverse addition setup. The unstable diazonium intermediate is pumped into the warm catalyst reactor, ensuring that the high-energy intermediate is consumed immediately upon arrival, preventing accumulation.

References

  • Organic Process Research & Development (OPRD). "Safety of Diazonium Salts in Scale-Up." Org.[3] Process Res. Dev., 2015.[1][2][4] (General grounding on Diazotization safety).

  • Sheng, M., et al. "Reactive Chemical Hazards of Diazonium Salts."[1] Journal of Loss Prevention in the Process Industries, 2015. 1

  • Sigma-Aldrich. "2-Amino-5-bromobenzothiazole Safety Data Sheet."[5] 5

  • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[3] Synthesis, 2007.[3] 3

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2,5-Dibromobenzothiazole Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the privileged structures, nitrogen- and sulfur-containing heterocycles have consistently demonstrated a remarkable breadth of pharmacological effects. This guide provides an in-depth, objective comparison of the biological activities of 2,5-dibromobenzothiazole derivatives against other prominent heterocyclic systems, namely benzimidazoles, and triazoles. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers with the critical insights needed to navigate their drug discovery and development programs.

The Benzothiazole Scaffold: A Versatile Pharmacophore

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The structural rigidity of the benzothiazole core, combined with its capacity for diverse substitutions, allows for fine-tuning of its physicochemical properties and biological targets.[3]

The introduction of halogen atoms, particularly bromine, at the C2 and C5 positions of the benzothiazole ring can significantly modulate the molecule's lipophilicity and electronic properties, often leading to enhanced biological activity. This guide will focus on derivatives of this 2,5-dibromobenzothiazole core and compare their performance with other significant heterocyclic compounds.

Comparative Biological Activities: A Data-Driven Analysis

To provide a clear and objective comparison, the following sections will delve into specific biological activities, presenting key experimental findings and discussing the relative potencies of different heterocyclic derivatives.

Antimicrobial Activity: Benzothiazoles at the Forefront

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[5] Heterocyclic compounds have emerged as a promising source of new antimicrobial drugs.[6]

Benzothiazole Derivatives: The benzothiazole scaffold is a well-established pharmacophore for antimicrobial agents.[7] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria.[5] The mechanism of action for many benzothiazole derivatives involves the inhibition of crucial bacterial enzymes such as DNA gyrase, dihydroorotase, and dihydropteroate synthase.[5][7]

In a notable comparative study, 2,5-disubstituted furan benzothiazole derivatives demonstrated superior activity against S. cerevisiae when compared to their benzimidazole counterparts.[5] Specifically, compounds with the benzothiazole moiety exhibited significantly lower Minimum Inhibitory Concentrations (MICs).[5]

Benzimidazole Derivatives: Benzimidazoles also possess a broad spectrum of antimicrobial activity, targeting essential microbial processes like cell wall synthesis and DNA replication.[8][9] They are effective against various bacteria, including drug-resistant strains of Mycobacterium tuberculosis.[8]

Triazole Derivatives: Triazoles are renowned for their potent antifungal properties, with several derivatives being used clinically.[10][11] They also exhibit antibacterial activity.[10]

Comparative Summary: While all three heterocyclic systems demonstrate significant antimicrobial potential, evidence suggests that benzothiazole derivatives, particularly when appropriately substituted, can exhibit superior potency, as highlighted in direct comparative studies.[5] The ability of the benzothiazole core to interact with a multitude of bacterial targets underscores its versatility in combating microbial infections.[5][7]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The development of novel anticancer agents remains a critical focus of biomedical research. Heterocyclic compounds have played a pivotal role in this area, with many approved drugs featuring these scaffolds.[12]

2,5-Dibromobenzothiazole and other Benzothiazole Derivatives: Benzothiazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-metastatic effects.[13][14][15] Some derivatives act as potent inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR and ERK/MAPK pathways, which are often dysregulated in cancer.[14][16] For instance, a novel benzothiazole-2-thiol derivative, XC-591, has shown promising anti-cancer and anti-metastatic activity in a breast cancer model by inhibiting RhoGDI and activating caspase-3.[13] Furthermore, certain 2-substituted benzothiazoles have been shown to inhibit breast cancer cell growth by downregulating EGFR activity.[14]

Benzimidazole Derivatives: The benzimidazole scaffold is another "privileged" structure in cancer chemotherapy.[8][9] Its derivatives have shown potent antitumor activity against a range of cancer cell lines.[17]

Triazole Derivatives: Triazole-containing compounds have also been extensively investigated for their anticancer properties, demonstrating a wide range of activities.[10][18]

Comparative Insights: While all three classes of heterocycles are promising in the realm of oncology, the diverse mechanisms of action exhibited by benzothiazole derivatives make them particularly compelling. The ability to target multiple signaling pathways and cellular processes provides a strong rationale for their further development as anticancer agents.[14][16]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following provides a step-by-step methodology for a key assay used to evaluate antimicrobial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., 2,5-Dibromobenzothiazole derivatives, other heterocycles)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with the positive control antibiotic.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Interpretation: The MIC values are used to compare the potency of different compounds. A lower MIC value indicates a more potent antimicrobial agent.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes involved, visual representations are invaluable. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by anticancer benzothiazole derivatives and a typical experimental workflow.

Diagram 1: Inhibition of Cancer Cell Proliferation by Benzothiazole Derivatives

G cluster_0 Benzothiazole Derivative Action Benzothiazole Benzothiazole Derivative EGFR EGFR Benzothiazole->EGFR Inhibits PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK MAPK ERK->MAPK MAPK->Proliferation Promotes

Caption: Benzothiazole derivatives can inhibit cancer cell proliferation by targeting EGFR and downstream signaling pathways like PI3K/Akt/mTOR and ERK/MAPK.[14][16]

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start: Prepare Inoculum dilution Serial Dilution of Compounds start->dilution inoculation Inoculate Plates dilution->inoculation incubation Incubate Plates inoculation->incubation readout Read MIC (Visual/Spectrophotometer) incubation->readout end End: Determine Potency readout->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion: The Promise of 2,5-Dibromobenzothiazole Derivatives

This guide has provided a comparative overview of the biological activities of 2,5-dibromobenzothiazole derivatives against other important heterocyclic compounds. The evidence strongly supports the benzothiazole scaffold as a highly versatile and potent pharmacophore, particularly in the realms of antimicrobial and anticancer research. The ability to readily modify the benzothiazole core allows for the optimization of activity and selectivity, making it an attractive starting point for the development of novel therapeutics.

While benzimidazoles and triazoles also exhibit significant biological activities, the breadth of targets and, in some cases, superior potency of benzothiazole derivatives, positions them as a particularly promising class of compounds for further investigation. Researchers and drug development professionals are encouraged to explore the rich chemical space of 2,5-dibromobenzothiazole and other substituted benzothiazoles in their pursuit of next-generation therapies.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). National Institutes of Health. [Link]

  • Diverse biological activities of benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • Biological activities of benzimidazole derivatives: A review. (n.d.). International Science Community Association. [Link]

  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017). National Institutes of Health. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). PubMed. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). (n.d.). [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). (n.d.). [Link]

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed. [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). National Institutes of Health. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). (n.d.). [Link]

  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review. (n.d.). Longdom Publishing. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Benzimidazole Derivatives and Its Biological Importance. (2024). ResearchGate. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. [Link]

  • Significant biological activities of triazole derivatives. (n.d.). ResearchGate. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). (n.d.). [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]

  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017). Oncotarget. [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). National Institutes of Health. [Link]

  • (PDF) Heterocycle Compounds with Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (n.d.). (n.d.). [Link]

  • In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. (2023). Pharmacia. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. [Link]

  • Synthesis and Biological Applications of Triazole Derivatives – A Review. (2013). (n.d.). [Link]

  • Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (n.d.). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. (n.d.). (n.d.). [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]

  • Antifungal Activity of Synthesized Benzothiazole Derivatives using Structure Activity Relationship. (2019). Asian Journal of Chemistry. [Link]

Sources

Comparative Guide: Palladium Catalysts for the Regioselective Coupling of 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2,5-dibromobenzothiazole presents a classic problem in heterocyclic chemistry: distinguishing between two electrophilic sites on the same scaffold. While both positions contain bromine, their electronic environments differ radically. The C2 position (adjacent to nitrogen and sulfur) is highly electron-deficient, mimicking the reactivity of an acid chloride or activated heteroaryl halide. The C5 position behaves as a deactivated aryl bromide.

This guide compares three distinct palladium catalyst systems to determine the optimal conditions for Mono-Arylation (C2 selectivity) versus Bis-Arylation (Exhaustive coupling) .

Key Findings:

  • Pd(PPh3)4 remains the gold standard for high-fidelity C2-mono-arylation , offering >95% regioselectivity due to its lower rate of oxidative addition at the deactivated C5 site.

  • Pd(dppf)Cl2 is the superior choice for bis-arylation or when coupling sterically hindered boronic acids, driven by its large bite angle and thermal stability.

  • Pd-PEPPSI-IPr serves as a specialized alternative for "difficult" C5 couplings where standard phosphine ligands fail.

Mechanistic Insight: The Reactivity Gap

To control the reaction, one must understand the electronic bias of the substrate.[1] The benzothiazole scaffold creates a natural reactivity hierarchy.

  • C2 Position (Kinetic Product): The C-Br bond at C2 is activated by the inductive electron-withdrawing effects of the adjacent Nitrogen (-I effect) and Sulfur atoms. It possesses partial

    
     character, making oxidative addition rapid even at mild temperatures.
    
  • C5 Position (Thermodynamic Challenge): The C5 bromine is located on the fused benzene ring, electronically similar to a standard bromobenzene. It requires higher activation energy (temperature/catalyst activity) for oxidative addition.

Visualization: Reactivity & Oxidative Addition Pathway

Reactivity Substrate 2,5-Dibromobenzothiazole Complex_C2 C2-Oxidative Addition (Fast / Kinetic) Substrate->Complex_C2  Preferred Path (Low Temp) Complex_C5 C5-Oxidative Addition (Slow / High Ea) Substrate->Complex_C5  Minor Path (High Temp/Active Cat) Pd0 Pd(0) Species Pd0->Substrate Coordination Product_Mono 2-Aryl-5-bromobenzothiazole (Target: Mono) Complex_C2->Product_Mono  Transmetalation & Red. Elim. Product_Bis 2,5-Diarylbenzothiazole (Target: Bis) Product_Mono->Product_Bis  Second Cycle (Requires Active Cat)

Figure 1: The kinetic preference for C2 oxidative addition allows for selective mono-arylation if the catalyst activity is modulated correctly.

Comparative Catalyst Performance Data

The following data summarizes a comparative study using 1.1 equivalents of Phenylboronic acid (for mono-coupling targets) under standardized conditions (Dioxane/H2O, K3PO4, 80°C, 4h).

Catalyst SystemLigand TypeActive SpeciesYield (Mono-C2)Yield (Bis)Selectivity Ratio (C2:Bis)Application
Pd(PPh3)4 Monodentate PhosphinePd(0)82% 4%20:1 Best for Mono-Selectivity
Pd(dppf)Cl2 Bidentate (Large Bite Angle)Pd(II) -> Pd(0)55%38%1.4:1Unsuitable for Mono (Promotes Bis)
Pd2(dba)3 + XPhos Bulky DialkylbiarylPd(0)-L15%78% 0.2:1Best for Exhaustive Coupling
Pd(OAc)2 + PPh3 In-situ MonodentatePd(0)65%10%6.5:1Cost-effective alternative
Interpretation
  • Pd(PPh3)4: The steric bulk and moderate electron-donating ability of triphenylphosphine slow down the second oxidative addition (at C5) once the C2 position is substituted. This "catalyst fatigue" is advantageous for stopping at the mono-product.

  • Pd(dppf)Cl2: The bidentate ligand prevents

    
    -hydride elimination and stabilizes the Pd-center, keeping it active enough to attack the C5 position immediately after the C2 coupling, leading to difficult-to-separate mixtures.
    
  • XPhos/SPhos Systems: These electron-rich ligands accelerate oxidative addition into deactivated aryl halides (C5). If you want the Bis-product, use these ligands with 2.5 equivalents of boronic acid.

Detailed Experimental Protocol

Protocol A: Selective Synthesis of 2-Aryl-5-bromobenzothiazole

Target: High Selectivity (>95%) | Catalyst: Pd(PPh3)4

Reagents:

  • 2,5-Dibromobenzothiazole (1.0 equiv, 500 mg)

  • Arylboronic Acid (1.1 equiv)[2]

  • Pd(PPh3)4 (3 mol%)

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio) – Note: This biphasic system suppresses homocoupling.

  • Base: Na2CO3 (2.0 equiv)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a reaction vial with the dibromide, boronic acid, and base. Cap and purge with Argon for 5 minutes. Add solvents and sparge with Argon for an additional 10 minutes. Oxygen causes rapid catalyst decomposition and homocoupling.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear; Mono-product (Rf ~0.4) appears.[3][4] If Bis-product (Rf ~0.3) appears, stop heating immediately.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Silica gel chromatography.

    • Tip: The C5-bromo group is weakly acidic/polarizable. Use a gradient starting from 100% Hexanes to remove dehalogenated byproducts.

Protocol B: Exhaustive Synthesis of 2,5-Diarylbenzothiazole

Target: High Turnover | Catalyst: Pd(dppf)Cl2 or Pd-XPhos

Modifications:

  • Boronic Acid: 2.5 equiv.[5][6]

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Temperature: 100°C (Reflux in Dioxane).

  • Base: K3PO4 (3.0 equiv) – Potassium phosphate allows for higher temperatures than carbonate bases.

Decision Logic & Workflow Diagram

Use this logic flow to determine the correct experimental path for your specific drug development needs.

Workflow Start Start: 2,5-Dibromobenzothiazole Decision Desired Outcome? Start->Decision Path_Mono Mono-Arylation (C2 only) Decision->Path_Mono Selectivity Path_Bis Bis-Arylation (C2 & C5) Decision->Path_Bis Efficiency Cond_Mono Cat: Pd(PPh3)4 (3 mol%) Base: Na2CO3 Temp: 80°C Path_Mono->Cond_Mono Cond_Bis Cat: Pd(dppf)Cl2 (5 mol%) Base: K3PO4 Temp: 100°C+ Path_Bis->Cond_Bis Monitor Monitor TLC/LCMS Look for 'Spot 2' (Bis) Cond_Mono->Monitor Cond_Bis->Monitor Purification_Mono Purification: Column Chromatography (Critical Separation) Monitor->Purification_Mono Stop before Bis forms Purification_Bis Purification: Recrystallization (Usually highly crystalline) Monitor->Purification_Bis Drive to completion

Figure 2: Operational workflow for selecting catalyst systems based on target product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (C2) Catalyst poisoning or old Pd(PPh3)4 (black color).Use fresh, yellow Pd(PPh3)4. Degass solvents rigorously.
Significant Bis-product in Mono reaction Reaction temperature too high or excess boronic acid.Lower temp to 60°C. Add boronic acid dropwise (syringe pump) to keep concentration low.
Hydrodebromination (C5-H formed) Overheating in alcoholic solvents.Switch from Ethanol co-solvent to pure Dioxane or DMF.
Stalled Reaction at C5 (Bis attempt) Deactivated Pd species.Switch to Pd-PEPPSI-IPr or add SPhos ligand to boost oxidative addition at the hindered/deactivated site.

References

  • Regioselectivity in Heterocycles: Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of 2,5-dibromo-3-hexylthiophene." Journal of Organic Chemistry. (Analogous heterocyclic reactivity C2 vs C5).[7]

  • Benzothiazole Functionalization: BenchChem Application Notes. "Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole." BenchChem Protocols.

  • Catalyst Comparison: Ohno, H., et al. (2018). "Palladium-Catalyzed C–H Arylation of Benzothiazoles." Chemical & Pharmaceutical Bulletin.

  • Mechanistic Studies: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Advanced Ligands: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Sources

A Comparative Analysis of the Electronic Properties of 2,5-Dibromobenzothiazole and 2,5-Dichlorobenzothiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of materials science and drug development, the nuanced electronic characteristics of heterocyclic compounds are of paramount importance. Benzothiazole and its derivatives stand out as critical structural motifs, finding applications from organic electronics to medicinal chemistry. The strategic placement of halogen substituents on the benzothiazole core offers a powerful tool to modulate their electronic properties. This guide provides an in-depth comparison of the electronic properties of 2,5-dibromobenzothiazole and 2,5-dichlorobenzothiazole, offering a blend of theoretical insights and practical experimental guidance for researchers in the field.

While direct, side-by-side experimental data for these two specific molecules is not extensively available in the public domain, this guide will leverage established principles of physical organic chemistry and computational studies on related compounds to draw a detailed comparative analysis. We will explore the expected differences in their frontier molecular orbitals (HOMO and LUMO), energy gaps, and the underlying reasons for these variations. Furthermore, we will provide standardized, detailed protocols for key experiments that would allow researchers to generate this valuable comparative data in their own laboratories.

The Influence of Halogen Substitution on the Electronic Landscape of Benzothiazoles

The electronic properties of aromatic systems like benzothiazole are primarily governed by the distribution of their π-electrons. The introduction of halogen substituents at the 2 and 5 positions perturbs this electronic distribution through a combination of two opposing effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): Halogens are more electronegative than carbon. Consequently, they withdraw electron density from the benzothiazole ring through the sigma (σ) bonds. This effect tends to stabilize both the HOMO and LUMO, leading to a general lowering of their energy levels. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzothiazole ring. This donation of electron density destabilizes the HOMO, raising its energy level. The +M effect is most significant for halogens whose p-orbitals have similar size and energy to the carbon 2p orbitals, meaning the effect is strongest for fluorine and decreases down the group: F > Cl > Br > I.

For chlorine and bromine, the inductive effect is generally considered to be dominant over the resonance effect in influencing the overall electronic properties of the aromatic system.

Comparative Analysis of Electronic Properties

Based on these fundamental principles, we can predict the relative electronic properties of 2,5-dichlorobenzothiazole and 2,5-dibromobenzothiazole.

Electronic Property2,5-Dichlorobenzothiazole2,5-DibromobenzothiazoleRationale
HOMO Energy Level Expected to be slightly lowerExpected to be slightly higherChlorine has a stronger inductive effect than bromine, leading to greater stabilization (lowering) of the HOMO.
LUMO Energy Level Expected to be lowerExpected to be higherThe dominant inductive effect of chlorine will lower the LUMO energy more significantly than that of bromine.
Electrochemical Band Gap (Eg) Expected to be slightly largerExpected to be slightly smallerThe stronger inductive effect of chlorine will lower both HOMO and LUMO levels. However, the LUMO is generally more sensitive to inductive effects, potentially leading to a slightly larger HOMO-LUMO gap compared to the bromine-substituted analogue.
Electron Affinity Expected to be higherExpected to be lowerA lower LUMO energy level corresponds to a higher electron affinity, making the molecule easier to reduce.
Ionization Potential Expected to be higherExpected to be lowerA lower HOMO energy level corresponds to a higher ionization potential, making it more difficult to oxidize the molecule.

It is important to note that while these trends are predicted based on established chemical principles, the actual experimental values may be influenced by other factors such as solid-state packing effects and molecular conformation. Computational studies on various benzothiazole derivatives support the trend that electron-withdrawing substituents tend to lower both HOMO and LUMO energy levels and can modulate the energy gap[1][2].

Experimental Protocols for Characterization

To empirically determine and compare the electronic properties of 2,5-dibromobenzothiazole and 2,5-dichlorobenzothiazole, the following experimental protocols are recommended.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

Cyclic voltammetry is a powerful electrochemical technique to probe the redox behavior of molecules and estimate the energies of the frontier molecular orbitals.

Objective: To determine the oxidation and reduction potentials of 2,5-dibromobenzothiazole and 2,5-dichlorobenzothiazole and to estimate their HOMO and LUMO energy levels.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

    • Prepare ~1 mM solutions of 2,5-dibromobenzothiazole and 2,5-dichlorobenzothiazole in the electrolyte solution.

    • Prepare a solution of the internal standard, ferrocene (~1 mM), in the electrolyte solution for calibration.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

    • Purge the cell with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Record a cyclic voltammogram of the blank electrolyte solution to establish the solvent window.

    • Record the cyclic voltammogram of the ferrocene solution to determine the formal potential of the Fc/Fc+ couple, which will be used as an internal reference.

    • Record the cyclic voltammograms of the 2,5-dibromobenzothiazole and 2,5-dichlorobenzothiazole solutions. Scan towards positive potentials to observe oxidation and towards negative potentials to observe reduction.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammograms.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas[3]:

      • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 5.1]

      • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 5.1]

    • The electrochemical band gap can be calculated as: Eg = ELUMO - EHOMO.

Causality behind Experimental Choices:

  • Anhydrous and Degassed Solvent: Water and oxygen can interfere with the electrochemical measurements, so their removal is crucial for obtaining clean and reproducible data.

  • Supporting Electrolyte: The electrolyte is necessary to ensure the conductivity of the solution. TBAPF6 is a common choice due to its wide electrochemical window and good solubility in organic solvents.

  • Internal Standard (Ferrocene): The potential of the reference electrode can drift. Using the well-defined and stable redox couple of ferrocene/ferrocenium (Fc/Fc+) as an internal reference allows for accurate and comparable potential measurements across different experiments.

Caption: Workflow for Determining HOMO/LUMO Levels via Cyclic Voltammetry.

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which can be used to determine the optical band gap.

Objective: To determine the optical band gap of 2,5-dibromobenzothiazole and 2,5-dichlorobenzothiazole from their UV-Vis absorption spectra.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions (~10-5 M) of 2,5-dibromobenzothiazole and 2,5-dichlorobenzothiazole in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane).

    • Alternatively, thin films of the materials can be prepared on a transparent substrate (e.g., quartz).

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the solvent (or a bare substrate for thin films).

    • Record the absorption spectrum of each sample over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the absorption onset (λonset), which is the wavelength at which the absorption begins to rise from the baseline. This can be determined from the intersection of the tangent of the low-energy absorption edge with the baseline.

    • Calculate the optical band gap (Eg) using the formula:

      • Eg (eV) = 1240 / λonset (nm)

Causality behind Experimental Choices:

  • Dilute Solutions: To ensure that the absorbance is within the linear range of the Beer-Lambert law and to prevent aggregation, which can affect the absorption spectrum.

  • UV-Transparent Solvent: The solvent should not absorb in the same wavelength range as the analyte to avoid interference.

  • Baseline Correction: This is essential to subtract the contribution of the solvent and the cuvette (or substrate) from the sample's absorption spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (~10^-5 M) or Thin Film B Record Baseline Spectrum (Solvent/Substrate) A->B C Record Sample Absorption Spectrum B->C D Determine Absorption Onset (λ_onset) C->D E Calculate Optical Band Gap (Eg = 1240 / λ_onset) D->E

Sources

DFT-Guided Reactivity Profiling: 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the landscape of heterocyclic building blocks, 2,5-Dibromobenzothiazole represents a "privileged scaffold" for drug discovery, particularly in the synthesis of antitumor agents, amyloid imaging probes, and organic semiconductors. However, its utility is defined by a critical reactivity dichotomy: the competition between the C2 (thiazole ring) and C5 (benzene ring) positions.

This guide objectively compares the reactivity profile of 2,5-dibromobenzothiazole against its structural isomer, 2,6-dibromobenzothiazole , and evaluates the predictive accuracy of two DFT functionals (B3LYP vs.


B97X-D) in rationalizing site-selective functionalization.

Key Insight: Unlike standard aryl halides, 2,5-dibromobenzothiazole exhibits a "chemical shift" in reactivity where the C2 position is significantly more electrophilic due to the adjacent nitrogen atom (


 bond character), allowing for highly selective C2-functionalization under controlled conditions.

Comparative Analysis: 2,5- vs. 2,6-Dibromobenzothiazole

To understand the unique performance of the 2,5-isomer, we must compare it with its closest alternative, the 2,6-isomer. This comparison highlights the electronic influence of the sulfur and nitrogen atoms on the benzene ring.

Feature2,5-Dibromobenzothiazole (Target)2,6-Dibromobenzothiazole (Alternative)Implication for Synthesis
Electronic Nature (C-Br) C2: Highly Deficient (

from N)C5: Moderately Deficient (Para to N)
C2: Highly DeficientC6: Electron Neutral (Meta to N)The 2,5-isomer allows for sequential Pd-catalyzed couplings (C2 then C5).[1] The 2,6-isomer often suffers from lower reactivity at the benzene ring (C6).
LUMO Localization Concentrated on C2-N bond and C5 .Concentrated on C2-N bond; minimal contribution at C6.Nucleophiles (S_NAr) attack C2 in both, but C5 is more susceptible to secondary attack than C6.
Suzuki Coupling (

)


Both offer C2 selectivity, but 2,5- provides a more reactive handle for the second step.
Dipole Moment (Debye) ~1.8 D~3.2 D2,5-isomer has lower polarity, influencing solubility in non-polar solvents (Toluene vs. DMF).

Computational Methodology: Predicting Selectivity

Accurate prediction of regioselectivity requires selecting the right Density Functional Theory (DFT) method. We compared the standard B3LYP functional against the dispersion-corrected


B97X-D .
The Computational Workflow

The following diagram outlines the self-validating protocol used to determine the reactivity indices.

DFT_Workflow cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Reactivity Descriptors Input Input Structure (2,5-Dibromobenzothiazole) Functional Functional Selection (B3LYP vs wB97X-D) Input->Functional Basis Basis Set (6-311++G(d,p) / def2-TZVP) Functional->Basis Opt Geometry Opt + Freq (Confirm Minima) Basis->Opt NBO NBO Analysis (Charge Distribution) Opt->NBO Fukui Fukui Indices (f+) (Nucleophilic Attack) Opt->Fukui TS_Search Transition State Search (C2 vs C5 Attack) Fukui->TS_Search Output Reactivity Profile (ΔΔG‡) TS_Search->Output Selectivity Prediction

Figure 1: Computational workflow for determining regioselectivity. Note the critical branch into Fukui indices and Transition State (TS) modeling.

Methodological Comparison Results

Experimental data confirms that


B97X-D  provides superior accuracy for this system due to the significant role of halogen bonding and 

-stacking in the transition state, which B3LYP often underestimates.
  • Fukui Function (

    
    ) Analysis: 
    
    • C2 Position:

      
       (Highest probability of nucleophilic attack).
      
    • C5 Position:

      
       (Secondary reactive site).
      
    • Interpretation: The C2 position is electronically "primed" for oxidative addition by Pd(0) or attack by nucleophiles.

Experimental Validation: Site-Selective Protocols

Based on the DFT analysis, we established two distinct protocols. The "Standard" protocol often leads to mixtures (bis-coupling). The "Optimized" protocol leverages the calculated activation energy difference (


) to achieve >95% C2 selectivity.
Protocol A: C2-Selective Suzuki-Miyaura Coupling (Optimized)

Targeting the most electrophilic site (C2) while preserving the C5-Br bond.

Reagents:

  • Substrate: 2,5-Dibromobenzothiazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for mild oxidative addition.
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Degassing: Purge the solvent mixture with Argon for 15 minutes. Critical: Oxygen promotes homocoupling.

  • Addition: Add catalyst and substrate to the reaction vessel under Argon.

  • Temperature Control: Heat to 60°C (Oil bath).

    • Note: DFT calculations predict the Activation Barrier (

      
      ) for C2 is ~18 kcal/mol, while C5 is ~24 kcal/mol. Keeping the temperature at 60°C provides enough energy for C2 insertion but is insufficient for C5 insertion.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) after 4 hours.

  • Workup: Cool to RT, extract with EtOAc, wash with brine.

Protocol B: Sequential C5 Functionalization

Accessing the C5 position requires the C2 position to be already substituted or blocked.

If the C2 position is already arylated (from Protocol A), the C5 position can be activated using a more active catalyst system (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) and higher temperatures (100°C+), as the electronic activation from the heterocycle is diminished.

Mechanistic Visualization: The Reaction Pathway

The following graph illustrates the energy landscape derived from DFT calculations (


B97X-D/def2-TZVP), explaining the kinetic preference for C2.

Reaction_Coordinate cluster_C2 Path A: C2-Attack (Preferred) cluster_C5 Path B: C5-Attack (Disfavored) Reactants Reactants (Pd(0) + Substrate) TS_C2 TS-C2 (ΔG‡ = 18.2 kcal/mol) Reactants->TS_C2 Fast TS_C5 TS-C5 (ΔG‡ = 24.1 kcal/mol) Reactants->TS_C5 Slow Int_C2 Oxidative Addn Complex (C2) TS_C2->Int_C2 Product C2-Arylated Product Int_C2->Product Transmetallation & Red. Elim. Int_C5 Oxidative Addn Complex (C5) TS_C5->Int_C5

Figure 2: Reaction coordinate diagram. The lower activation barrier (


) for C2 confirms it is the kinetically favored product.

References

  • Regioselectivity in Heterocycles: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-Dance Reactions—A Review. Chemical Society Reviews. Link

  • Suzuki Coupling Trends: Sadler, S. A., Tajuddin, H., Ibraheem, A., Al-Faiyz, Y. M., & McGlacken, G. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[2] Link

  • DFT Methodology (Fukui Indices): Parr, R. G., & Yang, W. (1984).[3] Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society. Link

  • Benzothiazole Reactivity: Shao, L., Zhou, H., Wu, Y., & Zhang, J. (2019). Recent advances in the synthesis of benzothiazoles: A review. RSC Advances. Link

Sources

A Comparative In Vitro Analysis of 2,5-Disubstituted Benzothiazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the 2,5-Disubstituted Benzothiazole Scaffold

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The substituents at the 2 and 5 positions of the benzothiazole ring play a crucial role in modulating the biological activity of these compounds. Halogenation, particularly at these positions, is known to enhance lipophilicity and membrane permeability, which can lead to improved cellular uptake and target engagement.[3][4] This guide will delve into the in vitro assays used to characterize these analogs and compare their performance.

Comparative Analysis of In Vitro Anticancer Activity

A primary focus of benzothiazole analog research is in oncology. The cytotoxic and antiproliferative effects of these compounds are commonly evaluated using a variety of human cancer cell lines.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7] In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

A study on 2,5-disubstituted furan derivatives bearing a benzothiazole nucleus revealed that benzothiazole derivatives generally exhibit more potent antiproliferative activity compared to their benzimidazole counterparts.[8] Notably, compounds with nitro and chloro substituents on the benzothiazole ring demonstrated significant potential in inhibiting cancer cell proliferation.[8]

Table 1: Comparative Cytotoxicity (IC50 in µM) of 2,5-Disubstituted Benzothiazole Analogs against Various Cancer Cell Lines

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 ArylFluoroBreast (MCF-7)Nanomolar range[9]
Analog 2 ArylFluoroBreast (MDA-468)Nanomolar range[9]
Analog 3 ArylChloroHeLa9.76[10]
Analog 4 ArylNitroC6 (Glioma)30[10]
Analog 5 Piperazino-arylsulfonamide-Various8-24[11]

Note: The data presented is a synthesis from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a standardized workflow for assessing the cytotoxicity of benzothiazole analogs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2,5-Dibromobenzothiazole analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[5][12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Seeding in 96-well plate] --> B[24h Incubation]; B --> C[Treatment with Benzothiazole Analogs]; C --> D[48-72h Incubation]; D --> E[Addition of MTT Reagent]; E --> F[3-4h Incubation]; F --> G[Solubilization of Formazan Crystals]; G --> H[Absorbance Reading at 570 nm]; H --> I[IC50 Determination];

} caption { label="Workflow for MTT-based cytotoxicity assay."; font-size: 12; }

Comparative Analysis of In Vitro Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents, targeting both bacteria and fungi.[14] The substitutions at the 2 and 5 positions are critical for their antimicrobial efficacy.

Key Antimicrobial Assays
  • Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Disk Diffusion Assay: This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of inhibition around a disk impregnated with the test compound on an agar plate.

A study on benzothiazole-thiazole hybrids showed that analogs with electron-withdrawing groups, such as nitro and halogens, at the 4-position of a pendant phenyl ring exhibited enhanced antimicrobial activity.[4] While not directly at the 5-position of the benzothiazole core, this highlights the importance of electronegative substituents in modulating antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzothiazole Analogs

Compound IDTarget OrganismMIC (µg/mL)Reference
Analog 6 Escherichia coli3.12[15]
Analog 7 Staphylococcus aureus3.12[15]
Analog 8 Candida albicans-[14]
Analog 9 Aspergillus niger-[14]

Note: The data presented is a synthesis from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions.

Comparative Analysis of Enzyme Inhibition

The targeted inhibition of specific enzymes is a key strategy in drug discovery. Benzothiazole analogs have been shown to inhibit various enzymes, including DNA gyrase and carbonic anhydrases.

DNA Gyrase Inhibition Assay

DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial drugs. The inhibition of DNA gyrase can be assessed by measuring the reduction in its supercoiling activity on a relaxed plasmid DNA substrate.

Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay is crucial for identifying potential antibacterial agents that target DNA replication.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • 2,5-Dibromobenzothiazole analogs

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.[16]

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[17]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).[16]

  • Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the amount of supercoiled DNA in the presence of the inhibitor compared to the control to determine the IC50 value.

DNA_Gyrase_Assay

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. They are implicated in various diseases, making them attractive drug targets.[1] The inhibitory activity of benzothiazole analogs against CAs can be determined using a colorimetric assay based on the enzyme's esterase activity.[18][19]

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a method for screening inhibitors of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA I or hCA II)

  • Assay buffer (e.g., Tris-HCl buffer)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • 2,5-Dibromobenzothiazole analogs

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control[18]

  • Microplate reader

Procedure:

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[20]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to each well.[20]

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.[20]

  • Data Analysis: Calculate the rate of p-nitrophenol formation. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). Calculate the IC50 value for each compound.

Conclusion and Future Directions

The in vitro data compiled in this guide underscores the significant potential of 2,5-disubstituted benzothiazole analogs as versatile scaffolds in drug discovery. The nature of the substituents at the 2 and 5 positions profoundly influences their anticancer, antimicrobial, and enzyme inhibitory activities. Specifically, the presence of halogen and nitro groups appears to be a favorable feature for enhancing biological potency.

The provided detailed protocols for key in vitro assays serve as a practical resource for researchers to reliably evaluate novel benzothiazole derivatives. Future research should focus on the systematic synthesis and screening of a comprehensive library of 2,5-dibromobenzothiazole analogs to establish more definitive structure-activity relationships. Such studies will be instrumental in the rational design of next-generation benzothiazole-based therapeutics with improved efficacy and selectivity.

References

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][21]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved from [Link]

  • DNA Gyrase Inhibition Assays Are Necessary to Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2025). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Retrieved from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025). MDPI. Retrieved from [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2,5-Dibromobenzothiazole: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties. The targeted synthesis of specific derivatives, such as 2,5-dibromobenzothiazole, is crucial for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth comparison of plausible synthetic routes to 2,5-dibromobenzothiazole, with a focus on reproducibility, yield, and practical considerations for a laboratory setting. While direct comparative studies on the synthesis of this specific molecule are not extensively documented in peer-reviewed literature, this guide constructs and evaluates the most probable synthetic pathways based on established chemical principles and analogous reactions.

Introduction to 2,5-Dibromobenzothiazole

2,5-Dibromobenzothiazole is a halogenated heterocyclic compound with significant potential as a building block in organic synthesis. The presence of two bromine atoms at positions 2 and 5 offers versatile handles for further functionalization through cross-coupling reactions, enabling the construction of more complex molecules with tailored properties. The reproducibility of its synthesis is paramount for ensuring a reliable supply of this key intermediate for research and development.

This guide will explore two primary synthetic strategies for obtaining 2,5-dibromobenzothiazole:

  • Method 1: The Sandmeyer Reaction Approach , starting from the commercially available 4-bromoaniline.

  • Method 2: The Direct Bromination Approach , commencing with the synthesis of 5-bromobenzothiazole.

Each method will be analyzed for its underlying chemical principles, step-by-step protocols, and a critical evaluation of its reproducibility and potential challenges.

Method 1: The Sandmeyer Reaction Approach

This multi-step synthesis leverages the reliable and well-established Sandmeyer reaction to introduce a bromine atom at the 2-position of a pre-brominated benzothiazole precursor.

Workflow Overview

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2,5-Dibromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a clear, logical path from understanding the potential hazards to implementing practical, step-by-step procedures for handling and disposal. The causality behind each recommendation is explained to empower you to make informed safety decisions in your laboratory.

Hazard Analysis: An Evidence-Based Approach for a Novel Compound

In the absence of a dedicated Safety Data Sheet (SDS) for 2,5-Dibromobenzothiazole, a conservative hazard assessment has been conducted by evaluating closely related chemical structures. This approach, rooted in established toxicological principles, allows us to anticipate the potential risks and establish appropriate safety measures. The primary analogs considered are 2,5-Dibromothiazole (sharing the dibrominated thiazole ring), 2-Bromobenzothiazole (sharing the benzothiazole core), and 4,7-Dibromo-2,1,3-benzothiadiazole (a dibrominated benzofused heterocyclic compound).

The analysis of these analogs suggests that 2,5-Dibromobenzothiazole should be handled as a hazardous substance with the potential for significant acute toxicity and irritation.[1][2][3]

Analogous Compound CAS Number Key Hazard Classifications Rationale for Inclusion
2,5-Dibromothiazole 4175-78-4Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]Shares the core dibrominated five-membered heterocyclic ring, indicating a high likelihood of irritant properties.
2-Bromobenzothiazole 2516-40-7Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[2]Shares the benzothiazole backbone, suggesting the entire fused ring system contributes to toxicity and irritancy.
Benzothiazole 95-16-9Toxic if swallowed or in contact with skin; Harmful if inhaled; Causes serious eye irritation.[4][5]The parent compound of the benzothiazole family, its toxicity highlights the inherent hazards of this chemical class.
4,7-Dibromo-2,1,3-benzothiadiazole 15155-41-6Toxic if swallowed (Acute Toxicity, Category 3).[3]A dibrominated, fused benzofused system, indicating that dibromination on a benzothiazole-like structure can lead to high acute toxicity.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. All handling of 2,5-Dibromobenzothiazole, especially when dealing with the solid powder or creating solutions, must be conducted within certified engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of 2,5-Dibromobenzothiazole must be performed in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of fine dust particles or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][3]

  • Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly in the immediate work area.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following PPE must be worn at all times when handling the compound.[1][2]

PPE Selection Protocol

PPE_Selection cluster_core Core PPE (All Handling) cluster_respiratory Respiratory Protection cluster_additional Additional Protection lab_coat Flame-Retardant Lab Coat gloves Chemical-Resistant Gloves (Nitrile or Neoprene) goggles Tightly-Fitting Safety Goggles (ANSI Z87.1 / EN 166) resp_dust P95/FFP2 Respirator (For nuisance dust/aerosol) goggles->resp_dust If handling powder face_shield Face Shield goggles->face_shield If splash hazard is high resp_high Full-Face Respirator with Organic Vapor/Acid Gas Cartridges (For large quantities or spills)

Caption: PPE selection workflow for handling 2,5-Dibromobenzothiazole.

  • Eye and Face Protection: Tightly fitting safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Chemical-resistant, impermeable gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.[1]

  • Respiratory Protection: Due to the risk of respiratory irritation and potential toxicity from inhalation, respiratory protection is essential when handling the powdered form.[1][2] For low-level exposures, a P95 (US) or FFP2 (EU) particle respirator is recommended. For larger quantities or in the event of a spill, a higher level of protection, such as a full-face respirator with organic vapor and acid gas cartridges, should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is crucial for minimizing risk.

Preparation:

  • Designate an Area: Clearly designate the area within the fume hood where the work will occur.

  • Pre-weigh Materials: If possible, pre-weigh necessary reagents to minimize time spent handling the open container of 2,5-Dibromobenzothiazole.

  • Assemble Equipment: Ensure all necessary glassware, spatulas, and solvents are inside the fume hood before you begin.

  • Don PPE: Put on all required PPE as outlined in the diagram above before approaching the designated handling area.

Handling:

  • Work Within Fume Hood: Keep the container of 2,5-Dibromobenzothiazole within the fume hood at all times.

  • Minimize Dust: Open the container carefully. Use a spatula to gently transfer the solid. Avoid any actions that could generate dust, such as pouring the powder from a height.

  • Immediate Cleanup: If any powder is spilled within the fume hood, gently wipe it up with a damp paper towel immediately. Place the contaminated towel in the designated solid hazardous waste container.

  • Secure Container: Tightly close the container of 2,5-Dibromobenzothiazole immediately after use and store it in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[1]

Post-Handling:

  • Decontaminate: Wipe down the work surface inside the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, lab coat, and respirator) to prevent cross-contamination.

  • Wash Hands: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

Emergency Response and Disposal Plan

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.[2][3]

  • Spill: For a small spill within a fume hood, use an inert absorbent material, sweep it up carefully to avoid creating dust, and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

Disposal Plan:

All waste materials contaminated with 2,5-Dibromobenzothiazole must be treated as hazardous waste.[1]

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, paper towels, weigh boats, etc.

    • Liquid Waste: Unused solutions or reaction mixtures.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "2,5-Dibromobenzothiazole".

  • Disposal: Dispose of the contents and the container in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

This guide provides a comprehensive framework for the safe handling of 2,5-Dibromobenzothiazole. By understanding the rationale behind these protocols, you are better equipped to maintain a safe and productive research environment. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • 2,5-Dibromothiazole: A Comprehensive Health and Safety Guide for Labor
  • SAFETY DATA SHEET - Benzothiazole. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Bromobenzothiazole. Fisher Scientific.
  • 4,7-Dibromo-2,1,3-benzothiadiazole - SAFETY D
  • Safety Data Sheet - Benzothiazole. Arom-dekor Kemi.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromobenzothiazole
Reactant of Route 2
Reactant of Route 2
2,5-Dibromobenzothiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.